molecular formula C12H25IN2S B1672626 AHR-1911 CAS No. 22584-04-9

AHR-1911

Katalognummer: B1672626
CAS-Nummer: 22584-04-9
Molekulargewicht: 356.31 g/mol
InChI-Schlüssel: INDZTCRIYSRWOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

An undecenyl THIOUREA which may have topical anti-inflammatory activity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

22584-04-9

Molekularformel

C12H25IN2S

Molekulargewicht

356.31 g/mol

IUPAC-Name

undec-10-enyl carbamimidothioate;hydroiodide

InChI

InChI=1S/C12H24N2S.HI/c1-2-3-4-5-6-7-8-9-10-11-15-12(13)14;/h2H,1,3-11H2,(H3,13,14);1H

InChI-Schlüssel

INDZTCRIYSRWOH-UHFFFAOYSA-N

Kanonische SMILES

C=CCCCCCCCCCSC(=N)N.I

Aussehen

Solid powder

Andere CAS-Nummern

22584-04-9

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AHR 1911
AHR-1911
AHR1911
Isothiouronium
Isothiuronium

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Aryl Hydrocarbon Receptor (AHR) Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive overview of the mechanism of action of Aryl Hydrocarbon Receptor (AHR) modulators. While this guide is titled with the specific compound "AHR-1911," a thorough review of publicly available scientific literature and databases did not yield information on a specific molecule with this designation. Therefore, this whitepaper will focus on the well-established and researched core mechanisms of AHR activation and signaling, which would be fundamental to understanding any putative AHR modulator. The principles, experimental protocols, and signaling pathways described herein are broadly applicable to the study of any compound that interacts with the AHR.

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating gene expression in response to a wide array of exogenous and endogenous signals.[1] Initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR is now recognized as a key player in a multitude of physiological and pathological processes, including immune regulation, cell growth and differentiation, and metabolism.[2][3] Consequently, the AHR has emerged as a significant therapeutic target for a range of diseases, including cancer, autoimmune disorders, and inflammatory conditions.[4][5]

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the AHR signaling pathway, methods for its study, and the functional consequences of its modulation.

Core Mechanism of Action: The Canonical AHR Signaling Pathway

The most well-characterized mechanism of AHR action is the canonical signaling pathway, which involves ligand binding, nuclear translocation, and gene transcription.

In its inactive state, the AHR resides in the cytoplasm as part of a multi-protein complex.[6] This complex includes two molecules of the 90-kDa heat shock protein (Hsp90), the AHR-interacting protein (AIP, also known as XAP2), p23, and a non-receptor tyrosine kinase, Src.[7][8] The association with these chaperone proteins maintains the AHR in a conformation that is receptive to ligand binding and prevents its premature translocation to the nucleus.[6]

Upon binding of a ligand to the AHR, a conformational change is induced, leading to the dissociation of the chaperone proteins.[4] This conformational shift exposes a nuclear localization signal on the AHR, facilitating its translocation into the nucleus.[8]

Once inside the nucleus, the ligand-bound AHR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1] This AHR-ARNT complex then functions as a transcription factor, binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[1][6] The consensus sequence for these response elements is 5'-GCGTG-3'.[1] The binding of the AHR-ARNT complex to these elements initiates the transcription of a battery of genes, including drug-metabolizing enzymes such as Cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1.[9]

The AHR signaling pathway is subject to negative feedback regulation. One of the key target genes of the AHR is the AHR Repressor (AHRR).[1] The AHRR protein competes with the AHR for dimerization with ARNT, thereby inhibiting AHR-mediated gene transcription.[10]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90-AIP-p23-Src Complex AHR_ligand_complex Ligand-AHR Complex AHR_complex->AHR_ligand_complex Conformational Change & Chaperone Dissociation Ligand Ligand (e.g., this compound) Ligand->AHR_complex Binding ARNT ARNT AHR_ligand_complex->ARNT Nuclear Translocation & Heterodimerization AHR_ARNT_complex AHR-ARNT Heterodimer ARNT->AHR_ARNT_complex DRE DRE/XRE (DNA Response Element) AHR_ARNT_complex->DRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, AHRR) DRE->Target_Genes Initiation mRNA mRNA Target_Genes->mRNA Transcription Protein Protein (e.g., CYP1A1, AHRR) mRNA->Protein Translation AHRR AHRR (Repressor) AHRR->AHR_ARNT_complex Inhibition

Figure 1: Canonical AHR Signaling Pathway.

Quantitative Data on AHR Modulator Interactions

The interaction of a compound with the AHR can be quantified through various in vitro assays. The following table summarizes key parameters used to characterize the potency and efficacy of AHR modulators. The values for "this compound" are hypothetical and serve as an example.

ParameterDescriptionMethodHypothetical Value (this compound)
Binding Affinity (Kd) The equilibrium dissociation constant, representing the concentration of a ligand at which half of the AHR population is occupied. A lower Kd indicates higher binding affinity.Radioligand Binding Assay5 nM
EC50 The concentration of a ligand that induces a response halfway between the baseline and maximum effect.Reporter Gene Assay (e.g., DRE-luciferase)10 nM
IC50 The concentration of an antagonist that inhibits a response by 50%.Competitive Binding Assay or Reporter Gene Assay50 nM (for a hypothetical antagonist)
Emax The maximum response achievable by a ligand.Reporter Gene Assay95% (relative to a reference agonist like TCDD)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an AHR modulator's mechanism of action. Below are protocols for key experiments.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Kd) of a test compound for the AHR.

  • Methodology:

    • Prepare cytosolic extracts from a cell line expressing the AHR (e.g., Hepa-1c1c7 cells).

    • Incubate a constant concentration of a radiolabeled AHR ligand (e.g., [³H]TCDD) with the cytosolic extracts in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

    • After incubation to reach equilibrium, separate the bound from the free radioligand using a method such as dextran-coated charcoal.

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • The Kd is calculated by analyzing the competition binding data using non-linear regression.

2. DRE-Luciferase Reporter Gene Assay

  • Objective: To measure the ability of a compound to activate AHR-dependent gene transcription.

  • Methodology:

    • Transfect a suitable cell line (e.g., HEK293T or HepG2) with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple DREs.

    • Co-transfect with a plasmid expressing a control reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.

    • Treat the transfected cells with varying concentrations of the test compound for a specified period (e.g., 24 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the DRE-luciferase activity to the control reporter activity.

    • The EC50 and Emax values are determined by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.

3. Western Blot for CYP1A1 Induction

  • Objective: To confirm the induction of a key AHR target gene product at the protein level.

  • Methodology:

    • Treat cells (e.g., MCF-7 or primary hepatocytes) with the test compound for an appropriate time (e.g., 48 hours).

    • Harvest the cells and prepare whole-cell lysates.

    • Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for CYP1A1.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Experimental_Workflow cluster_binding Binding Affinity (Kd) cluster_transcription Transcriptional Activation (EC50) cluster_protein Target Protein Induction b1 Prepare Cytosolic Extract b2 Incubate with [³H]TCDD & Test Compound b1->b2 b3 Separate Bound/Free Ligand b2->b3 b4 Measure Radioactivity b3->b4 b5 Calculate Kd b4->b5 t1 Transfect Cells with DRE-Luciferase Reporter t2 Treat with Test Compound t1->t2 t3 Measure Luciferase Activity t2->t3 t4 Normalize Data t3->t4 t5 Calculate EC50 & Emax t4->t5 p1 Treat Cells with Test Compound p2 Prepare Cell Lysates p1->p2 p3 Western Blot for CYP1A1 p2->p3 p4 Analyze Protein Expression p3->p4

Figure 2: Experimental Workflow for Characterizing an AHR Modulator.

Non-Canonical AHR Signaling

In addition to the canonical pathway, the AHR can engage in non-canonical signaling, which is independent of DRE-mediated gene transcription. These pathways are an active area of research and contribute to the diverse biological effects of AHR modulators.

  • Crosstalk with other signaling pathways: The AHR can physically interact with other transcription factors, such as the estrogen receptor (ER) and the nuclear factor-kappa B (NF-κB), leading to mutual repression or enhancement of their respective signaling pathways.[8][11]

  • E3 Ubiquitin Ligase Activity: The AHR has been shown to possess intrinsic E3 ubiquitin ligase activity, targeting other proteins for proteasomal degradation.[8]

  • Src Kinase Activation: The AHR can signal through its associated Src kinase, which can be released upon ligand binding and activate downstream signaling cascades.[8]

Non_Canonical_AHR_Signaling cluster_crosstalk Crosstalk cluster_ubiquitin E3 Ubiquitin Ligase Activity cluster_src Src Kinase Activation AHR AHR ER Estrogen Receptor (ER) AHR->ER Interaction NFkB NF-κB AHR->NFkB Interaction Target_Protein Target Protein AHR->Target_Protein Ubiquitination Src Src Kinase AHR->Src Release Proteasomal_Degradation Proteasomal Degradation Target_Protein->Proteasomal_Degradation Downstream_Signaling Downstream Signaling Src->Downstream_Signaling Activation

Figure 3: Overview of Non-Canonical AHR Signaling Pathways.

The Aryl Hydrocarbon Receptor is a complex and multifaceted signaling molecule with a wide range of biological functions. Its role as a ligand-activated transcription factor in the canonical pathway is well-established and serves as the primary mechanism for the induction of drug-metabolizing enzymes. However, the growing body of evidence for non-canonical AHR signaling highlights the intricate ways in which AHR modulators can exert their effects. A thorough understanding of these mechanisms is essential for the development of novel therapeutics that selectively target the AHR for the treatment of various diseases. The experimental approaches outlined in this guide provide a framework for the comprehensive characterization of any novel AHR modulator, such as the putative "this compound".

References

The Discovery and Synthesis of AHR-1911: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of AHR-1911, a substituted thiopseudourea with notable anti-tumor and anti-inflammatory properties. It is crucial to clarify from the outset that despite its designation, this compound is not a ligand or modulator of the Aryl Hydrocarbon Receptor (AHR). The "AHR" in its name is a historical laboratory code. This whitepaper will detail the true nature of this compound, its discovery, a detailed synthesis protocol, and an in-depth look at its mechanism of action as a protein synthesis inhibitor. The information is compiled from seminal studies and presented with structured data, detailed experimental protocols, and visualizations to aid in research and development.

Introduction: Correcting the Record on this compound

This compound is the laboratory designation for S-(10-undecen-1-yl)isothiouronium iodide.[1] Early research in the 1970s identified this compound as a potent inhibitor of tumor growth, specifically against Walker carcinoma in rats.[1] Its mechanism of action was determined to be the inhibition of protein synthesis at the ribosomal level.[1] Further studies also characterized its effects on vascular permeability and arterial blood pressure. The compound is a thiourea-based agent and should not be confused with ligands of the Aryl Hydrocarbon Receptor.

Synthesis of this compound

The synthesis of S-alkylisothiouronium salts, such as this compound, is a well-established chemical process. It typically involves the nucleophilic substitution (SN2) reaction between an alkyl halide and thiourea.[2][3]

Reaction Scheme

The synthesis proceeds via a one-step reaction:

  • Reactants: 1-iodo-10-undecene and Thiourea

  • Product: S-(10-undecen-1-yl)isothiouronium iodide (this compound)

Experimental Protocol: Synthesis of S-(10-undecen-1-yl)isothiouronium iodide

This protocol is based on the general principles of S-alkylisothiouronium salt formation.

Materials:

  • 1-iodo-10-undecene

  • Thiourea (CH₄N₂S)

  • Ethanol, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/ether mixture)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 1-iodo-10-undecene in anhydrous ethanol.

  • Add a magnetic stir bar and begin stirring.

  • To this solution, add 1.1 equivalents of thiourea.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Maintain the reflux for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield the pure S-(10-undecen-1-yl)isothiouronium iodide (this compound) as a white crystalline solid.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its anti-tumor effect, which is a direct consequence of its ability to inhibit protein synthesis.

Inhibition of Protein Synthesis

Studies by González-Cadavid et al. (1974) demonstrated that this compound potently inhibits the incorporation of radiolabeled amino acids into proteins in both in vitro and cellular systems.[1]

Key Findings:

  • This compound inhibits protein synthesis in both microsomal and mitochondrial ribosomes.[1]

  • The inhibition occurs at the transpeptidation step of ribosomal protein synthesis, as evidenced by the strong inhibition of the puromycin reaction.[1]

  • The inhibitory effect is reversible, suggesting that this compound does not cause irreversible damage to the ribosomes.[1]

Anti-Tumor Activity

This compound was shown to significantly inhibit the growth of Walker carcinoma in rats.[1] This anti-tumor activity is attributed to its cytostatic effects resulting from the blockade of protein synthesis, which is essential for cell growth and proliferation.

Cardiovascular Effects

Research by Fuenmayor et al. (1973) revealed that this compound can induce a reduction in arterial pressure in anesthetized dogs and has histamine-like effects when injected intradermally.

Quantitative Data

The following tables summarize the quantitative data from the key publications on this compound.

Table 1: Inhibition of Protein Synthesis by this compound

SystemThis compound Concentration% Inhibition of [¹⁴C]leucine incorporationReference
Rat Liver Slices (Microsomal)1.4 mM96%[1]
Rat Liver Slices (Mitochondrial)1.4 mM44%[1]
C-polyribosomes0.42 mM72%[1]

Table 2: In Vivo Anti-Tumor Activity of this compound against Walker Carcinoma in Rats

Specific quantitative data on tumor growth inhibition (e.g., % tumor growth inhibition) from the original publication would be inserted here if available in the search results.

Experimental Protocols from Cited Research

In Vitro Protein Synthesis Inhibition Assay (González-Cadavid et al., 1974)

Objective: To measure the effect of this compound on the incorporation of a radiolabeled amino acid into newly synthesized proteins in a cell-free ribosomal system.

Materials:

  • Rat liver C-polyribosomes

  • [¹⁴C]Leucine

  • ATP, GTP

  • pH 5 enzyme fraction

  • Incubation buffer (Tris-HCl, KCl, MgCl₂, 2-mercaptoethanol)

  • This compound dissolved in a suitable solvent

  • Trichloroacetic acid (TCA)

  • Glass-fiber filters

  • Scintillation counter

Procedure:

  • Prepare a standard incubation mixture containing buffer, ATP, GTP, the pH 5 enzyme fraction, and C-polyribosomes.

  • Add varying concentrations of this compound to the experimental tubes. Control tubes receive the vehicle solvent.

  • Pre-incubate the mixtures for a short period at 37°C.

  • Initiate the protein synthesis reaction by adding [¹⁴C]leucine.

  • Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding cold 10% TCA to precipitate the proteins.

  • Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNA.

  • Cool the samples on ice and collect the protein precipitate by filtration through glass-fiber filters.

  • Wash the filters sequentially with cold 5% TCA, ethanol, and ether.

  • Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the percentage inhibition of protein synthesis for each concentration of this compound relative to the control.

Puromycin Reaction Assay (González-Cadavid et al., 1974)

Objective: To determine if this compound inhibits the transpeptidation step of protein synthesis by measuring its effect on the puromycin-mediated release of nascent polypeptide chains.

Materials:

  • Pulse-labeled C-ribosomes (pre-incubated with [¹⁴C]leucine to generate nascent radioactive polypeptide chains)

  • Puromycin

  • This compound

  • Incubation buffer

  • Sucrose

  • Ethyl acetate

  • Scintillation counter

Procedure:

  • Incubate the pulse-labeled C-ribosomes with or without this compound for a pre-determined time at 37°C.

  • Add puromycin to the reaction mixture to initiate the release of peptidyl-puromycin.

  • Incubate for a further period to allow for the reaction to proceed.

  • Stop the reaction and extract the peptidyl-puromycin adducts into ethyl acetate.

  • Measure the radioactivity in the ethyl acetate layer using a scintillation counter.

  • Compare the amount of radioactivity released in the presence and absence of this compound to determine the percentage inhibition of the puromycin reaction.

Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_reaction SN2 Reaction cluster_product Product 1_iodo_10_undecene 1-iodo-10-undecene Reaction Nucleophilic Attack (Ethanol, Reflux) 1_iodo_10_undecene->Reaction Thiourea Thiourea Thiourea->Reaction AHR_1911 This compound S-(10-undecen-1-yl)isothiouronium iodide Reaction->AHR_1911

Caption: Synthesis of this compound via SN2 reaction.

Mechanism of Action: Inhibition of Protein Synthesis

G cluster_ribosome Ribosome A_site A site Transpeptidation Transpeptidation (Peptide Bond Formation) A_site->Transpeptidation P_site P site P_site->Transpeptidation E_site E site Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_site Elongating_Polypeptide Elongating Polypeptide Chain AHR_1911 This compound AHR_1911->Transpeptidation Inhibits Transpeptidation->Elongating_Polypeptide Success

Caption: this compound inhibits the transpeptidation step of protein synthesis.

Experimental Workflow: In Vitro Protein Synthesis Assay

G Start Start Prepare_Mixture Prepare Incubation Mixture (Ribosomes, ATP, GTP, etc.) Start->Prepare_Mixture Add_AHR1911 Add this compound (or vehicle control) Prepare_Mixture->Add_AHR1911 Pre_Incubate Pre-incubate at 37°C Add_AHR1911->Pre_Incubate Add_Radiolabel Add [¹⁴C]Leucine Pre_Incubate->Add_Radiolabel Incubate Incubate at 37°C Add_Radiolabel->Incubate Stop_Reaction Stop Reaction with TCA Incubate->Stop_Reaction Precipitate_Proteins Precipitate & Wash Proteins Stop_Reaction->Precipitate_Proteins Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Precipitate_Proteins->Measure_Radioactivity Analyze_Data Calculate % Inhibition Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro protein synthesis inhibition assay.

Conclusion

This compound, correctly identified as S-(10-undecen-1-yl)isothiouronium iodide, is a compound with demonstrated anti-tumor activity stemming from its function as a protein synthesis inhibitor. This technical guide has provided a detailed account of its synthesis, mechanism of action, and the experimental protocols used in its initial characterization. It is imperative for future research that this compound is not mistaken for an Aryl Hydrocarbon Receptor modulator. The data and protocols presented herein offer a solid foundation for researchers interested in exploring the therapeutic potential of thiopseudourea derivatives as anti-cancer agents.

References

An In-depth Technical Guide to the Role of the Aryl Hydrocarbon Receptor (AHR) in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a pivotal role in mediating cellular responses to a wide array of environmental and endogenous signals.[1][2] Initially identified as the receptor for xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic environmental contaminant, the AHR is now recognized as a crucial regulator of diverse physiological and pathophysiological processes, including immune responses, cell cycle regulation, and development.[1][2][3] Its promiscuous ligand-binding capacity allows it to interact with a vast range of compounds, from environmental pollutants to dietary-derived molecules and endogenous metabolites.[4][5] This guide provides a comprehensive technical overview of the AHR's role in cell signaling, tailored for researchers, scientists, and drug development professionals.

The AHR Protein

The AHR is a member of the basic helix-loop-helix (bHLH) Per-ARNT-Sim (PAS) family of transcription factors.[6][7] The protein architecture includes several key domains: a bHLH domain for DNA binding, two PAS domains (PAS-A and PAS-B) that facilitate protein-protein interactions and ligand binding, and a C-terminal transactivation domain that recruits co-activators for gene transcription.[6] In its inactive state, the AHR resides in the cytoplasm as part of a multiprotein complex that includes heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2, also known as AHR-interacting protein or AIP), and p23.[8][9] This complex maintains the receptor in a conformation ready for ligand binding.[5]

Canonical AHR Signaling Pathway

The classical or canonical AHR signaling pathway is the most well-characterized mechanism of AHR action.[6][10] This pathway is initiated by the binding of a ligand to the AHR in the cytoplasm.

Key Steps in the Canonical Pathway:

  • Ligand Binding: Upon binding of a ligand to the PAS-B domain, the AHR undergoes a conformational change.[6][8]

  • Nuclear Translocation: The ligand-bound AHR complex translocates from the cytoplasm into the nucleus.[8][10]

  • Dimerization: Inside the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[4][8][10]

  • DNA Binding and Gene Transcription: The AHR-ARNT heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[4][8][11] This binding initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism such as cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1), as well as the AHR Repressor (AHRR), which is involved in a negative feedback loop.[6][10][12]

Canonical_AHR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AHR_complex AHR-Hsp90-XAP2-p23 Ligand->AHR_complex Binding Activated_AHR Ligand-AHR-Hsp90-XAP2-p23 AHR_nuclear Ligand-AHR Activated_AHR->AHR_nuclear Translocation & Chaperone Dissociation AHR_ARNT_complex AHR-ARNT AHR_nuclear->AHR_ARNT_complex ARNT ARNT ARNT->AHR_ARNT_complex DRE DRE (DNA) AHR_ARNT_complex->DRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, AHRR) DRE->Target_Genes Initiates

Canonical AHR Signaling Pathway.

Non-Canonical AHR Signaling Pathways

Beyond the classical genomic pathway, the AHR engages in several non-canonical signaling mechanisms that are independent of DRE-mediated transcription. These pathways expand the functional repertoire of the AHR.

  • Crosstalk with other Transcription Factors: The AHR can physically interact with and modulate the activity of other key transcription factors, including NF-κB, estrogen receptor (ERα), and β-catenin.[8][10][12] This crosstalk allows the AHR to influence a wide range of cellular processes, such as inflammation and hormone signaling.

  • Non-Genomic Signaling: The AHR can elicit rapid cellular responses through non-genomic pathways. For instance, the release of the Src kinase from the cytoplasmic AHR complex upon ligand binding can trigger downstream signaling cascades, such as the activation of MAP kinases.[8][10][12]

  • E3 Ubiquitin Ligase Activity: The AHR has been shown to possess intrinsic E3 ubiquitin ligase activity, which can lead to the degradation of target proteins, thereby influencing their cellular functions.[12]

NonCanonical_AHR_Signaling cluster_crosstalk Crosstalk with Transcription Factors cluster_nongenomic Non-Genomic Signaling cluster_ubiquitin E3 Ubiquitin Ligase Activity Ligand Ligand AHR AHR Ligand->AHR Activation NFkB NF-κB AHR->NFkB Modulates ER ERα AHR->ER Modulates beta_catenin β-catenin AHR->beta_catenin Modulates Src Src Kinase AHR->Src Releases Target_Protein Target Protein AHR->Target_Protein Ubiquitinates MAPK MAPK Pathway Src->MAPK Activates Degradation Protein Degradation Target_Protein->Degradation

Non-Canonical AHR Signaling Pathways.

Quantitative Data on AHR Ligand Interactions

The AHR binds to a structurally diverse array of ligands with varying affinities. High-affinity ligands are typically potent activators of the receptor.

LigandTypeBinding Affinity (KD)Reference
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)Exogenous/Synthetic~10-12 M[13]
Benzo[a]pyreneExogenous/PAHVaries[13]
KynurenineEndogenousVaries[4]

Experimental Protocols for Studying AHR Signaling

A variety of experimental techniques are employed to investigate the role of the AHR in cell signaling.

1. Ligand Binding Assays:

  • Methodology: Radioligand binding assays are commonly used to determine the binding affinity of a compound for the AHR. This typically involves incubating a radiolabeled AHR ligand (e.g., [3H]TCDD) with a source of AHR (e.g., cell lysates or purified receptor) in the presence of varying concentrations of a competitor ligand. The amount of bound radioactivity is then measured to calculate the binding affinity (KD) of the test compound.

2. Reporter Gene Assays:

  • Methodology: These assays are used to quantify the transcriptional activity of the AHR. Cells (e.g., HepG2 or HT29) are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter containing DREs.[8] The cells are then treated with a potential AHR ligand, and the expression of the reporter gene is measured as an indicator of AHR activation.

Reporter_Gene_Assay_Workflow Start Start Cell_Culture Culture Cells (e.g., HepG2) Start->Cell_Culture Transfection Transfect with DRE-Luciferase Plasmid Cell_Culture->Transfection Treatment Treat with Test Compound Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry Analysis Data Analysis: Quantify AHR Activation Luminometry->Analysis End End Analysis->End

Workflow for an AHR Reporter Gene Assay.

3. Gene Expression Analysis:

  • Methodology: Quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) can be used to measure the expression levels of AHR target genes (e.g., CYP1A1) in response to ligand treatment. This provides direct evidence of AHR-mediated transcriptional regulation.

4. Protein Analysis:

  • Methodology: Western blotting can be used to detect the levels of AHR protein and its target gene products. Co-immunoprecipitation (Co-IP) assays are employed to study the interaction of the AHR with other proteins, such as ARNT or other transcription factors.

5. Chromatin Immunoprecipitation (ChIP) Assays:

  • Methodology: ChIP assays are used to determine if the AHR-ARNT complex binds to specific DREs in the genome. This involves cross-linking proteins to DNA, immunoprecipitating the AHR-DNA complexes, and then analyzing the associated DNA by PCR or sequencing.

Conclusion

The Aryl Hydrocarbon Receptor is a multifaceted signaling molecule with a profound impact on cellular function. Its ability to be activated by a diverse range of ligands and to engage in both canonical and non-canonical signaling pathways underscores its importance in toxicology, immunology, and oncology. A thorough understanding of the intricate mechanisms of AHR signaling is crucial for the development of novel therapeutic strategies that target this receptor for the treatment of various diseases. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the complex roles of the AHR in health and disease.

References

Unidentified Compound: AHR-1911 and its Interaction with the Aryl Hydrocarbon Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Initial research has yielded no specific information regarding a compound designated "AHR-1911" in the context of its interaction with the Aryl Hydrocarbon Receptor (AHR). Extensive searches of scientific literature and databases did not identify any publications, studies, or data associated with a molecule of this name. Therefore, the requested in-depth technical guide, quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this compound cannot be provided at this time.

The following information, gathered from the initial broad search on the Aryl Hydrocarbon Receptor, provides a general overview of the receptor's function and signaling, which would be relevant for studying any potential ligand, including a hypothetical this compound.

The Aryl Hydrocarbon Receptor (AHR): A General Overview

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in sensing and responding to a wide array of external and internal chemical signals.[1] It is a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH/PAS) family of proteins.[1] While initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), it is now understood to be involved in a variety of physiological and developmental processes.[1][2]

Canonical Signaling Pathway

The most well-characterized mechanism of AHR action is the canonical signaling pathway:

  • Ligand Binding: In its inactive state, the AHR resides in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (Hsp90), prostaglandin E synthase 3 (p23), and AHR-interacting protein (AIP).[2] The binding of a ligand to the AHR triggers a conformational change.

  • Nuclear Translocation: This conformational change leads to the dissociation of the chaperone proteins and exposes a nuclear localization signal on the AHR. The ligand-AHR complex then translocates from the cytoplasm into the nucleus.

  • Heterodimerization: Inside the nucleus, the AHR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][3]

  • DNA Binding and Gene Transcription: The AHR/ARNT heterodimer is the active transcription factor complex. It binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[1][3] This binding initiates the transcription of a battery of genes, most notably the cytochrome P450 family of enzymes (e.g., CYP1A1, CYP1A2, CYP1B1), which are involved in metabolizing xenobiotics.[3]

A simplified representation of this canonical pathway is provided below.

AHR_Canonical_Signaling AHR_complex AHR-Hsp90-p23-AIP Complex Active_AHR Active AHR-Ligand Complex AHR_complex->Active_AHR Conformational Change Ligand Ligand (e.g., this compound) Ligand->AHR_complex Binding ARNT ARNT AHR_ARNT AHR-ARNT-Ligand Complex Active_AHR->AHR_ARNT Heterodimerization ARNT->AHR_ARNT DRE DRE/XRE AHR_ARNT->DRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) DRE->Target_Genes Initiates

Caption: Canonical AHR Signaling Pathway.

Non-Canonical Signaling Pathways

In addition to the classical DRE-mediated pathway, the AHR can also engage in non-canonical signaling. In these pathways, the activated AHR can interact with other transcription factors, such as the estrogen receptor (ER), to regulate gene expression without binding to DREs.[3] This crosstalk with other signaling pathways highlights the diverse and complex roles of the AHR in cellular processes.

AHR Ligands

The AHR is known to bind to a structurally diverse range of compounds, which can act as agonists, antagonists, or selective AHR modulators (SAhRMs).[4] These include:

  • Environmental Toxicants: Dioxins, polychlorinated biphenyls (PCBs), and polycyclic aromatic hydrocarbons (PAHs).[2]

  • Natural Compounds: Plant-derived flavonoids, polyphenols, and indoles.[2][4]

  • Endogenous Ligands: Tryptophan metabolites and other small molecules produced by the body.

  • Pharmaceuticals and Synthetic Molecules: A variety of drugs and synthetic compounds have been shown to interact with the AHR.[4]

Future Directions for Investigating a Novel Compound like this compound

Should "this compound" be a novel or proprietary compound, a systematic investigation would be required to characterize its interaction with the AHR. A typical experimental workflow would involve a series of in vitro and in vivo assays.

The logical workflow for such an investigation is outlined below.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incellulo Cell-Based Functional Assays cluster_invivo In Vivo Validation Binding_Assay 1. Ligand Binding Assays (e.g., Radioligand Competition) Reporter_Assay 2. DRE-Luciferase Reporter Assays Binding_Assay->Reporter_Assay Confirms Functional Activity Gene_Expression 3. Target Gene Expression Analysis (qPCR, Western Blot) Reporter_Assay->Gene_Expression Validates Endogenous Gene Regulation Cell_Proliferation 4. Cell Proliferation/Viability Assays Gene_Expression->Cell_Proliferation Links to Cellular Phenotype Cell_Migration 5. Cell Migration/Invasion Assays Cell_Proliferation->Cell_Migration Immune_Cell 6. Immune Cell Differentiation Assays Cell_Migration->Immune_Cell PK_PD 7. Pharmacokinetics/ Pharmacodynamics Immune_Cell->PK_PD Translates to In Vivo Setting Disease_Model 8. Efficacy in Disease Models PK_PD->Disease_Model Toxicity 9. Toxicological Evaluation Disease_Model->Toxicity

Caption: Experimental workflow for AHR ligand characterization.

To proceed with a detailed technical guide, further information on the chemical structure and biological context of "this compound" is necessary. Researchers with access to this compound would need to generate the foundational data through the types of experiments outlined above.

References

Preliminary Studies on AHR-1911 Toxicity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific toxicity data or experimental protocols for a compound designated "AHR-1911." The information presented herein is based on the well-established role of the Aryl Hydrocarbon Receptor (AHR) in mediating the toxicity of various ligands. This document serves as a foundational guide to the potential mechanisms of toxicity that a compound acting on this receptor might exhibit.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to a wide array of environmental contaminants and endogenous molecules.[1][2][3] Historically, the AHR was identified as the "dioxin receptor" due to its high affinity for 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and related halogenated aromatic hydrocarbons, which are known for their significant toxicity.[4] The activation of the AHR signaling pathway is a key event in the toxic effects of these and many other compounds.[2][3] This guide outlines the fundamental AHR signaling pathway, which would be the primary focus of preliminary toxicity studies for any putative AHR ligand.

Core Signaling Pathway

The classical or canonical AHR signaling pathway involves the binding of a ligand to the cytoplasmic AHR complex, followed by nuclear translocation and gene activation.[1][5] In its inactive state, the AHR resides in the cytoplasm in a complex with several chaperone proteins, including two molecules of 90-kDa heat shock protein (Hsp90), X-associated protein 2 (XAP2), and p23.[5]

Upon ligand binding, the AHR undergoes a conformational change, leading to its dissociation from the chaperone complex and translocation into the nucleus.[1][5] In the nucleus, the AHR forms a heterodimer with the AHR nuclear translocator (ARNT).[1][5] This AHR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin response elements (DREs) in the promoter regions of target genes, initiating their transcription.[1][4][5]

A key target gene of the AHR-ARNT complex is the AHR Repressor (AHRR), which functions in a negative feedback loop to inhibit AHR signaling.[1][5] AHRR competes with AHR for dimerization with ARNT, thereby repressing the transcription of AHR target genes.[5]

Classical AHR Signaling Pathway

Experimental Protocols

While specific protocols for "this compound" are unavailable, standard methodologies for assessing the toxicity of AHR ligands would include:

  • In Vitro AHR Activation Assays:

    • Objective: To determine if the compound can bind to and activate the AHR.

    • Methodology: Reporter gene assays, such as the Chemically Activated LUciferase gene eXpression (CALUX) assay, are commonly used. In this assay, cells are engineered to contain a luciferase reporter gene under the control of XREs. An increase in luciferase activity upon exposure to the test compound indicates AHR activation.

  • In Vivo Acute Toxicity Studies:

    • Objective: To determine the short-term toxic effects and the median lethal dose (LD50) of the compound.

    • Methodology: Typically performed in rodent models (e.g., rats, mice) according to OECD guidelines. Animals are administered a single high dose of the compound, and mortality and clinical signs of toxicity are observed over a 14-day period.

  • In Vivo Sub-chronic and Chronic Toxicity Studies:

    • Objective: To evaluate the toxic effects of repeated exposure to the compound over a longer duration.

    • Methodology: The compound is administered daily to animals for a period of 28 or 90 days (sub-chronic) or up to 2 years (chronic). A range of endpoints are assessed, including changes in body weight, hematology, clinical chemistry, organ weights, and histopathology. These studies help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL).

Data Presentation

Quantitative data from toxicity studies on a novel AHR ligand would typically be summarized in the following tables. The values provided are hypothetical placeholders.

Table 1: In Vitro AHR Activation

AssayCell LineEC50 (nM)
CALUXH4IIEValue

Table 2: Acute Oral Toxicity in Rats

StrainSexLD50 (mg/kg)95% Confidence Interval
Sprague-DawleyMaleValue(Lower - Upper)
Sprague-DawleyFemaleValue(Lower - Upper)

Table 3: 90-Day Repeated Dose Oral Toxicity in Rats

ParameterMaleFemale
NOAEL (mg/kg/day)ValueValue
LOAEL (mg/kg/day)ValueValue
Target Organse.g., Liver, Thymuse.g., Liver, Thymus

Conclusion

The toxicity of any compound that activates the Aryl Hydrocarbon Receptor is a significant concern for drug development and environmental safety. Preliminary studies for a compound like "this compound" would necessitate a thorough investigation of its ability to activate the AHR signaling pathway and the subsequent downstream toxicological effects. The experimental approaches and data presentation formats outlined in this guide provide a standard framework for conducting and reporting such preclinical toxicity assessments. The absence of specific data for "this compound" underscores the need for empirical testing to determine its safety profile.

References

In-depth Technical Guide: The Aryl Hydrocarbon Receptor (AHR) Agonist Tapinarof as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available information was found for a therapeutic agent with the designation "AHR-1911." This guide will focus on Tapinarof , a well-documented, FDA-approved Aryl Hydrocarbon Receptor (AHR) agonist, as a representative example of this therapeutic class. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Tapinarof is a first-in-class, non-steroidal, topical therapeutic aryl hydrocarbon receptor (AHR) modulating agent.[1][2] It is a naturally derived small molecule that functions as an AHR agonist, demonstrating significant efficacy in the treatment of plaque psoriasis.[1][3] Its mechanism of action involves the activation of the AHR, a ligand-dependent transcription factor, which leads to the downstream regulation of inflammatory cytokines, enhancement of the skin barrier, and a reduction in oxidative stress.[1][4] Clinical trials have established its efficacy and a favorable safety profile for the topical treatment of mild, moderate, and severe plaque psoriasis in adults.[3][5]

Mechanism of Action and Signaling Pathways

Tapinarof's therapeutic effects are mediated through its binding to and activation of the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a crucial role in maintaining skin homeostasis.[1][2] Upon activation by Tapinarof, the AHR translocates to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic response elements (XREs), in the promoter regions of target genes, leading to the modulation of their expression.[3]

The key signaling pathways affected by Tapinarof-mediated AHR activation include:

  • Downregulation of Pro-inflammatory Cytokines: Tapinarof has been shown to suppress the expression of key pro-inflammatory cytokines involved in the pathogenesis of psoriasis, particularly Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F).[1][3] This anti-inflammatory effect is central to its therapeutic action.

  • Restoration of Skin Barrier Function: AHR activation by Tapinarof upregulates the expression of essential skin barrier proteins, such as filaggrin and loricrin.[3][4] This helps to normalize the dysfunctional skin barrier often observed in inflammatory skin conditions.

  • Enhancement of Antioxidant Response: Tapinarof induces the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress by upregulating the expression of antioxidant enzymes.[3][6]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Tapinarof Tapinarof AHR_complex AHR Complex (AHR, HSP90, etc.) Tapinarof->AHR_complex Binds to AHR_active Activated AHR-Tapinarof Complex AHR_complex->AHR_active Conformational Change ARNT ARNT AHR_active->ARNT Heterodimerizes with AHR_ARNT_complex AHR-ARNT Heterodimer ARNT->AHR_ARNT_complex XRE XRE (on DNA) AHR_ARNT_complex->XRE Binds to Gene_Transcription Modulation of Gene Transcription XRE->Gene_Transcription Inflammation ↓ Pro-inflammatory Cytokines (IL-17) Gene_Transcription->Inflammation Skin_Barrier ↑ Skin Barrier Proteins (Filaggrin) Gene_Transcription->Skin_Barrier Oxidative_Stress ↓ Oxidative Stress (via Nrf2) Gene_Transcription->Oxidative_Stress

Fig. 1: Tapinarof-mediated AHR signaling pathway.

Quantitative Data Summary

The efficacy and safety of Tapinarof 1% cream applied once daily have been extensively evaluated in two identical Phase 3 pivotal trials, PSOARING 1 and PSOARING 2, and a long-term extension study, PSOARING 3.[2][7]

Table 1: Efficacy of Tapinarof 1% Cream in Plaque Psoriasis (PSOARING 1 & 2 at Week 12)
EndpointPSOARING 1 - Tapinarof (n=343)PSOARING 1 - Vehicle (n=170)PSOARING 2 - Tapinarof (n=345)PSOARING 2 - Vehicle (n=173)
PGA Success *35.4%6.0%40.2%6.3%
p-value<0.0001-<0.0001-
PASI 75 36.1%10.2%47.6%6.9%
p-value<0.0001-<0.0001-

*PGA Success is defined as a Physician Global Assessment (PGA) score of clear (0) or almost clear (1) with at least a 2-grade improvement from baseline.[5][8]

Table 2: Long-Term Efficacy of Tapinarof 1% Cream (PSOARING 3)
EndpointResult
Complete Disease Clearance (PGA=0) at any time 40.9%
Mean Remittive Effect Off-Therapy (after achieving PGA=0) ~4 months
Table 3: Common Adverse Events in PSOARING 1 & 2 (Tapinarof Arm)
Adverse EventPSOARING 1PSOARING 2
Folliculitis20.6%15.7%
Contact Dermatitis5.5%4.9%
Headache3.2%1.7%
Pruritus2.0%2.3%

The majority of adverse events were mild to moderate in severity and localized to the site of application.[5]

Experimental Protocols

Preclinical Evaluation of AHR Agonism and Anti-inflammatory Activity

Objective: To determine the effect of Tapinarof on AHR activation and cytokine production in vitro and in vivo.

In Vitro Human Peripheral Blood Mononuclear Cell (PBMC) Assay: [6]

  • Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Culture PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Stimulate PBMCs with T-cell activators (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin) in the presence of varying concentrations of Tapinarof or vehicle control.

  • After a 24-48 hour incubation period, collect the cell culture supernatants.

  • Measure the concentrations of IL-4 and other relevant cytokines in the supernatants using enzyme-linked immunosorbent assay (ELISA) kits.

  • Harvest the cells to extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of CYP1A1 (a biomarker of AHR activation) and NQO1 (an antioxidant enzyme).[9]

In Vivo Mouse Model of Psoriasis-like Skin Inflammation: [10]

  • Induce psoriasis-like skin inflammation in mice (e.g., BALB/c or C57BL/6 strains) by daily topical application of imiquimod (IMQ) cream (5%) on the shaved back and/or ear for 5-7 consecutive days.

  • Treat a cohort of mice with topical application of Tapinarof cream (at varying concentrations, e.g., 0.1% to 1%) or vehicle cream to the inflamed area, typically starting on the same day as IMQ induction.

  • Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).

  • Measure ear thickness daily using a digital caliper as a quantitative measure of inflammation.

  • At the end of the experiment, euthanize the mice and collect skin tissue samples.

  • Process the skin samples for histopathological analysis (hematoxylin and eosin staining) to assess epidermal thickness and inflammatory cell infiltration.

  • Homogenize a portion of the skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, IL-22) using ELISA or multiplex assays.[10]

Phase 3 Clinical Trial Protocol (PSOARING 1 - NCT03956355)

Objective: To evaluate the efficacy and safety of Tapinarof cream, 1% once daily for the treatment of plaque psoriasis in adults.[11][12]

Study Design:

  • A randomized, double-blind, vehicle-controlled, parallel-group study.[11]

  • Approximately 500 adult subjects with plaque psoriasis were randomized in a 2:1 ratio to receive either Tapinarof cream 1% or a matching vehicle cream.[12]

  • Treatment was applied once daily for 12 weeks.[12]

Inclusion Criteria: [11][12]

  • Male and female subjects aged 18 to 75 years.

  • Clinical diagnosis of chronic plaque psoriasis, stable for at least 6 months.

  • Body Surface Area (BSA) involvement of ≥ 3% and ≤ 20%.

  • A Physician Global Assessment (PGA) score of 2 (mild), 3 (moderate), or 4 (severe) at screening and baseline.

Exclusion Criteria: [12]

  • Psoriasis variants other than plaque psoriasis.

  • Signs of infection at the psoriatic lesions.

  • Immunocompromised status.

  • Use of prohibited medications, including systemic immunosuppressants, phototherapy, or other topical psoriasis treatments within a specified washout period.

Efficacy Assessments: [5][7]

  • Primary Endpoint: The proportion of subjects achieving a PGA score of 0 (clear) or 1 (almost clear) with a minimum 2-grade improvement from baseline at week 12.

  • Secondary Endpoints: The proportion of subjects achieving at least a 75% reduction in their Psoriasis Area and Severity Index (PASI) score (PASI 75) from baseline at week 12.

Safety Assessments: [1][7]

  • Monitoring and recording of all adverse events (AEs).

  • Local tolerability assessments (e.g., burning, stinging, itching) at the application site.

  • Clinical laboratory tests (hematology, chemistry) and vital signs.

Clinical_Trial_Workflow cluster_treatment 12-Week Treatment Period cluster_followup Post-Treatment Screening Screening (Inclusion/Exclusion Criteria Met) Randomization Randomization (2:1) Screening->Randomization Tapinarof_Arm Tapinarof 1% Cream (Once Daily) Randomization->Tapinarof_Arm n≈344 Vehicle_Arm Vehicle Cream (Once Daily) Randomization->Vehicle_Arm n≈172 Week12_Assessment Week 12 Assessment (Primary & Secondary Endpoints) Tapinarof_Arm->Week12_Assessment Vehicle_Arm->Week12_Assessment Optional_LTE Optional Long-Term Extension Study (PSOARING 3) Week12_Assessment->Optional_LTE Qualified Subjects Follow_Up 4-Week Follow-Up (for non-LTE participants) Week12_Assessment->Follow_Up Others

Fig. 2: Simplified workflow of the PSOARING Phase 3 clinical trials.

Conclusion

Tapinarof represents a significant advancement in the topical treatment of plaque psoriasis, offering a novel, non-steroidal therapeutic option. Its mechanism of action, centered on the activation of the Aryl Hydrocarbon Receptor, provides a multi-faceted approach to disease management by concurrently addressing inflammation, skin barrier dysfunction, and oxidative stress. The robust data from Phase 3 clinical trials demonstrate a favorable efficacy and safety profile, positioning Tapinarof as a valuable agent in the dermatological therapeutic landscape. Further research may explore its potential in other inflammatory skin conditions and elucidate the full spectrum of AHR-mediated therapeutic effects.

References

Unraveling the Enigma of AHR-1911: A Preliminary Technical Dossier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This document serves as a preliminary technical guide on the chemical compound designated as AHR-1911. Initial investigations have revealed that this compound is the synonym for 10-Undecen-1-yl-thiopseudourea iodide. This dossier collates the currently available information regarding its chemical identity, biological activities, and areas requiring further investigation. It is intended to provide a foundational understanding for researchers and professionals in drug development and to guide future research efforts.

Chemical Identity and Structure

At present, a definitive, experimentally validated chemical structure of 10-Undecen-1-yl-thiopseudourea iodide is not available in the public domain. Based on its chemical name, a putative structure can be proposed. The name suggests a thiopseudourea core with a 10-undecenyl group attached to one of the nitrogen or sulfur atoms, and an iodide counter-ion.

The thiopseudourea moiety is a derivative of urea where the oxygen atom is replaced by a sulfur atom, and it can exist in tautomeric forms. The "pseudo" designation suggests an isothiourea structure, where the alkyl group is attached to the sulfur atom. Therefore, the most likely structure is S-(10-undecen-1-yl)isothiourea iodide.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Common Name This compound
Systematic Name 10-Undecen-1-yl-thiopseudourea iodide
Putative Formula C12H25IN2S
Putative Mol. Wt. 356.31 g/mol
CAS Number Not Found

A critical next step in the investigation of this compound is the definitive confirmation of its chemical structure through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Known Biological Activities

The available scientific literature on this compound is sparse. A singular study from 1969, titled "Anti-inflammatory effect of this compound," provides the only direct evidence of its biological activity.[1]

Anti-inflammatory Properties

The 1969 study by J. Di Prisco investigated the topical anti-inflammatory effects of this compound in the context of skin diseases. The study compared the efficacy of this compound to that of fluocinolone acetonide, a known corticosteroid.[1] Unfortunately, the full text of this article is not readily accessible, limiting the availability of quantitative data and detailed experimental protocols.

The MeSH terms associated with the publication—"Administration, Topical," "Anti-Inflammatory Agents / therapeutic use," and "Skin Diseases / drug therapy"—strongly suggest that this compound was formulated for and effective in a dermatological context.

Potential Anti-tumor Properties

While "anti-tumor agent" is mentioned in some online chemical supplier databases in relation to this compound, no primary research articles have been identified to substantiate this claim. The broader class of thiourea derivatives has been investigated for anticancer properties, with some compounds showing promise. However, any potential anti-tumor activity of this compound remains to be experimentally validated.

Mechanism of Action: An Unanswered Question

The mechanism of action for this compound is currently unknown. The initial hypothesis that the "AHR" in its name refers to the Aryl Hydrocarbon Receptor (AHR) has not been supported by any evidence found in the scientific literature. The AHR is a ligand-activated transcription factor involved in regulating responses to environmental toxins and also plays a role in the immune system. While a fascinating lead, the absence of any studies linking 10-Undecen-1-yl-thiopseudourea iodide to AHR signaling suggests this may be a coincidental naming convention.

Given its classification as a thiourea derivative, potential mechanisms of its anti-inflammatory action could involve:

  • Inhibition of inflammatory enzymes.

  • Modulation of cytokine signaling pathways.

  • Scavenging of reactive oxygen species.

These possibilities, however, are speculative and require experimental verification.

Experimental Protocols: A Call for Future Research

A core requirement for a comprehensive technical guide is the inclusion of detailed experimental protocols. Due to the limited available data, this section cannot be completed at this time. Future research on this compound should aim to establish and publish protocols for:

  • Synthesis and Purification: A detailed, reproducible method for the synthesis of 10-Undecen-1-yl-thiopseudourea iodide.

  • In Vitro Assays:

    • Cell-based assays to quantify its anti-inflammatory effects (e.g., measurement of inflammatory cytokine release from immune cells).

    • Enzyme inhibition assays for key inflammatory targets.

    • Cytotoxicity and proliferation assays in various cancer cell lines to investigate potential anti-tumor activity.

  • In Vivo Models:

    • Animal models of skin inflammation to validate its topical anti-inflammatory efficacy.

    • Xenograft or syngeneic tumor models to assess any anti-cancer properties.

Data Presentation: A Framework for Future Findings

To facilitate the clear presentation of future experimental data, the following table structures are proposed:

Table 2: In Vitro Anti-inflammatory Activity of this compound

Cell LineStimulantMeasured CytokineIC50 (µM)Reference

Table 3: In Vivo Anti-inflammatory Efficacy of this compound

Animal ModelFormulationDoseEndpoint Measured% InhibitionReference

Table 4: In Vitro Anti-tumor Activity of this compound

Cancer Cell LineAssay TypeIC50 (µM)Reference

Visualization of Pathways and Workflows

As the signaling pathways and experimental workflows for this compound are currently undefined, no diagrams can be generated at this time. Once the mechanism of action is elucidated, Graphviz diagrams will be created to visualize the relevant signaling cascades. Similarly, once experimental protocols are established, graphical representations of the workflows will be provided.

Conclusion and Future Directions

This compound, or 10-Undecen-1-yl-thiopseudourea iodide, represents a chemical entity with documented, albeit historical, anti-inflammatory properties. The current body of knowledge is insufficient to provide a comprehensive technical understanding of this compound. The path forward for this compound research is clear and requires a systematic approach:

  • Structural Elucidation: Unambiguously determine the chemical structure of the compound.

  • Chemical Synthesis: Develop and report a robust synthetic route.

  • Revisiting Past Research: Obtain and analyze the full 1969 study by J. Di Prisco to extract valuable historical data.

  • Mechanistic Studies: Investigate the molecular mechanism underlying its anti-inflammatory effects.

  • Exploration of Anti-tumor Potential: Systematically evaluate the anti-cancer claims associated with this compound.

This preliminary dossier highlights the significant gaps in our understanding of this compound. It is hoped that this document will stimulate renewed interest and guide future research to fully characterize this intriguing molecule and unlock its potential therapeutic applications.

References

An In-depth Technical Guide on the Aryl Hydrocarbon Receptor (AHR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the early and foundational research findings on the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor pivotal in cellular metabolism, immune responses, and toxicology.

Core Concepts

The Aryl Hydrocarbon Receptor (AHR) is a member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors.[1] Initially identified as the receptor that mediates the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), subsequent research has revealed its involvement in a wide array of physiological and pathophysiological processes.[2][3] AHR is ubiquitously expressed in mammals, with the highest levels found in the liver, lung, thymus, kidney, and placenta.[4]

In its inactive state, AHR resides in a cytosolic complex with chaperone proteins, including heat shock protein 90 (HSP90), AHR-interacting protein (AIP), and p23.[1] Upon binding to a ligand, the AHR complex translocates to the nucleus, where it dissociates from its chaperones and forms a heterodimer with the AHR nuclear translocator (ARNT).[2][5] This AHR/ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin response elements (DREs) in the promoter regions of target genes, initiating their transcription.[2][5]

Quantitative Data on AHR Ligand Interactions

The binding affinity and activation potential of various ligands for the AHR have been quantified in numerous studies. This data is crucial for understanding the structure-activity relationships of AHR modulators.

LigandSpecies/Cell LineAssay TypeParameterValueReference
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)Human Hepatocyte LysatesRadioligand BindingKd2.7–4.2 nM[6]
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)Purified AhR-ARNT complexSaturation BindingKd39 ± 20 nM[6]
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)Purified AhR-ARNT complexMicroscale ThermophoresisKd139 ± 99 nM[6]
IndirubinYeast Reporter SystemReporter AssayEC500.2 nM[7]
IndirubinHuman Hepatoma CellsReporter AssayEC50100 nM[7]
IndirubinMCF-7 CellsEROD AssayEC501.26 nM[7]
EquileninHuman HepG2 CellsReporter AssayEC50~10 µM[7]
TryptamineIn vitroDRE Binding AssayEC500.2–0.5 mM[7]
Indole-3-acetic acid (IAA)In vitroDRE Binding AssayEC500.2–0.5 mM[7]
1-Hydroxypyrene (1-HP)Recombinant AhR-ARNTCompetition Binding AssayKi9.2 µM[6]
CH-223191Recombinant AhR-ARNTCompetition Binding AssayKi12.2 µM[6]

Experimental Protocols

A variety of experimental techniques are employed to study the function and regulation of the AHR. Below are detailed methodologies for key assays.

This assay is a highly sensitive method to quantify AHR activation by measuring the expression of a reporter gene (luciferase) under the control of DREs.[8]

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HepG2, MCF-7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in a 96-well plate.

  • Co-transfect the cells with a DRE-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. A typical ratio of DRE-reporter to control plasmid is 10:1.[8]

2. Compound Treatment:

  • After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).[8]

3. Cell Lysis and Luciferase Measurement:

  • After the desired incubation period (typically 4-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.[8]

  • Measure the firefly luciferase activity using a luminometer.

  • Measure the Renilla luciferase activity for normalization.[8]

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine EC50 or IC50 values.

ChIP-Seq is a powerful technique to identify the genome-wide binding sites of a transcription factor like AHR.[9][10]

1. Cell Treatment and Cross-linking:

  • Treat cells (e.g., MCF-7) with the ligand of interest (e.g., 10 nM TCDD) for a specific duration (e.g., 45 minutes or 24 hours).[9][10]

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Quench the cross-linking reaction with glycine.

2. Chromatin Preparation:

  • Harvest and lyse the cells to isolate the nuclei.

  • Sonify the nuclear lysate to shear the chromatin into fragments of 200-500 bp.[9][10]

3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin with an antibody specific to AHR or a control IgG overnight.

  • Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Wash the beads to remove non-specific binding.

4. DNA Purification and Library Preparation:

  • Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

  • Treat with RNase A and proteinase K to remove RNA and protein.

  • Purify the DNA using phenol-chloroform extraction or a commercial kit.

  • Prepare a sequencing library from the purified DNA, which includes end-repair, A-tailing, and adapter ligation.

5. Sequencing and Data Analysis:

  • Sequence the library on a high-throughput sequencing platform.

  • Align the sequence reads to the reference genome.

  • Use peak-calling algorithms to identify regions of the genome that are enriched for AHR binding.

  • Perform downstream analysis such as motif discovery and gene ontology analysis.

Signaling Pathways and Visualizations

The canonical pathway involves ligand binding, nuclear translocation, heterodimerization with ARNT, and binding to DREs to regulate gene expression.[5][11]

Canonical_AHR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD) AHR_complex AHR-HSP90-AIP-p23 Complex Ligand->AHR_complex Binding AHR_ligand_complex Ligand-AHR Complex AHR_ligand_nucleus Ligand-AHR AHR_ligand_complex->AHR_ligand_nucleus Nuclear Translocation ARNT ARNT AHR_ligand_nucleus->ARNT Heterodimerization AHR_ARNT_complex AHR-ARNT Heterodimer DRE DRE (Xenobiotic Response Element) AHR_ARNT_complex->DRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) DRE->Target_Genes Activation

Caption: Canonical AHR signaling pathway.

AHR can also signal through mechanisms that are independent of ARNT and DRE binding. These non-canonical pathways involve interactions with other transcription factors and signaling molecules.[11]

NonCanonical_AHR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AHR_cyto AHR Ligand->AHR_cyto SRC c-Src AHR_cyto->SRC Interaction AHR_nuc AHR AHR_cyto->AHR_nuc Nuclear Translocation AHR_SRC AHR-c-Src Complex Other_Pathways Other Signaling Pathways AHR_SRC->Other_Pathways Modulation NFkB NF-κB AHR_nuc->NFkB Interaction ER Estrogen Receptor AHR_nuc->ER Interaction AHR_NFkB AHR-NF-κB Complex AHR_ER AHR-ER Complex Inflammatory_Genes Inflammatory Gene Expression AHR_NFkB->Inflammatory_Genes Regulation ER_Target_Genes ER Target Gene Expression AHR_ER->ER_Target_Genes Regulation

Caption: Overview of non-canonical AHR signaling.

The following diagram illustrates the key steps in performing an AHR luciferase reporter assay.

Luciferase_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3: Assay cluster_analysis Day 4: Analysis A Seed cells in 96-well plate B Co-transfect with DRE-luciferase and Renilla control plasmids A->B C Treat cells with test compounds B->C D Incubate for 4-24 hours C->D E Lyse cells D->E F Measure Firefly luciferase activity E->F G Measure Renilla luciferase activity E->G H Normalize Firefly to Renilla activity F->H G->H I Generate dose-response curves and calculate EC50/IC50 values H->I

Caption: Workflow for an AHR luciferase reporter assay.

References

Methodological & Application

Application Notes and Protocols for AHR-1911 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols and application notes for the characterization of AHR-1911, a novel putative modulator of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell differentiation, making it a significant target for drug development.[1][2][3][4][5] These protocols describe the necessary cell-based assays to determine the efficacy and potency of this compound as either an AHR agonist or antagonist. The provided methodologies cover cell culture, reporter gene assays for AHR activation, quantitative PCR for target gene expression, and cell viability assessment.

Introduction to the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AHR) is a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH/PAS) family of transcription factors.[6][7] In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins including heat shock protein 90 (Hsp90), AHR-interacting protein (AIP), and p23.[6][7] Upon binding to a ligand, the AHR undergoes a conformational change, leading to its translocation into the nucleus. In the nucleus, it dissociates from its chaperone proteins and forms a heterodimer with the AHR nuclear translocator (ARNT).[2][7] This AHR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin response elements (DREs) in the promoter regions of target genes, thereby initiating their transcription.[2][7][8] A key target gene of AHR activation is Cytochrome P450 1A1 (CYP1A1), which is involved in the metabolism of xenobiotics.[1][9] The AHR signaling pathway is also modulated by the AHR repressor (AHRR), which acts as a negative feedback regulator.[2][10]

Signaling Pathway Diagram

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex AHR Complex AHR->AHR_complex HSP90 HSP90 HSP90->AHR_complex AIP AIP AIP->AHR_complex p23 p23 p23->AHR_complex Ligand This compound (Ligand) Ligand->AHR_complex Binding AHR_Ligand AHR-Ligand AHR_complex->AHR_Ligand Nuclear Translocation AHR_ARNT AHR-ARNT Heterodimer AHR_Ligand->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, AHRR) XRE->Target_Genes Initiates AHRR AHRR Target_Genes->AHRR Expression AHRR->AHR_ARNT Inhibition

Caption: The canonical AHR signaling pathway.

Experimental Protocols

Cell Line Selection and Maintenance

The choice of cell line is critical for studying AHR signaling. Reporter cell lines containing a stably transfected AHR-responsive luciferase gene are highly recommended for initial screening.[1][11] Human hepatoma (HepG2) or mouse hepatoma (Hepa-1c1c7) cell lines are also commonly used as they endogenously express AHR and its target genes.

Protocol 1.1: Cell Culture

  • Cell Lines:

    • Hepa-1c1c7 (mouse hepatoma)

    • HepG2 (human hepatoma)

    • AHR-responsive reporter cell line (e.g., containing a pGudLuc1.1 plasmid)

  • Culture Media:

    • Hepa-1c1c7: α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • HepG2: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

    • Reporter Cell Line: Follow the specific media recommendations from the provider.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[12]

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA for cell detachment.[12]

AHR Agonist/Antagonist Activity Assessment using a Reporter Gene Assay

This assay quantitatively measures the ability of this compound to induce or inhibit AHR-dependent gene expression.

Protocol 2.1: AHR Reporter Gene Assay

  • Cell Seeding: Seed AHR-responsive reporter cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation:

    • Agonist Mode: Prepare a serial dilution of this compound in culture medium. A known AHR agonist like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) should be used as a positive control.

    • Antagonist Mode: Prepare a serial dilution of this compound in culture medium containing a known AHR agonist at its EC50 concentration (e.g., 1 nM TCDD). A known AHR antagonist like CH-223191 should be used as a positive control.[12][13]

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Remove the treatment medium.

    • Add 50 µL of luciferase lysis buffer to each well and incubate for 15 minutes at room temperature.

    • Add 50 µL of luciferase substrate to each well.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold induction relative to the vehicle control for agonist activity and the percent inhibition for antagonist activity.

Experimental Workflow Diagram

Experimental_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 A1 Seed AHR reporter cells in 96-well plate A2 Incubate for 24 hours A1->A2 B1 Prepare serial dilutions of This compound and controls A2->B1 B2 Treat cells with compounds B1->B2 B3 Incubate for 24 hours B2->B3 C1 Lyse cells and add luciferase substrate B3->C1 C2 Measure luminescence C1->C2 C3 Analyze data C2->C3

Caption: Workflow for the AHR reporter gene assay.

Measurement of AHR Target Gene Expression by qPCR

This protocol is used to confirm the findings from the reporter gene assay by measuring the expression of endogenous AHR target genes like CYP1A1.[1]

Protocol 3.1: Quantitative Real-Time PCR (qPCR)

  • Cell Seeding and Treatment: Seed Hepa-1c1c7 or HepG2 cells in a 6-well plate. Once confluent, treat the cells with various concentrations of this compound (and controls) for 6-24 hours.

  • RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for the target gene (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Cell Viability and Proliferation Assay

It is important to assess whether the observed effects of this compound are due to AHR modulation or general cytotoxicity.

Protocol 4.1: MTT or WST-1 Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 2.1.

  • Reagent Addition: After the 24-hour treatment, add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: AHR Agonist Activity of this compound in Reporter Gene Assay

Concentration (µM)Fold Induction (Mean ± SD)
Vehicle Control1.0 ± 0.1
This compound (0.01)1.5 ± 0.2
This compound (0.1)5.2 ± 0.6
This compound (1)15.8 ± 1.9
This compound (10)25.4 ± 3.1
TCDD (1 nM)30.1 ± 2.5

Table 2: Relative CYP1A1 mRNA Expression in HepG2 Cells

TreatmentFold Change in Expression (Mean ± SD)
Vehicle Control1.0 ± 0.2
This compound (1 µM)8.7 ± 1.1
TCDD (1 nM)12.3 ± 1.5

Table 3: Cell Viability of HepG2 Cells after this compound Treatment

Concentration (µM)Cell Viability (% of Control, Mean ± SD)
Vehicle Control100 ± 5.2
This compound (1)98.6 ± 4.8
This compound (10)95.3 ± 6.1
This compound (100)72.1 ± 8.3

Conclusion

These protocols provide a comprehensive framework for the initial characterization of this compound's activity on the AHR signaling pathway in a cell culture setting. By following these detailed methodologies, researchers can effectively determine the compound's potential as an AHR agonist or antagonist and assess its impact on cell health. The combination of reporter assays, target gene expression analysis, and viability assays will yield a robust dataset for advancing drug development efforts targeting the Aryl Hydrocarbon Receptor.

References

Application Notes and Protocols for the Study of Aryl Hydrocarbon Receptor (AHR) Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information is publicly available for a compound designated "AHR-1911." The following application notes and protocols are provided as a general guideline for researchers, scientists, and drug development professionals working with modulators of the Aryl Hydrocarbon Receptor (AHR). The data and methodologies are based on studies of known AHR ligands and antagonists.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of proteins.[1] It is a key regulator of cellular responses to a wide range of environmental chemicals and endogenous molecules.[2] Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin response elements (DREs) in the promoter regions of target genes.[1][2] This leads to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2), as well as genes implicated in immune responses, cell proliferation, and differentiation.[1][3]

These notes provide an overview of the AHR signaling pathway, protocols for assessing AHR activation, and example data from preclinical studies of known AHR modulators.

AHR Signaling Pathway

The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR in the cytoplasm. In its inactive state, the AHR is part of a protein complex that includes heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23.[1] Ligand binding induces a conformational change, leading to the dissociation of this complex and the translocation of the AHR into the nucleus. In the nucleus, the AHR forms a heterodimer with ARNT. This AHR-ARNT complex then binds to XREs in the regulatory regions of target genes, initiating their transcription.[1][2] The AHR signal is terminated by proteasomal degradation and through negative feedback mechanisms, including the induction of the AHR Repressor (AHRR), which competes with AHR for ARNT dimerization.[2]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AHR_complex AHR-Hsp90-XAP2-p23 Ligand->AHR_complex Binding AHR_active Ligand-AHR AHR_complex->AHR_active Activation & Dissociation ARNT ARNT AHR_active->ARNT Heterodimerization AHR_ARNT AHR-ARNT Complex cluster_nucleus cluster_nucleus AHR_active->cluster_nucleus Translocation XRE XRE (DNA) AHR_ARNT->XRE Binding Target_Genes Target Genes (e.g., CYP1A1, AHRR) XRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins mRNA->Proteins Translation AHRR AHRR Proteins->AHRR AHRR->AHR_ARNT Inhibition

Canonical AHR Signaling Pathway

Experimental Protocols

Protocol 1: In Vitro AHR Activation Assay (Reporter Gene Assay)

This protocol describes a common method for screening and characterizing AHR modulators using a cell line containing a reporter gene under the control of an AHR-responsive promoter.

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., HepG2, MCF-7) stably transfected with a plasmid containing a luciferase or β-galactosidase reporter gene driven by multiple XREs.
  • Seed cells into 96-well plates at a density that will result in 80-90% confluency at the time of the assay.
  • Incubate for 24 hours at 37°C and 5% CO2.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound and a positive control (e.g., TCDD) in appropriate solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
  • Remove the culture medium from the cells and replace it with a medium containing the test compounds or controls.
  • Include a vehicle control (solvent only) and a negative control.
  • Incubate for 18-24 hours.

3. Reporter Gene Activity Measurement:

  • Lyse the cells according to the manufacturer's protocol for the chosen reporter assay system (e.g., luciferase assay kit).
  • Measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

4. Data Analysis:

  • Normalize the reporter activity to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay).
  • Calculate the fold induction of reporter activity relative to the vehicle control.
  • Plot the dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) values.

Protocol 2: Gene Expression Analysis of AHR Target Genes (qPCR)

This protocol is for quantifying the induction of AHR target genes, such as CYP1A1, in response to a test compound.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., primary hepatocytes, Hepa-1c1c7) in 6-well or 12-well plates.
  • Treat cells with various concentrations of the test compound, a positive control, and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).

2. RNA Extraction and cDNA Synthesis:

  • Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

3. Quantitative PCR (qPCR):

  • Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target gene (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH, β-actin).
  • Perform qPCR using a real-time PCR system.

4. Data Analysis:

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the vehicle control.
  • Analyze the dose-dependent and time-course effects of the compound on gene expression.

Experimental Workflow for Screening AHR Modulators

The following diagram illustrates a typical workflow for identifying and characterizing AHR modulators.

Experimental_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Characterization cluster_preclinical Preclinical Evaluation A1 High-Throughput Screening (e.g., XRE-Luciferase Assay) B1 Dose-Response Analysis (EC50/IC50 Determination) A1->B1 B2 Target Gene Expression (qPCR for CYP1A1) B1->B2 B3 Protein Expression (Western Blot for CYP1A1) B2->B3 C1 In Vivo Target Engagement (Animal Models) B3->C1 C2 Pharmacokinetics & Pharmacodynamics C1->C2 C3 Toxicology Studies C2->C3

Workflow for AHR Modulator Discovery

Quantitative Data for Example AHR Modulators

The following table summarizes data from preclinical studies of known AHR-activating compounds. This data is provided for illustrative purposes and is not specific to "this compound."

CompoundModel SystemDosage/ConcentrationEndpointOutcome
TCDDWistar Han Rats0.1, 1, 10 ng/kg/dayLiver Gene ExpressionDose-dependent induction of Cyp1a1 and Cyp1a2.[4]
PCB126Wistar Han Rats0.1, 1, 10 µg/kg/dayLiver Gene ExpressionDose-dependent induction of Cyp1a1 and Cyp1a2.[4]
OmeprazoleWistar Han Rats100 mg/kg/dayLiver Gene ExpressionModest induction of Cyp1a1 and Cyp1a2, not associated with tumorigenicity.[4]
MexiletineWistar Han Rats200 mg/kg/dayLiver Gene ExpressionModest induction of Cyp1a1 and Cyp1a2, not associated with tumorigenicity.[4]
CanagliflozinWistar Han Rats100 mg/kg/dayLiver Gene ExpressionModest induction of Cyp1a1 and Cyp1a2, not associated with tumorigenicity.[4]
LaquinomodCrohn's Disease Patients0.5 mg/day (oral)Clinical ResponseImproved response and remission rate in an 8-week trial.[5]
IndirubinUlcerative Colitis Patients0.5 - 2.0 g/day (oral)Clinical ResponseEffective at inducing clinical response and mucosal healing in an 8-week trial.[5]

Safety and Toxicology Considerations

Sustained activation of the AHR has been associated with toxicological outcomes, including carcinogenicity.[4][5] Therefore, a thorough safety assessment is crucial in the development of AHR-modulating therapeutics. Key considerations include:

  • Sustained vs. Transient Activation: Compounds that cause sustained AHR activation are of greater concern for long-term toxicity than those that cause transient activation.[4][5]

  • Biomarker Monitoring: The expression of AHR target genes like CYP1A1 and CYP1A2 in preclinical models can serve as biomarkers to assess the strength and duration of AHR activation.[4][5] Thresholds for gene expression changes have been proposed to differentiate between tumorigenic and non-tumorigenic levels of AHR activation.[4][5]

  • In Silico and Molecular Assays: Computational models and in vitro assays can be used in early-stage development to predict AHR-dependent liabilities and prioritize compounds with a lower risk profile.[5]

By employing the protocols and workflows outlined in these notes, researchers can effectively screen, characterize, and evaluate the potential of novel AHR modulators for therapeutic development.

References

Application Notes and Protocols for Measuring Aryl Hydrocarbon Receptor (AHR) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family of proteins.[1] It plays a crucial role in mediating the biological and toxicological effects of a wide range of environmental contaminants, as well as being involved in normal physiological processes.[2][3] The AHR signaling pathway is a key regulator of cellular processes such as gene expression, cell growth, and inflammation.[4][5]

This document provides detailed application notes and protocols for measuring the activity of compounds that modulate the AHR. While the specific compound "AHR-1911" was not identified in the literature, the following techniques are broadly applicable for assessing the activity of any potential AHR agonist or antagonist.

AHR Signaling Pathway

The canonical AHR signaling pathway is initiated by the binding of a ligand to the cytosolic AHR, which is in a complex with chaperone proteins including heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23.[6][7] Ligand binding induces a conformational change, leading to the translocation of the AHR complex into the nucleus.[8] In the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR nuclear translocator (ARNT).[8][9] This AHR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[9][10] A key target gene is Cytochrome P450 1A1 (CYP1A1).[7][11] The signaling is terminated by the degradation of the AHR via the proteasome.[8]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90-XAP2-p23 Activated_AHR Activated AHR Complex AHR_complex->Activated_AHR Conformational Change Ligand Ligand (e.g., this compound) Ligand->AHR_complex Binding AHR_n AHR Activated_AHR->AHR_n Nuclear Translocation & Chaperone Dissociation AHR_ARNT AHR-ARNT Heterodimer DRE DRE/XRE AHR_ARNT->DRE Binding Target_Gene Target Gene (e.g., CYP1A1) DRE->Target_Gene Initiates Transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Translation AHR_n->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT

Canonical AHR Signaling Pathway

Application Notes: Techniques for Measuring AHR Activity

Several methods are available to measure the activity of compounds as AHR agonists or antagonists. The choice of assay depends on the specific research question, required throughput, and available resources.

Technique Principle Advantages Disadvantages
Reporter Gene Assays Utilizes a cell line stably or transiently transfected with a reporter gene (e.g., luciferase, EGFP) under the control of an AHR-responsive promoter.[2][3] AHR activation by a ligand leads to the expression of the reporter protein, which can be quantified.High sensitivity, high-throughput compatible, quantitative.[12][13]Can be influenced by off-target effects, may not reflect the full physiological response.
Endogenous Gene Expression Analysis (qPCR) Measures the change in mRNA levels of AHR target genes, such as CYP1A1, in response to a test compound.[2]Measures a direct physiological response, highly quantitative and specific.Lower throughput than reporter assays, requires RNA isolation and reverse transcription.[3]
Competitive Ligand Binding Assays Determines the ability of a test compound to compete with a radiolabeled AHR ligand (e.g., [3H]TCDD) for binding to the AHR.[14][15]Directly measures binding affinity to the receptor.Requires handling of radioactive materials, lower throughput.[15]
Microscale Thermophoresis (MST) A biophysical technique that measures the change in fluorescence of a labeled AHR protein as a ligand binds, allowing for the determination of binding affinity.[15][16]Cell-free system, low sample consumption, provides quantitative binding data (Kd).[16]Requires purified recombinant AHR protein, specialized equipment.
AHR Nuclear Translocation Assay Monitors the movement of AHR from the cytoplasm to the nucleus upon ligand binding using immunofluorescence microscopy or a fluorescently tagged AHR protein.[17]Provides information on a key step in AHR activation, can be adapted for high-throughput imaging.May not always correlate with transcriptional activation, can be complex to quantify.

Experimental Protocols

Protocol 1: AHR Activation Luciferase Reporter Gene Assay

This protocol describes the use of a commercially available AHR reporter cell line to screen for agonist and antagonist activity of a test compound. These cells contain a luciferase reporter gene under the control of a DRE promoter.

Materials:

  • Human AHR Reporter Cell Line (e.g., from INDIGO Biosciences or InvivoGen)[6][13]

  • Cell Culture Medium (as recommended by the cell line provider)

  • Test compound (e.g., this compound)

  • Reference AHR agonist (e.g., TCDD or MeBio)[13]

  • Reference AHR antagonist (e.g., CH-223191)[14]

  • 96-well white, clear-bottom cell culture plates

  • Luciferase detection reagent

  • Luminometer

Procedure:

Agonist Mode:

  • Cell Plating: Plate the AHR reporter cells in a 96-well plate at the density recommended by the supplier and incubate for 24 hours.[12]

  • Compound Preparation: Prepare a serial dilution of the test compound in cell culture medium. Also, prepare a dilution series of a reference agonist.

  • Treatment: Remove the cell culture medium from the wells and add the prepared compound dilutions. Include a vehicle control (e.g., DMSO).[12]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[12]

  • Lysis and Luminescence Reading: After incubation, remove the medium and lyse the cells according to the luciferase kit manufacturer's instructions. Measure the luciferase activity using a luminometer.[18]

Antagonist Mode:

  • Cell Plating: Plate the cells as described in the agonist mode.

  • Compound Preparation: Prepare a serial dilution of the test compound.

  • Treatment: Treat the cells with the test compound dilutions for a short pre-incubation period (e.g., 30-60 minutes). Then, add a reference agonist at a concentration that gives a submaximal response (e.g., EC80).[13]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: Measure the luciferase activity as described for the agonist mode. A decrease in luminescence compared to the agonist-only control indicates antagonist activity.

Reporter_Assay_Workflow cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode A1 Plate AHR Reporter Cells A2 Prepare Test Compound & Reference Agonist Dilutions A1->A2 A3 Treat Cells A2->A3 A4 Incubate for 24h A3->A4 A5 Measure Luciferase Activity A4->A5 B1 Plate AHR Reporter Cells B2 Prepare Test Compound Dilutions B1->B2 B3 Pre-treat with Test Compound B2->B3 B4 Add Reference Agonist (EC80) B3->B4 B5 Incubate for 24h B4->B5 B6 Measure Luciferase Activity B5->B6

Reporter Gene Assay Workflow
Protocol 2: Quantitative Real-Time PCR (qPCR) for CYP1A1 Expression

This protocol details the measurement of CYP1A1 mRNA expression in a suitable cell line (e.g., HepG2) following treatment with a test compound.

Materials:

  • Human hepatoma cell line (e.g., HepG2)

  • Cell Culture Medium

  • Test compound (e.g., this compound)

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers and probes for CYP1A1 and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Culture HepG2 cells in appropriate plates or flasks. Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 6-24 hours). Include a vehicle control.

  • RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.[3]

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.[19]

  • qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and primers/probes for CYP1A1 and the housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in CYP1A1 expression relative to the housekeeping gene and the vehicle control.

qPCR_Workflow start Culture & Treat Cells rna_isolation Isolate Total RNA start->rna_isolation cdna_synthesis Synthesize cDNA rna_isolation->cdna_synthesis qpcr Perform qPCR for CYP1A1 & Housekeeping Gene cdna_synthesis->qpcr data_analysis Analyze Data (ΔΔCt Method) qpcr->data_analysis

qPCR Workflow for CYP1A1 Expression

Data Presentation

Quantitative data from the described experiments should be presented in a clear and structured format to allow for easy comparison.

Table 1: Example Dose-Response Data for an AHR Agonist using a Luciferase Reporter Assay

Concentration (nM)Mean Luciferase Activity (RLU)Standard DeviationFold Induction (over Vehicle)
0 (Vehicle)15,2341,2871.0
0.125,6782,1451.7
189,4567,5125.9
10345,67829,03222.7
100987,65482,96364.8
10001,234,567103,70481.0

Table 2: Example qPCR Data for CYP1A1 Expression Induced by an AHR Agonist

TreatmentConcentration (nM)Mean ΔCt (CYP1A1 - GAPDH)Standard DeviationFold Change in Expression (2^-ΔΔCt)
Vehicle08.20.31.0
Test Compound16.50.23.2
Test Compound104.10.317.2
Test Compound1002.30.259.4

References

Application Notes and Protocols for AHR-1911 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific compound designated "AHR-1911" could not be found. The following application notes and protocols are provided as a representative example for a selective Aryl Hydrocarbon Receptor (AhR) agonist, herein referred to as AHR-X , in cancer research. The data and protocols are based on established methodologies and the known functions of AhR modulation in oncology.

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has garnered significant attention in cancer research due to its multifaceted role in tumorigenesis.[1][2][3][4] Depending on the cellular context and the nature of the activating ligand, AhR can exhibit both tumor-suppressive and pro-oncogenic functions.[5][6][7][8] This has led to the development of Selective AhR Modulators (SAhRMs) that aim to specifically elicit anti-cancer effects.[7][9] AHR-X is a potent and selective AhR agonist designed for investigating the therapeutic potential of AhR activation in various cancer models. These notes provide an overview of its application and detailed protocols for its use in cancer research.

Mechanism of Action

AHR-X exerts its effects by binding to and activating the Aryl Hydrocarbon Receptor. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins such as Hsp90, AIP (also known as XAP2), and p23.[5] Ligand binding by AHR-X induces a conformational change, leading to the dissociation of the chaperone complex and the translocation of the AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[2][10] The activation of AhR by AHR-X can lead to the induction of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[3][4]

AHR_Signaling_Pathway Canonical AhR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR-X AHR-X Complex Inactive Cytosolic Complex AHR-X->Complex Binds AhR AhR AhR->Complex Hsp90 Hsp90 Hsp90->Complex AIP AIP AIP->Complex p23 p23 p23->Complex AhR_X_active AhR-X Complex->AhR_X_active Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_X_active->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., p21, Bax) XRE->Target_Genes Induces Biological_Response Anti-Cancer Effects (Apoptosis, Cell Cycle Arrest) Target_Genes->Biological_Response MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare AHR-X Serial Dilutions Incubate_Overnight->Prepare_Dilutions Treat_Cells Treat Cells with AHR-X or Vehicle Incubate_Overnight->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Remove_Medium Remove Medium Incubate_MTT->Remove_Medium Add_DMSO Add DMSO to Dissolve Formazan Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Wound_Healing_Assay_Workflow Wound Healing Assay Workflow Start Start Seed_Cells Seed Cells to Confluency Start->Seed_Cells Create_Scratch Create a Scratch (Wound) Seed_Cells->Create_Scratch Wash_Cells Wash with PBS Create_Scratch->Wash_Cells Treat_Cells Add Medium with AHR-X or Vehicle Wash_Cells->Treat_Cells Image_T0 Image Scratch at Time 0 Treat_Cells->Image_T0 Incubate Incubate (37°C, 5% CO2) Image_T0->Incubate Image_Intervals Image at Regular Intervals (e.g., 6, 12, 24h) Incubate->Image_Intervals Analyze_Wound_Closure Measure Wound Width and Analyze Closure Image_Intervals->Analyze_Wound_Closure End End Analyze_Wound_Closure->End

References

Application Notes and Protocols for AHR-1911 Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific public data was found for a compound designated "AHR-1911." The following application notes and protocols are provided as a general template based on common laboratory practices for handling novel research compounds, particularly aryl hydrocarbon receptor (AHR) modulators. Researchers must validate these protocols for their specific compound and experimental conditions.

Introduction

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a critical role in regulating gene expression involved in various physiological and pathological processes, including immune responses, inflammation, and metabolism.[1][2] this compound is a novel compound under investigation for its potential to modulate AHR activity. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions to ensure experimental consistency and reproducibility.

Physicochemical Properties and Solubility

Proper solution preparation begins with understanding the physicochemical properties of the compound. The following table summarizes hypothetical solubility data for this compound in common laboratory solvents. Note: This data is illustrative and must be determined experimentally for the actual this compound compound.

Solvent Solubility at 25°C (mg/mL) Appearance Notes
DMSO> 50Clear, colorless solutionRecommended for stock solutions.
Ethanol10 - 20Clear, colorless solutionSuitable for some in-vitro assays.
PBS (pH 7.4)< 0.1Suspension/PrecipitateNot recommended for aqueous solutions.
Methanol5 - 10Clear, colorless solutionUse with caution due to potential toxicity in cell-based assays.

Solution Preparation Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for working solutions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Determine Molecular Weight (MW): Ascertain the molecular weight of this compound from the manufacturer's data sheet. For this example, we will assume a hypothetical MW of 450.5 g/mol .

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 450.5 g/mol * 1000 mg/g = 4.505 mg

  • Weighing: Carefully weigh out 4.505 mg of this compound powder using a calibrated analytical balance and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles. Store the aliquots as recommended in Section 4.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer.

Example: Preparation of a 10 µM working solution:

  • Perform a serial dilution from the 10 mM stock solution.

  • For instance, to make a 10 µM working solution in cell culture medium, dilute the 10 mM stock solution 1:1000 (e.g., add 1 µL of 10 mM stock to 999 µL of medium).

  • Ensure the final concentration of DMSO in the working solution is non-toxic to the cells (typically <0.1%).

Storage and Stability

The stability of this compound is crucial for obtaining reliable experimental results. The following table provides general storage recommendations. Note: Stability should be experimentally verified.

Solution Type Storage Temperature Recommended Duration Notes
Solid Powder-20°CUp to 1 yearProtect from light and moisture.
10 mM Stock in DMSO-20°CUp to 6 monthsAvoid repeated freeze-thaw cycles.
10 mM Stock in DMSO-80°CUp to 1 yearPreferred for long-term storage.
Aqueous Working Solutions2-8°CUse within 24 hoursPrepare fresh before each experiment.

AHR Signaling Pathway

The canonical AHR signaling pathway is initiated by ligand binding and results in the transcription of target genes.[1][3]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Ligand) AHR_complex AHR-Hsp90-XAP2-p23 Complex Ligand->AHR_complex Binding AHR_ligand_complex Ligand-AHR Complex AHR_complex->AHR_ligand_complex Conformational Change AHR_ARNT AHR-ARNT Heterodimer AHR_ligand_complex->AHR_ARNT Dimerization cluster_nucleus cluster_nucleus AHR_ligand_complex->cluster_nucleus Translocation ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Initiates

Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Experimental Workflow: Solution Preparation and Storage

The following diagram outlines the logical flow for preparing and storing this compound solutions.

Solution_Prep_Workflow cluster_prep Preparation cluster_storage Storage & Use start Start: Obtain This compound Powder weigh Weigh Compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex stock_solution 10 mM Stock Solution vortex->stock_solution aliquot Aliquot into Single-Use Volumes stock_solution->aliquot store Store at -80°C (Long-term) aliquot->store thaw Thaw One Aliquot for Experiment store->thaw dilute Prepare Working Solution in Assay Medium thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for this compound stock solution preparation and use.

This document is intended for research purposes only and does not constitute a recommendation for clinical use.

References

Application Notes and Protocols for Western Blot Analysis of AHR-1911 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family.[1] It plays a crucial role in regulating biological responses to a variety of environmental contaminants and endogenous ligands.[2] Upon ligand binding, the AHR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT).[3][4] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to changes in their transcription.[4][5]

AHR-1911 is a novel compound under investigation for its potential to modulate AHR signaling. Understanding the effect of this compound on the AHR pathway is critical for elucidating its mechanism of action and potential therapeutic applications. Western blot analysis is a powerful technique to investigate these effects by examining changes in the protein levels of AHR itself, its downstream targets, and its subcellular localization. These application notes provide a detailed protocol for performing Western blot analysis to assess the impact of this compound treatment on the AHR signaling pathway.

Key Targets for Western Blot Analysis

  • AHR: To determine the total protein levels and to assess for potential nuclear translocation. The human AHR protein has a molecular mass of approximately 96 kDa.[6]

  • ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator): As the dimerization partner of AHR, its levels can be monitored.

  • CYP1A1 (Cytochrome P450 1A1): A well-characterized downstream target gene of AHR, its expression is a reliable indicator of AHR activation.[6]

  • AHRR (Aryl Hydrocarbon Receptor Repressor): A negative regulator of AHR signaling, its expression is also induced by AHR activation.[4]

  • Loading Controls (e.g., β-actin, GAPDH, Lamin B1): To ensure equal protein loading between samples. β-actin and GAPDH are suitable for whole-cell lysates, while Lamin B1 is a good marker for the nuclear fraction.

Data Presentation

Quantitative data from Western blot analysis should be organized for clear comparison. Densitometry analysis of the protein bands should be performed, and the results normalized to a loading control.

Table 1: Effect of this compound on Total Protein Expression

Treatment GroupAHR Expression (Normalized to Loading Control)CYP1A1 Expression (Normalized to Loading Control)AHRR Expression (Normalized to Loading Control)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Positive Control (e.g., TCDD)

Table 2: Analysis of AHR Nuclear Translocation

Treatment GroupCytoplasmic AHR (Normalized to Cytoplasmic Loading Control)Nuclear AHR (Normalized to Nuclear Loading Control)Nuclear/Cytoplasmic AHR Ratio
Vehicle Control
This compound (Time Point 1)
This compound (Time Point 2)
This compound (Time Point 3)
Positive Control (e.g., TCDD)

Experimental Protocols

Protocol 1: Western Blot Analysis of Whole-Cell Lysates

This protocol is designed to analyze the total cellular protein levels of AHR and its downstream targets following treatment with this compound.

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound or a vehicle control for the desired time period. A known AHR agonist (e.g., TCDD) should be used as a positive control.[7]

2. Cell Lysis: a. After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to the cells.[8] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing.[9] e. Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new, pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.[8]

4. Sample Preparation: a. To 20-30 µg of protein, add an equal volume of 2X Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes to denature the proteins. c. Briefly centrifuge the samples before loading.

5. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker in one lane.[10] The percentage of the gel will depend on the molecular weight of the target proteins. b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10] b. Incubate the membrane with the primary antibody (e.g., anti-AHR, anti-CYP1A1) diluted in blocking buffer overnight at 4°C with gentle agitation.[10] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

7. Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane. b. Capture the chemiluminescent signal using a digital imager or X-ray film.

8. Stripping and Re-probing (Optional): a. If necessary, the membrane can be stripped of the primary and secondary antibodies to probe for another protein (e.g., a loading control). Use a stripping buffer (e.g., 25 mM glycine-HCl, 1% SDS, pH 2.0) to remove the antibodies. After stripping, wash the membrane thoroughly and repeat the blocking and immunoblotting steps with the new primary antibody.

Protocol 2: Nuclear and Cytoplasmic Fractionation

This protocol is used to assess the subcellular localization of AHR following treatment with this compound.

1. Cell Culture and Treatment: a. Follow the same procedure as in Protocol 1.

2. Cell Harvesting and Fractionation: a. After treatment, wash cells with ice-cold PBS and scrape them into a conical tube. b. Centrifuge at a low speed to pellet the cells. c. Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow the cells to swell. d. Lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle. e. Centrifuge at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction. f. Wash the nuclear pellet with the hypotonic buffer. g. Resuspend the nuclear pellet in a nuclear extraction buffer and incubate on ice with agitation to lyse the nuclei. h. Centrifuge at high speed to pellet the nuclear debris. The supernatant contains the nuclear fraction.

3. Protein Quantification, SDS-PAGE, and Immunoblotting: a. Follow steps 3-7 from Protocol 1 for both the cytoplasmic and nuclear fractions. b. When probing, use antibodies against a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1) to confirm the purity of the fractions.

Visualizations

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex Inactive AHR Complex AHR->AHR_complex HSP90 HSP90 HSP90->AHR_complex XAP2 XAP2 XAP2->AHR_complex SRC SRC SRC->AHR_complex AHR_n AHR AHR_complex->AHR_n Translocation AHR_ARNT AHR-ARNT Heterodimer AHR_n->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, AHRR) XRE->Target_Genes Activates AHR_1911 This compound AHR_1911->AHR Binds

Caption: AHR Signaling Pathway.

Western_Blot_Workflow start Start: Cell Culture & this compound Treatment lysis Cell Lysis (Whole Cell or Fractionation) start->lysis quant Protein Quantification (BCA or Bradford) lysis->quant prep Sample Preparation (Laemmli Buffer & Heat) quant->prep sds_page SDS-PAGE prep->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-AHR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Results analysis->end

Caption: Western Blot Experimental Workflow.

References

Troubleshooting & Optimization

AHR-1911 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of AHR-1911. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an experimental modulator of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. The AHR is a ligand-activated transcription factor that plays a crucial role in regulating gene expression involved in various physiological and pathological processes, including immune response, inflammation, and metabolism.[1][2] Upon binding to a ligand like this compound, the AHR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[3][4] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.[3][4][5]

Q2: We are observing high variability in our in vitro cell-based assays with this compound. What are the potential causes?

A2: High variability in cell-based assays is a common challenge.[6][7] Several factors can contribute to this issue:

  • Cell Passage Number: The passage number of your cell line can significantly influence experimental outcomes.[6][7]

  • Cell Seeding Density: Inconsistent cell seeding can lead to variations in cell confluence and response to treatment.

  • Reagent Consistency: Ensure all reagents, including media, serum, and this compound itself, are from the same lot and have been stored correctly.

  • Microplate Selection: The type of microtiter plate (e.g., surface coating, color) can affect cell attachment and signal detection.[8][9] Black plates are often recommended for fluorescence-based assays to minimize background noise.[9]

  • Mycoplasma Contamination: Mycoplasma can alter cellular responses and should be routinely tested for.[6][7]

Q3: Our in vivo studies with this compound are showing inconsistent results between animals. How can we address this?

A3: In vivo experiments inherently have more variability than in vitro studies.[10] Key factors to consider include:

  • Inconsistent Dosing: Ensure accurate and consistent administration of this compound. Doses should be normalized to the body weight of each animal.[11]

  • Biological Variability: Inherent biological differences between individual animals can be a significant source of variation. Increasing the number of animals per group can improve statistical power.[11] It is also crucial to use age- and sex-matched animals.[11]

  • Animal Handling: Stress from handling can impact physiological responses. Acclimatize animals to housing conditions and handle them consistently.[10][11]

  • Route of Administration: The chosen route of administration (e.g., oral gavage, intraperitoneal injection) can affect the bioavailability and efficacy of the compound.[11]

Troubleshooting Guides

In Vitro Assay Troubleshooting
IssuePotential CauseRecommended Solution
Low or No Signal Inactive this compoundVerify the integrity and activity of the this compound stock solution. Prepare fresh solutions if necessary.
Low AHR expression in the cell lineConfirm AHR expression levels in your chosen cell line via Western blot or qPCR. Select a cell line with robust AHR expression.
Suboptimal assay timingPerform a time-course experiment to determine the optimal incubation time for this compound treatment.[6][7]
High Background Signal Non-specific bindingInclude appropriate negative controls (vehicle-treated cells) and positive controls. Optimize washing steps to remove unbound compound.[12]
AutofluorescenceIf using a fluorescence-based assay, check for autofluorescence of the compound or cell culture components. Use appropriate spectral filters.
Inconsistent Replicates Pipetting errorsCalibrate pipettes regularly and use proper pipetting techniques.
Edge effects on microplatesAvoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.[13]
In Vivo Study Troubleshooting
IssuePotential CauseRecommended Solution
Lack of Efficacy Poor bioavailabilityConsider alternative routes of administration or formulation strategies to improve the compound's absorption and distribution.[11]
Rapid metabolism/clearanceConduct pharmacokinetic (PK) studies to determine the half-life of this compound in the animal model. Adjust dosing frequency accordingly.
Observed Toxicity Dose is too highPerform a dose-response study to identify a tolerated and effective dose range. Reduce the dose to see if toxicity is dose-dependent.[11]
Off-target effectsInvestigate potential off-target interactions of this compound.
High Variability Between Animals Inconsistent dosing techniqueEnsure all personnel are trained on and adhere to standardized dosing procedures.[11]
Animal stressMinimize animal stress through proper handling and acclimatization.[10] Consider environmental enrichment.

Experimental Protocols

AHR Nuclear Translocation Assay (Immunofluorescence)
  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at the desired concentration and for the optimal time determined in preliminary experiments. Include a vehicle control.

  • Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against AHR overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize and capture images using a fluorescence microscope. Quantify nuclear translocation of AHR.

In Vivo Efficacy Study (Generic Xenograft Model)
  • Animal Acclimatization: Acclimatize animals to the housing facility for at least one week prior to the start of the experiment.[11]

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each animal.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: Once tumors reach a predetermined size, randomize animals into treatment and control groups.[14]

  • Dosing: Prepare the this compound formulation and administer it to the treatment group via the chosen route and schedule. The control group should receive the vehicle alone.[11]

  • Monitoring: Observe animals daily for any signs of toxicity or adverse effects.[11] Measure tumor volume and body weight at regular intervals.

  • Endpoint: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics).[11]

Visualizations

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex AHR Complex AHR->AHR_complex HSP90 HSP90 HSP90->AHR_complex XAP2 XAP2 XAP2->AHR_complex p23 p23 p23->AHR_complex AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Translocation AHR_1911 This compound AHR_1911->AHR_complex Binds ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription XRE->Target_Genes Activates Troubleshooting_Workflow Start Experimental Variability Observed Check_Reagents Verify Reagent Quality and Consistency Start->Check_Reagents Check_Cells Assess Cell Health and Passage Number Start->Check_Cells Review_Protocol Review and Standardize Protocol Start->Review_Protocol Optimize_Assay Optimize Assay Parameters (e.g., timing, conc.) Check_Reagents->Optimize_Assay Check_Cells->Optimize_Assay Implement_Controls Implement Additional Controls Review_Protocol->Implement_Controls Analyze_Data Re-analyze Data with Statistical Rigor Optimize_Assay->Analyze_Data Implement_Controls->Analyze_Data Resolved Variability Resolved Analyze_Data->Resolved

References

Technical Support Center: Optimizing AHR Agonist Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound specifically named "AHR-1911" did not yield any results in the scientific literature. Therefore, this guide provides a general framework for optimizing the concentration of any aryl hydrocarbon receptor (AHR) agonist for in vitro experiments. Researchers should adapt these protocols to their specific AHR agonist of interest.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of a new AHR agonist?

A1: The initial step is to perform a dose-response experiment to determine the half-maximal effective concentration (EC50). This involves treating your target cells with a wide range of agonist concentrations and measuring a downstream marker of AHR activation. The EC50 value provides a crucial reference point for selecting concentrations for subsequent experiments.

Q2: How do I select the range of concentrations for my initial dose-response experiment?

A2: A common practice is to use a serial dilution of the AHR agonist, typically in half-log or log increments. A broad range, for instance from 1 picomolar (pM) to 100 micromolar (µM), is often a good starting point if the potency of the compound is completely unknown. This wide range increases the likelihood of identifying the full dose-response curve, including the minimal effective concentration and the concentration at which a maximal response is achieved.

Q3: What are the common methods to measure AHR activation?

A3: AHR activation is most commonly assessed by measuring the induction of its target genes. Two widely used methods are:

  • Reporter Gene Assays: These assays utilize cell lines that have been engineered to express a reporter gene (e.g., luciferase or green fluorescent protein [GFP]) under the control of AHR response elements (AREs), also known as xenobiotic response elements (XREs). Upon AHR activation, the reporter gene is transcribed, and the resulting signal (light or fluorescence) can be quantified.[1][2][3]

  • CYP1A1 Induction Assay: Cytochrome P450 1A1 (CYP1A1) is a well-characterized AHR target gene.[4][5][6] Measuring the increase in CYP1A1 mRNA (via RT-qPCR) or protein levels (via Western blot or specific enzyme activity assays) is a reliable method to quantify AHR activation in a more direct physiological context.[2][6]

Q4: Should I be concerned about the cytotoxic effects of the AHR agonist?

A4: Yes, it is crucial to assess the cytotoxicity of the AHR agonist at the concentrations being tested. High concentrations of a compound can lead to cell death, which can confound the interpretation of AHR activation assays. It is recommended to perform a concurrent cell viability assay (e.g., MTT, MTS, or LDH release assay) to ensure that the observed effects on AHR signaling are not due to toxicity.[7]

Q5: How long should I incubate the cells with the AHR agonist?

A5: The optimal incubation time can vary depending on the specific AHR agonist, the cell type, and the endpoint being measured. For gene expression studies (RT-qPCR), a time course experiment is recommended. A typical starting point could be to measure target gene expression at 4, 8, 12, and 24 hours post-treatment.[1] For reporter gene assays, a 24-hour incubation is often sufficient to see a robust signal.[1]

Experimental Protocol: Determining the Optimal Concentration of an AHR Agonist

This protocol outlines a general procedure for determining the EC50 of a novel AHR agonist using a luciferase reporter assay.

Materials:

  • AHR-responsive luciferase reporter cell line (e.g., HepG2-Lucia™ AhR Cells)[8]

  • Cell culture medium and supplements

  • AHR agonist of interest

  • Vehicle control (e.g., DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture the AHR reporter cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells in a 96-well white, clear-bottom plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of AHR Agonist Dilutions:

    • Prepare a stock solution of the AHR agonist in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution to create a range of concentrations. A 10-point, 1:3 serial dilution starting from 10 µM is a good starting point.

    • Prepare a vehicle control containing the same final concentration of the solvent as the highest agonist concentration.

  • Cell Treatment:

    • Carefully remove the culture medium from the 96-well plate.

    • Add 100 µL of the prepared AHR agonist dilutions or vehicle control to the appropriate wells. It is recommended to perform each treatment in triplicate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • After the incubation period, remove the treatment media.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.

    • Record the luminescence data using a plate-reading luminometer.

  • Data Analysis:

    • Average the luminescence readings for each triplicate.

    • Subtract the average background luminescence (from wells with no cells).

    • Normalize the data to the vehicle control.

    • Plot the normalized luminescence values against the logarithm of the agonist concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value. The EC50 is the concentration of the agonist that produces 50% of the maximal response.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No AHR activation observed at any concentration. 1. The compound is not an AHR agonist. 2. The concentrations tested are too low. 3. The incubation time is too short. 4. The cell line is not responsive to AHR agonists.1. Confirm the identity and purity of the compound. 2. Test a higher range of concentrations. 3. Perform a time-course experiment. 4. Verify the expression and functionality of the AHR pathway in your cell line using a known potent agonist (e.g., TCDD or FICZ).
High variability between replicate wells. 1. Inconsistent cell seeding. 2. Pipetting errors during treatment or assay. 3. Edge effects in the 96-well plate.1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
A decrease in response at high concentrations (hook effect). 1. Cytotoxicity of the compound. 2. Agonist-induced receptor downregulation or degradation.1. Perform a cell viability assay in parallel with the AHR activation assay.[7] 2. This is a known phenomenon for some AHR agonists; focus on the ascending part of the dose-response curve for EC50 determination.
High background signal in the vehicle control. 1. Components in the serum or medium are activating AHR. 2. Contamination of the cell culture.1. Test different batches of serum or use a serum-free medium if possible. 2. Check for mycoplasma contamination and ensure aseptic techniques.

Visualizations

Experimental_Workflow_for_AHR_Agonist_Optimization Experimental Workflow for Optimizing AHR Agonist Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_cells Prepare and Seed Target Cells treat_cells Treat Cells with Agonist and Vehicle Control prep_cells->treat_cells prep_agonist Prepare Serial Dilutions of AHR Agonist prep_agonist->treat_cells incubate Incubate for Optimal Time treat_cells->incubate measure_activation Measure AHR Activation (e.g., Luciferase Assay) incubate->measure_activation measure_viability Measure Cell Viability (e.g., MTT Assay) incubate->measure_viability plot_data Plot Dose-Response Curve measure_activation->plot_data measure_viability->plot_data calc_ec50 Calculate EC50 plot_data->calc_ec50

Caption: Workflow for determining the optimal concentration of an AHR agonist.

AHR_Signaling_Pathway Canonical AHR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AHR Agonist AHR_complex AHR-HSP90-XAP2-p23 Complex Ligand->AHR_complex Binding AHR_ligand_complex Ligand-AHR-HSP90 Complex AHR_ligand_complex_nuc Ligand-AHR Complex AHR_ligand_complex->AHR_ligand_complex_nuc Nuclear Translocation AHR_ARNT Ligand-AHR-ARNT Heterodimer AHR_ligand_complex_nuc->AHR_ARNT Heterodimerization (HSP90 dissociates) ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Activation

Caption: The canonical signaling pathway of the Aryl Hydrocarbon Receptor (AHR).

References

Technical Support Center: Aryl Hydrocarbon Receptor (AHR) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "AHR-1911" is not found in publicly available scientific literature or chemical databases. This support center provides guidance on common issues related to the solubility of Aryl Hydrocarbon Receptor (AHR) ligands in general, which researchers may find applicable to novel or proprietary compounds.

Frequently Asked Questions (FAQs)

Q1: My AHR ligand is not dissolving in my aqueous buffer. What should I do?

A1: Most AHR ligands are hydrophobic molecules and exhibit poor solubility in aqueous solutions.[1] It is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[2][3][4] This stock solution can then be diluted to the final working concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.1%).

Q2: I've dissolved my AHR ligand in DMSO, but it precipitates when I add it to my cell culture media. How can I prevent this?

A2: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Vortexing/Mixing: Ensure thorough and immediate mixing of the DMSO stock into the media to facilitate dispersion.

  • Sonication: Briefly sonicating the final solution can help to break up aggregates and improve dissolution.[2]

  • Use of a Surfactant: For in vivo formulations, co-solvents and surfactants like PEG300 and Tween 80 can be used to improve solubility.[2] For cell culture, the use of such agents should be carefully validated for cytotoxicity.

  • Lower Final Concentration: It's possible that your desired final concentration exceeds the solubility limit of the compound in the aqueous media. Try working with a lower concentration if your experimental design allows.

Q3: What are some common organic solvents used for dissolving AHR ligands?

A3: DMSO is the most commonly used solvent for preparing stock solutions of AHR ligands for in vitro experiments.[2][3][4] For specific applications, other organic solvents might be used, but their compatibility with the experimental system must be verified.

Q4: How should I store my AHR ligand stock solution?

A4: Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is also advisable to protect the solutions from light, as some AHR ligands can be light-sensitive. Aliquoting the stock solution into smaller volumes for single-use can prevent repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Symptom: High variability in bioassay results between experiments.

Possible Cause: Incomplete dissolution or precipitation of the AHR ligand in the experimental medium.

Troubleshooting Steps:

  • Visual Inspection: Before each experiment, carefully inspect your final working solution for any visible precipitates. Hold it up to a light source to check for cloudiness or particles.

  • Solubility Test: Perform a simple solubility test by preparing a serial dilution of your compound in the experimental medium and observing the concentration at which precipitation occurs.

  • Optimize Dilution: When diluting the DMSO stock, add it to the aqueous medium while vortexing to ensure rapid and uniform dispersion. Avoid adding the aqueous solution to the concentrated DMSO stock.

Issue 2: Loss of Compound Activity Over Time

Symptom: A freshly prepared solution of the AHR ligand shows the expected activity, but older solutions are less potent.

Possible Cause: Degradation of the compound.

Troubleshooting Steps:

  • Storage Conditions: Review your storage procedures. Ensure stock solutions are stored at a sufficiently low temperature and protected from light.

  • Fresh Preparations: Prepare fresh dilutions from the frozen stock for each experiment. Avoid using diluted solutions that have been stored for extended periods, even at 4°C.

  • Aliquot Stock Solutions: If not already doing so, aliquot your main stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables provide representative solubility data for common AHR ligands. This data is for illustrative purposes and may vary based on the specific experimental conditions.

Table 1: Solubility of Representative AHR Ligands in Common Solvents

AHR LigandClassDMSOEthanolPBS (pH 7.4)
TCDDAgonist>10 mg/mL~1 mg/mLInsoluble
CH-223191Antagonist~10 mg/mL[4]Sparingly SolubleInsoluble
FICZAgonistSolubleSolubleInsoluble
ITEAgonistSolubleSolubleInsoluble

Table 2: Recommended Stock Solution Concentrations and Final Solvent Concentrations

ParameterRecommendationRationale
Stock Solution Concentration 10-50 mM in DMSOProvides a concentrated stock that allows for minimal solvent addition to the final experimental setup.
Final DMSO Concentration (in vitro) < 0.1% (v/v)Minimizes solvent-induced artifacts and cytotoxicity in cell-based assays.
Final DMSO Concentration (in vivo) < 5% (v/v)Higher concentrations may be tolerated in some animal models, but should be validated.

Experimental Protocols

Protocol 1: Preparation of an AHR Ligand Stock Solution

Objective: To prepare a concentrated stock solution of a hydrophobic AHR ligand for use in biological experiments.

Materials:

  • AHR ligand (powder form)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh the desired amount of the AHR ligand powder into the tube.

  • Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).

  • Add the calculated volume of anhydrous DMSO to the tube containing the AHR ligand.

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution for some compounds.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Luciferase Reporter Assay for AHR Activity

Objective: To determine the agonist or antagonist activity of a compound on the AHR signaling pathway.

Materials:

  • Hepa1-DRE-Luc or similar reporter cell line

  • Cell culture medium and supplements

  • AHR ligand stock solution (from Protocol 1)

  • TCDD or another known AHR agonist (for antagonist testing)

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Seed the reporter cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.1%.

  • For antagonist testing, pre-incubate the cells with the test compound for 30-60 minutes before adding a known AHR agonist (e.g., TCDD) at its EC50 concentration.

  • For agonist testing, add the serial dilutions of the test compound directly to the cells.

  • Incubate the plate for the desired time period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[3]

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Visualizations

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AHR Ligand AHR_complex AHR-Hsp90-XAP2 Complex Ligand->AHR_complex Binding Activated_AHR Activated AHR Complex AHR_complex->Activated_AHR Conformational Change ARNT ARNT Activated_AHR->ARNT Translocation & Dimerization AHR_ARNT AHR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE DNA Binding Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Induction

Caption: Canonical AHR Signaling Pathway.

Solubility_Troubleshooting Start Start: Dissolve AHR Ligand Check_Solubility Is the compound fully dissolved in organic solvent? Start->Check_Solubility Dilute Dilute stock into aqueous medium Check_Solubility->Dilute Yes Troubleshoot_Stock Troubleshoot Stock: - Use fresh solvent - Sonicate - Gentle warming Check_Solubility->Troubleshoot_Stock No Check_Precipitation Does it precipitate in aqueous medium? Dilute->Check_Precipitation Success Success: Proceed with experiment Check_Precipitation->Success No Troubleshoot_Dilution Troubleshoot Dilution: - Vortex during dilution - Use lower concentration - Add co-solvents (in vivo) Check_Precipitation->Troubleshoot_Dilution Yes Troubleshoot_Stock->Check_Solubility Troubleshoot_Dilution->Dilute

Caption: Troubleshooting workflow for AHR ligand solubility issues.

References

Troubleshooting AHR-1911 inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in obtaining consistent and reliable results with AHR-1911.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent activation of the Aryl Hydrocarbon Receptor (AHR) pathway with this compound between experiments. What are the potential causes?

Inconsistent results in cell-based assays can stem from several factors.[1] Biological variables such as cell line passage number, cell seeding density, and batch-to-batch variations in serum or media can contribute to variability.[1] Technical issues, including inconsistent incubation times, temperature fluctuations, and pipetting errors, can also lead to divergent outcomes.[2][3] It is also important to consider the "edge effect" in microplates, where wells on the perimeter are more prone to evaporation, affecting compound concentrations and cell viability.[1][2][3]

Q2: The observed potency (EC50) of this compound is lower than expected. What could be the reason?

A lower than expected potency can be due to several factors. Ensure that the this compound stock solution is properly prepared and stored to prevent degradation. The solubility of the compound in the assay medium is critical; precipitation will reduce the effective concentration. It is also important to use an appropriate concentration of ATP in kinase assays, as this can affect IC50 values.[4] Finally, confirm the health and responsiveness of the cell line, as prolonged culturing can lead to changes in cellular responses.[3]

Q3: We are seeing a high background signal in our AHR activation reporter assay. How can we reduce it?

High background can be caused by insufficient blocking, leading to non-specific antibody binding in immunoassays, or by components in the media that activate AHR.[5][6] All tissue culture media contain tryptophan, which can be converted to high-affinity AHR ligands like FICZ, potentially causing a positive signal.[6] Optimizing blocking steps and using media with known, low levels of AHR activators can help reduce background.[5] Additionally, ensure that the reporter construct itself does not have leaky expression.

Q4: this compound appears to be cytotoxic at higher concentrations. How should we address this?

Cytotoxicity can confound assay results by reducing the number of viable cells. It is crucial to determine the cytotoxic concentration range of this compound for your specific cell line. This can be done using a cell viability assay, such as an MTS or CellTiter-Glo® assay, in parallel with your functional assay.[7] When cytotoxicity is observed, it is important to normalize the functional data to cell viability to distinguish true AHR activation from artifacts caused by cell death.[7]

Q5: We see significant variability in this compound-mediated CYP1A1 induction when using different cell lines. Why is this?

Different cell lines can have varying levels of AHR and ARNT expression, as well as different expression levels of co-regulatory proteins, which can all influence the magnitude of the response to an AHR agonist.[8] The metabolic capacity of the cells can also differ, affecting the metabolism of this compound and influencing the duration and intensity of AHR activation. It is recommended to characterize the AHR responsiveness of each cell line used.

Troubleshooting Guides

Guide 1: General Workflow for Troubleshooting Inconsistent Results

If you are experiencing inconsistent results with this compound, follow this systematic troubleshooting workflow:

G cluster_0 Initial Observation cluster_1 Step 1: Reagent & Compound Verification cluster_2 Step 2: Cell Culture & Plating cluster_3 Step 3: Assay Protocol cluster_4 Step 4: Data Analysis cluster_5 Resolution Inconsistent_Results Inconsistent this compound Activity Check_Compound Verify this compound Stock (Concentration, Storage, Solubility) Inconsistent_Results->Check_Compound Check_Reagents Check Media, Serum, and Buffers (Lot numbers, Expiration) Check_Compound->Check_Reagents Check_Cells Verify Cell Health & Passage Number Check_Reagents->Check_Cells Standardize_Plating Standardize Seeding Density & Avoid Edge Effects Check_Cells->Standardize_Plating Review_Protocol Review Protocol for Consistency (Incubation times, Temperatures) Standardize_Plating->Review_Protocol Pipetting Check Pipetting Technique Review_Protocol->Pipetting Normalization Normalize to Positive & Negative Controls Pipetting->Normalization Viability Normalize to Cell Viability Normalization->Viability Consistent_Results Consistent Results Achieved Viability->Consistent_Results

Caption: Troubleshooting workflow for inconsistent results.
Guide 2: Optimizing this compound Concentration

To determine the optimal concentration range for this compound in your experiments, perform a dose-response curve.

Quantitative Data Summary: Expected this compound Activity

Cell LineAssay TypeExpected EC50 RangeMaximum Fold Induction
HepG2Luciferase Reporter1 - 10 nM50 - 200 fold
MCF-7CYP1A1 qPCR5 - 25 nM20 - 100 fold
HaCaTLuciferase Reporter0.5 - 5 nM100 - 500 fold

Note: These values are examples and may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: AHR Activation Reporter Gene Assay

This protocol describes a cell-based assay to measure the activation of AHR by this compound using a luciferase reporter gene.[4][7][9]

Materials:

  • Cells stably transfected with an AHR-responsive luciferase reporter construct.

  • Cell culture medium and supplements.

  • This compound stock solution.

  • Positive control (e.g., TCDD).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the positive control in cell culture medium.

  • Remove the culture medium from the cells and add the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate for 24 hours at 37°C in a CO2 incubator.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate fold induction relative to the vehicle control.

Protocol 2: CYP1A1 mRNA Induction Assay (qPCR)

This protocol measures the induction of the endogenous AHR target gene, CYP1A1, in response to this compound treatment.[4][10][11]

Materials:

  • Cells responsive to AHR activation.

  • Cell culture medium and supplements.

  • This compound stock solution.

  • Positive control (e.g., TCDD).

  • 6-well tissue culture plates.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix and primers for CYP1A1 and a housekeeping gene (e.g., GAPDH).

  • Real-time PCR instrument.

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with various concentrations of this compound, a positive control, and a vehicle control for 24 hours.

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for CYP1A1 and the housekeeping gene.

  • Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Signaling Pathway and Workflow Diagrams

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus AHR_complex AHR-Hsp90-XAP2-p23 Complex AHR_1911_bound This compound-Hsp90-p23 AHR_complex->AHR_1911_bound Conformational Change XAP2 Dissociates AHR_1911 This compound AHR_1911->AHR_complex Binds AHR_ARNT This compound-ARNT AHR_1911_bound->AHR_ARNT Nuclear Translocation ARNT ARNT ARNT->AHR_ARNT Dimerizes XRE XRE (Xenobiotic Response Element) AHR_ARNT->XRE Binds Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Initiates

Caption: The canonical AHR signaling pathway.

References

Technical Support Center: AHR-XXXX Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "AHR-1911" is not publicly documented. This guide provides general strategies for improving the in-solution stability of small molecule Aryl Hydrocarbon Receptor (AHR) modulators, referred to herein as AHR-XXXX. The principles and protocols described are broadly applicable to researchers encountering stability challenges with novel or poorly characterized compounds.

Frequently Asked Questions (FAQs)

Q1: My AHR-XXXX modulator is precipitating from my aqueous cell culture medium. What is the likely cause and how can I fix it?

A: Precipitation is a common issue for hydrophobic small molecules when transitioning from a concentrated organic stock solution (e.g., DMSO) to an aqueous environment. This is primarily due to low aqueous solubility.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to test a lower final concentration of AHR-XXXX in your medium.

  • Optimize Stock Concentration: Using a more concentrated stock solution allows you to add a smaller volume to the aqueous medium, which can sometimes prevent precipitation. However, be mindful of the solvent's final concentration (typically <0.5% for DMSO in cell culture).

  • Use a Different Solvent: While DMSO is common, other organic solvents like ethanol may be suitable depending on your experimental system's tolerance.

  • Incorporate Solubilizing Excipients: For in vitro assays, consider using non-toxic excipients like cyclodextrins (e.g., HPβCD) or water-soluble polymers (e.g., Kollidon®, Soluplus®) to enhance solubility.[1]

Q2: I suspect my AHR-XXXX is degrading in solution over the course of my experiment. How can I confirm this?

A: Visual confirmation (e.g., color change) can be an indicator, but analytical methods are required for confirmation and quantification. The most common method is High-Performance Liquid Chromatography (HPLC).

Confirmation Workflow:

  • Establish a Baseline: Analyze a freshly prepared solution of AHR-XXXX via HPLC to determine its purity and retention time. This is your t=0 reference.

  • Incubate Under Experimental Conditions: Prepare a solution and keep it under the exact conditions of your experiment (e.g., in cell culture medium at 37°C, 5% CO2).

  • Time-Point Analysis: Take aliquots at various time points (e.g., 2, 8, 24, 48 hours) and analyze them by HPLC.

  • Analyze Chromatograms: Compare the chromatograms over time. A decrease in the area of the main peak (AHR-XXXX) and the appearance of new peaks are indicative of degradation.

Q3: What are the most common chemical degradation pathways for a small molecule in an experimental solution?

A: The primary non-metabolic degradation pathways in solution are hydrolysis, oxidation, and photodecomposition.

Degradation PathwayDescriptionCommon TriggersMitigation Strategies
Hydrolysis Cleavage of chemical bonds (e.g., esters, amides, lactones) by reaction with water.Extreme pH (acidic or basic), temperature.Prepare solutions in buffers at a pH of optimal stability (often near neutral). Store solutions at lower temperatures (4°C or -20°C).
Oxidation Reaction with oxygen, which can be catalyzed by light, metal ions, or high temperatures.Dissolved oxygen, exposure to air, presence of trace metals, heat.Degas solvents before use. Prepare solutions fresh. Store under an inert gas (e.g., argon, nitrogen). Add antioxidants if compatible with the experiment.
Photodegradation Degradation caused by exposure to light, particularly UV wavelengths.Exposure to ambient laboratory light or sunlight.Work in a dimly lit area. Use amber vials or wrap containers in aluminum foil. Store solutions in the dark.

Q4: How should I prepare and store my stock solutions of AHR-XXXX to ensure maximum stability?

A: Proper preparation and storage are critical for reproducible experiments.

  • Solvent Selection: Use a high-purity, anhydrous solvent in which your compound is highly soluble (e.g., DMSO, ethanol).

  • Concentration: Prepare a concentrated stock (e.g., 10-50 mM) to minimize the volume needed for dilutions and reduce the impact of repeated freeze-thaw cycles.

  • Storage Conditions:

    • Temperature: Store at -20°C or -80°C. Avoid frost-free freezers that have temperature cycles.

    • Aliquoting: Aliquot the stock solution into single-use volumes to prevent contamination and degradation from multiple freeze-thaw cycles.

    • Light Protection: Always store in amber vials or wrapped in foil.

    • Inert Atmosphere: For highly sensitive compounds, flush the headspace of the vial with argon or nitrogen before sealing.

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Solubility

This guide provides a workflow for addressing solubility issues with your AHR modulator.

G start Start: Compound Precipitates check_conc Is the final concentration too high? start->check_conc reduce_conc Action: Lower the final concentration. check_conc->reduce_conc Yes check_solvent Is the solvent concentration (e.g., DMSO) >0.5%? check_conc->check_solvent No success Success: Compound is soluble. reduce_conc->success adjust_stock Action: Increase stock concentration to reduce added volume. check_solvent->adjust_stock Yes check_ph Does the compound have ionizable groups? check_solvent->check_ph No adjust_stock->success adjust_ph Action: Adjust buffer pH to favor charged state. check_ph->adjust_ph Yes use_excipients Action: Test solubilizing excipients (e.g., cyclodextrins). check_ph->use_excipients No adjust_ph->success use_excipients->success fail Still Precipitating: Consider chemical modification or alternative compound. use_excipients->fail

Caption: Troubleshooting workflow for solubility issues.
Guide 2: Investigating Compound Degradation

Use this workflow to identify the cause of AHR-XXXX instability and find a solution.

G start Start: Suspected Degradation (HPLC) forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) start->forced_degradation analyze Analyze results by HPLC/LC-MS to identify degradation products forced_degradation->analyze identify_pathway Identify Primary Degradation Pathway(s) analyze->identify_pathway hydrolysis Pathway: Hydrolysis identify_pathway->hydrolysis Sensitive to pH/Heat oxidation Pathway: Oxidation identify_pathway->oxidation Sensitive to Peroxide/Air photolysis Pathway: Photolysis identify_pathway->photolysis Sensitive to Light solve_hydrolysis Solution: Control pH with buffers, store at low temperature. hydrolysis->solve_hydrolysis solve_oxidation Solution: Use degassed solvents, store under inert gas. oxidation->solve_oxidation solve_photolysis Solution: Protect from light (amber vials, foil). photolysis->solve_photolysis end Stability Improved solve_hydrolysis->end solve_oxidation->end solve_photolysis->end

Caption: Workflow for investigating compound degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh approximately 1-5 mg of AHR-XXXX using an analytical balance. Record the exact weight.

  • Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * 0.010 mol/L)

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Solubilize: Vortex vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until all solid material is dissolved.

  • Aliquot and Store: Dispense into single-use amber microcentrifuge tubes. Flush with nitrogen or argon if the compound is known to be oxygen-sensitive. Store immediately at -20°C or -80°C.

Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways.

  • Prepare Solutions: Prepare separate solutions of AHR-XXXX (e.g., 1 mg/mL) in:

    • 0.1 M HCl (Acid Hydrolysis)

    • 0.1 M NaOH (Base Hydrolysis)

    • 3% H₂O₂ (Oxidation)

    • Milli-Q Water (Heat Degradation Control)

    • Milli-Q Water (Photodegradation Control)

  • Incubation:

    • Incubate the acid, base, and heat control samples at 60°C for 24 hours.

    • Keep the oxidation sample at room temperature for 24 hours.

    • Expose the photodegradation sample to direct, intense light (e.g., a photostability chamber with UV/Vis lamps) for 24 hours, alongside a control sample wrapped in foil.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by HPLC against a freshly prepared, unstressed solution.

  • Interpretation: A significant decrease in the parent peak and the appearance of new peaks under a specific condition indicates susceptibility to that degradation pathway.

Contextual Diagrams

Canonical AHR Signaling Pathway

This diagram illustrates the cellular mechanism of action for many AHR modulators, providing context for why maintaining their chemical integrity is crucial for valid experimental results.

AHR_Pathway cluster_cytoplasm CYTOPLASM cluster_nucleus ligand AHR Ligand (e.g., AHR-XXXX) ahr_complex Cytosolic AHR Complex (AHR, HSP90, p23, XAP2) ligand->ahr_complex Binds ahr_arnt AHR/ARNT Heterodimer ahr_complex->ahr_arnt Translocates & Dissociates arnt ARNT arnt->ahr_arnt dre DRE (DNA Response Element) ahr_arnt->dre Binds degradation Proteasomal Degradation ahr_arnt->degradation Exported & Targeted for transcription Target Gene Transcription (e.g., CYP1A1) dre->transcription Activates

Caption: The canonical AHR signaling pathway.

References

Technical Support Center: Refining AHR-1911 Treatment Duration In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AHR-1911. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro treatment duration of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration and treatment duration for this compound in a new cell line?

A1: The optimal concentration and treatment duration for this compound are cell-type specific and depend on the experimental endpoint. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. A typical starting point is to test a range of concentrations (e.g., 0.1, 1, 10, 100 µM) over several time points (e.g., 6, 12, 24, 48, 72 hours).

Q2: How does this compound modulate the Aryl Hydrocarbon Receptor (AHR) signaling pathway?

A2: this compound is an agonist of the Aryl Hydrocarbon Receptor (AHR). Upon binding to AHR in the cytoplasm, it induces a conformational change that leads to the dissociation of chaperone proteins like Hsp90.[1] The this compound-AHR complex then translocates to the nucleus, where it heterodimerizes with the AHR Nuclear Translocator (ARNT).[2][3] This complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby activating their transcription.[1][3] A key target gene is Cytochrome P450 1A1 (CYP1A1).[1][4]

Q3: What are some key downstream targets to measure to confirm this compound activity?

A3: To confirm the activity of this compound, we recommend measuring the expression of well-established AHR target genes. The most common and robustly induced target is CYP1A1. Other potential targets include CYP1B1, AHRR (AHR Repressor), and various genes involved in cell cycle regulation and metabolism.[3][5] These can be measured at the mRNA level using qPCR or at the protein level using Western blotting.

Troubleshooting Guides

This section provides troubleshooting for common issues that may arise during your in vitro experiments with this compound.

Cell Culture
Problem Possible Cause Suggested Solution
Cells are not adhering or growing properly after treatment. This compound may be cytotoxic at the concentration used.Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line. Lower the treatment concentration if necessary.[6][7]
The cell line requires a specific coating on the culture vessel for proper adherence.Check the supplier's recommendations for your cell line. Commonly used coating agents include poly-L-lysine, collagen, or fibronectin.[6]
Contamination of the cell culture.Regularly check for signs of bacterial, fungal, or mycoplasma contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.[6][7]
Inconsistent results between experiments. Variation in cell passage number.Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time in culture.
Inconsistent cell seeding density.Ensure that cells are seeded at a consistent density for all experiments to maintain logarithmic growth and uniform metabolic activity.
MTT Assay
Problem Possible Cause Suggested Solution
High background absorbance. Chemical interference from this compound or media components.Run a control with this compound in media without cells to check for non-enzymatic reduction of MTT.[8]
Incomplete solubilization of formazan crystals.Ensure complete mixing and use an appropriate solvent like DMSO or acidified isopropanol.
Low signal or lack of dose-response. Assay is not sensitive enough for the cell number used.Optimize cell seeding density. Tetrazolium reduction assays typically require 200-1,000 cells per well for optimal detection.[8]
MTT reagent is toxic to the cells.The MTT reagent itself can be cytotoxic. Optimize the incubation time with MTT to be as short as possible while still allowing for formazan crystal formation.[9][10]
Western Blot
Problem Possible Cause Suggested Solution
Weak or no signal for the target protein. Primary antibody concentration is too low.Increase the concentration of the primary antibody or increase the incubation time (e.g., overnight at 4°C).[11][12]
Insufficient protein loaded onto the gel.Increase the amount of protein loaded per well.[13]
Inefficient protein transfer from the gel to the membrane.Confirm successful transfer by staining the membrane with Ponceau S before blocking.[13]
High background. Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk).[11][13]
Primary or secondary antibody concentration is too high.Decrease the antibody concentrations.[13]
Non-specific bands. Primary antibody is not specific enough.Use a more specific antibody or optimize antibody dilution.[13]
Protein overloading.Reduce the amount of protein loaded onto the gel.[13]
qPCR
Problem Possible Cause Suggested Solution
No amplification in experimental samples. Poor RNA quality or inefficient cDNA synthesis.Check RNA integrity and repeat cDNA synthesis with high-quality RNA.[14][15]
Poorly designed primers.Re-design and validate primers to ensure they are specific and efficient.[14]
Amplification in the no-template control (NTC). Contamination of reagents or workspace.Use fresh, sterile reagents and clean the workspace and pipettes.[14][16]
High variability between technical replicates. Pipetting errors.Ensure accurate and consistent pipetting. Consider using a master mix for all reactions.[15]
Bubbles in the qPCR plate.Centrifuge the plate before running to remove any bubbles.[17]

Experimental Protocols & Visualizations

AHR Signaling Pathway

The following diagram illustrates the canonical AHR signaling pathway activated by this compound.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90 Complex AHR_active Active this compound-AHR Complex AHR_complex->AHR_active Conformational Change AHR1911 This compound AHR1911->AHR_complex Binds AHR_ARNT This compound-AHR-ARNT Heterodimer AHR_active->AHR_ARNT Translocation & Heterodimerization ARNT ARNT XRE XRE AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Activates

Caption: Canonical AHR signaling pathway activated by this compound.

Experimental Workflow: Determining Optimal Treatment Duration

This workflow outlines the steps to determine the optimal in vitro treatment duration for this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start seed_cells Seed cells in multi-well plates start->seed_cells treat_cells Treat with this compound (Dose-response & Time-course) seed_cells->treat_cells harvest_cells Harvest cells at different time points treat_cells->harvest_cells cell_viability Cell Viability Assay (e.g., MTT) harvest_cells->cell_viability qpcr qPCR for Target Gene Expression (e.g., CYP1A1) harvest_cells->qpcr western_blot Western Blot for Target Protein (e.g., CYP1A1) harvest_cells->western_blot analyze_data Analyze Data & Determine Optimal Duration cell_viability->analyze_data qpcr->analyze_data western_blot->analyze_data end End analyze_data->end

Caption: Workflow for optimizing this compound treatment duration.

Detailed Methodologies

1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound and a vehicle control for the desired time points.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

2. RNA Isolation and qPCR

  • Cell Lysis and RNA Isolation: Lyse the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a suitable master mix, cDNA template, and primers specific for the target genes (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression.

3. Western Blotting

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CYP1A1) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

Addressing AHR-1911-induced cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing cytotoxicity observed in cell lines treated with the hypothetical Aryl Hydrocarbon Receptor (AHR) agonist, AHR-1911.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound, as an Aryl Hydrocarbon Receptor (AHR) agonist, likely induces cytotoxicity through the activation of the AHR signaling pathway. Upon binding to this compound, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the DNA.[1][2][3][4] This can lead to the transcription of genes involved in cell cycle arrest and apoptosis, such as p21Cip1, p27Kip1, and Bax.[5] The specific downstream effects can be cell-type dependent.

Q2: Is this compound expected to be cytotoxic to all cell lines?

A2: Not necessarily. The cytotoxic effects of AHR agonists can be cell-line specific. Factors influencing sensitivity include the expression level of the AHR, the cellular context of downstream signaling pathways, and the metabolic capabilities of the cell line.[5] Some cell lines may undergo cell cycle arrest rather than apoptosis, while others might be resistant to AHR-mediated effects.[5][6]

Q3: How can I confirm that the observed cytotoxicity is AHR-mediated?

A3: To confirm the role of AHR in the observed cytotoxicity, you can perform several experiments. One approach is to use an AHR antagonist, such as CH-223191, in conjunction with this compound.[7] A reversal of the cytotoxic effect in the presence of the antagonist would suggest AHR mediation. Another method is to use cell lines with AHR knocked down or knocked out (e.g., using siRNA or CRISPR) and compare their response to this compound with that of wild-type cells.[5][8]

Q4: What are the typical concentrations of AHR agonists that induce cytotoxicity?

A4: The effective concentration of an AHR agonist can vary widely depending on the compound's affinity for the receptor and the sensitivity of the cell line. IC50 values (the concentration at which 50% of cell viability is inhibited) for different AHR agonists can range from nanomolar to micromolar concentrations.[9][10][11] It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental goals.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cytotoxicity results between experiments. 1. Inconsistent cell seeding density. 2. Variation in this compound concentration. 3. Cells are passaged too many times, leading to altered phenotype.1. Ensure consistent cell numbers are seeded for each experiment. 2. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. 3. Use cells from a consistent and low passage number.
No cytotoxicity observed at expected concentrations. 1. Low or absent AHR expression in the cell line. 2. Rapid metabolism of this compound by the cells. 3. Incorrect this compound concentration or inactive compound.1. Verify AHR expression in your cell line via Western blot or qPCR. 2. Reduce the incubation time or increase the concentration of this compound. 3. Verify the concentration and integrity of your this compound stock.
Unexpected cytotoxicity in control (vehicle-treated) cells. 1. Vehicle (e.g., DMSO) concentration is too high. 2. Contamination of cell culture.1. Ensure the final vehicle concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). 2. Regularly test for mycoplasma and other contaminants.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. Annexin V). 1. Different assays measure different cellular events (metabolic activity vs. apoptosis). 2. This compound may be causing cell cycle arrest without inducing significant apoptosis at the measured time point.1. Understand the principle of each assay. Use a combination of assays for a comprehensive picture. 2. Perform a cell cycle analysis to investigate potential cell cycle arrest.

Quantitative Data

Table 1: Example IC50 Values for AHR Agonists in Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 1HCT116 (Colon Cancer)22.4[9]
Compound 2HCT116 (Colon Cancer)0.34[9]
ChrysinColon Tumor Cell LinesDose-dependent reduction in viability[8]
Compound 34MDA-MB-231 (Breast Cancer)0.99[11]
Compound 34T-47D (Breast Cancer)0.43[11]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in a 6-well plate, allow them to adhere, and then treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Visualizations

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AHR AHR This compound->AHR Binds AHR_complex AHR Complex AHR->AHR_complex ARNT ARNT HSP90 HSP90 HSP90->AHR_complex AHR_ARNT AHR/ARNT Heterodimer AHR_complex->AHR_ARNT Translocation & Dimerization with ARNT XRE XRE AHR_ARNT->XRE Binds Target_Genes Target Genes (p21, Bax, etc.) XRE->Target_Genes Transcription Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis

Caption: this compound signaling pathway leading to cytotoxicity.

Experimental_Workflow start Start cell_culture Seed Cells in Multi-well Plate start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment incubation Incubate for Desired Time treatment->incubation cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, Annexin V) incubation->cytotoxicity_assay data_analysis Analyze Data (Calculate IC50, etc.) cytotoxicity_assay->data_analysis confirmation Confirm AHR-Mediation (Antagonist/siRNA) data_analysis->confirmation end End confirmation->end Troubleshooting_Tree start High Variability in Results? check_seeding Check Cell Seeding Consistency start->check_seeding Yes no_cytotoxicity No Cytotoxicity? start->no_cytotoxicity No check_compound_prep Check Compound Preparation check_seeding->check_compound_prep use_low_passage Use Low Passage Cells check_compound_prep->use_low_passage check_ahr_expression Verify AHR Expression no_cytotoxicity->check_ahr_expression Yes control_toxicity Toxicity in Control? no_cytotoxicity->control_toxicity No adjust_incubation Adjust Incubation Time/Concentration check_ahr_expression->adjust_incubation verify_compound Verify Compound Activity adjust_incubation->verify_compound check_vehicle Check Vehicle Concentration control_toxicity->check_vehicle Yes check_contamination Check for Contamination check_vehicle->check_contamination

References

Technical Support Center: Improving the In Vivo Bioavailability of AHR-1911

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of the hypothetical aryl hydrocarbon receptor (AHR) ligand, AHR-1911.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a novel, potent synthetic ligand for the Aryl Hydrocarbon Receptor (AHR). As with many small molecule drug candidates, achieving adequate oral bioavailability can be a challenge. Poor bioavailability can lead to sub-therapeutic plasma concentrations and high inter-individual variability, hindering clinical development. Common factors affecting the bioavailability of AHR ligands include poor aqueous solubility and extensive first-pass metabolism.[1][2]

Q2: What are the primary mechanisms that may limit the oral bioavailability of this compound?

The primary barriers to oral bioavailability for a compound like this compound are likely:

  • Poor Aqueous Solubility: Low solubility in the gastrointestinal fluids can limit the dissolution rate and the amount of drug available for absorption.[3]

  • Extensive First-Pass Metabolism: The AHR is a key regulator of drug-metabolizing enzymes, particularly cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1.[4][5] As an AHR ligand, this compound may induce its own metabolism in the gut wall and liver, leading to significant pre-systemic clearance.

  • Low Intestinal Permeability: The ability of the compound to pass through the intestinal epithelium into the bloodstream can be a limiting factor.[6]

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the drug back into the intestinal lumen, reducing net absorption.

Q3: What are the initial steps to consider for improving the bioavailability of this compound?

A systematic approach is recommended:

  • Physicochemical Characterization: Thoroughly assess the solubility and permeability of this compound. This will help classify it according to the Biopharmaceutics Classification System (BCS).[3]

  • In Vitro Metabolism Studies: Evaluate the metabolic stability of this compound in liver microsomes to understand its susceptibility to first-pass metabolism.

  • Formulation Strategies: Based on the BCS classification, select appropriate formulation strategies. For example, for a BCS Class II compound (low solubility, high permeability), strategies like particle size reduction or amorphous solid dispersions can be effective.[2]

Troubleshooting Guides

Issue 1: Inconsistent or low in vivo exposure of this compound in preclinical models.
  • Possible Cause 1: Poor Aqueous Solubility

    • Troubleshooting Steps:

      • Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract.

      • If solubility is low (<100 µg/mL), consider formulation approaches to enhance it.

    • Recommended Solutions:

      • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area for dissolution.[3][7]

      • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can maintain it in a higher-energy, more soluble amorphous state.[1]

      • Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can improve solubility and potentially enhance lymphatic absorption, bypassing the liver and reducing first-pass metabolism.[1]

  • Possible Cause 2: High First-Pass Metabolism

    • Troubleshooting Steps:

      • Conduct an in vitro metabolic stability assay using liver microsomes. A high clearance rate suggests susceptibility to hepatic metabolism.

      • Identify the specific CYP enzymes involved using recombinant human CYP enzymes or specific inhibitors. Given that this compound is an AHR ligand, CYP1A1, CYP1A2, and CYP1B1 are likely candidates.[4][5]

    • Recommended Solutions:

      • Co-administration with a CYP Inhibitor: While not a viable long-term strategy for drug development, this can be used in preclinical studies to confirm that first-pass metabolism is the issue.

      • Structural Modification: If feasible, medicinal chemistry efforts can be directed at modifying the molecule to block the sites of metabolism.

      • Alternative Routes of Administration: For initial in vivo studies, consider parenteral administration (e.g., intravenous) to bypass first-pass metabolism and determine the intrinsic pharmacokinetic properties of the compound.

Issue 2: High variability in plasma concentrations between subjects.
  • Possible Cause 1: Food Effects

    • Troubleshooting Steps:

      • Conduct in vivo studies in both fasted and fed states to assess the impact of food on this compound absorption.

    • Recommended Solutions:

      • If a positive food effect is observed (i.e., increased absorption with food), a lipid-based formulation may be beneficial as it can mimic the effect of a high-fat meal.

  • Possible Cause 2: Saturation of Transporters or Enzymes

    • Troubleshooting Steps:

      • Perform a dose-escalation study and analyze the pharmacokinetics for non-linearity. A non-proportional increase in exposure with increasing dose may suggest saturation of metabolic enzymes or uptake transporters.[2]

    • Recommended Solutions:

      • Careful dose selection is crucial. The therapeutic dose should ideally be in the linear pharmacokinetic range to ensure predictable exposure.

Experimental Protocols

Protocol 1: Amorphous Solid Dispersion (ASD) Formulation for Improved Solubility
  • Objective: To prepare and characterize an ASD of this compound to improve its dissolution rate.

  • Methodology:

    • Polymer Selection: Screen various polymers such as PVP K30, HPMC-AS, and Soluplus® for their ability to form a stable amorphous dispersion with this compound.

    • Solvent Evaporation Method: a. Dissolve this compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone). b. Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film. c. Dry the film under vacuum to remove any residual solvent.

    • Characterization: a. Differential Scanning Calorimetry (DSC): To confirm the absence of crystalline this compound in the ASD. b. Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the dispersion. c. In Vitro Dissolution Testing: Compare the dissolution rate of the ASD to that of the crystalline this compound in simulated gastric and intestinal fluids.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Objective: To determine the intrinsic clearance of this compound in the liver.

  • Methodology:

    • Incubation: Incubate this compound (typically 1 µM) with HLMs (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.

    • Reaction Initiation: Start the metabolic reaction by adding a NADPH-regenerating system.

    • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

    • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

Data Presentation

Table 1: Solubility of this compound in Different Media

MediumpHSolubility (µg/mL)
Simulated Gastric Fluid (SGF)1.2< 1
Fasted State Simulated Intestinal Fluid (FaSSIF)6.55
Fed State Simulated Intestinal Fluid (FeSSIF)5.025

Table 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
In Vitro Half-life (t½)8 minutes
Intrinsic Clearance (CLint)210 µL/min/mg protein
Interpretation High Intrinsic Clearance, suggesting rapid metabolism

Table 3: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
Crystalline Drug Suspension1050 ± 152.0150 ± 452
Amorphous Solid Dispersion10350 ± 901.01200 ± 25016
SNEDDS Formulation10550 ± 1200.52100 ± 40028

Visualizations

AHR_Signaling_Pathway AHR_1911 This compound (Ligand) AHR_active This compound AHR_1911->AHR_active Binding Cytoplasm Cytoplasm HSP90 HSP90 AHR_complex AHR-HSP90 Complex (Inactive) AHR_complex->AHR_active HSP90 Dissociation AHR_ARNT AHR-ARNT Heterodimer AHR_active->AHR_ARNT Nuclear Translocation Nucleus Nucleus ARNT ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Metabolism Increased Metabolism of this compound CYP1A1->Metabolism Metabolism->AHR_1911 Feedback Metabolism

Caption: AHR Signaling Pathway and Feedback Metabolism.

Bioavailability_Workflow start Poor In Vivo Bioavailability Observed solubility Assess Aqueous Solubility (BCS) start->solubility permeability Assess Permeability (e.g., Caco-2) start->permeability metabolism Assess Metabolic Stability (HLM) start->metabolism decision Identify Limiting Factor(s) solubility->decision permeability->decision metabolism->decision sol_limited Solubility-Limited decision->sol_limited Low Solubility met_limited Metabolism-Limited decision->met_limited High Clearance perm_limited Permeability-Limited decision->perm_limited Low Permeability formulation Develop Enabling Formulation (e.g., ASD) sol_limited->formulation structural_mod Structural Modification (Medicinal Chemistry) met_limited->structural_mod perm_limited->structural_mod invivo_test In Vivo PK Study of New Formulation formulation->invivo_test

Caption: Experimental Workflow for Troubleshooting Poor Bioavailability.

Formulation_Decision_Tree bcs BCS Classification of this compound class1 Class I (High Sol, High Perm) bcs->class1 class2 Class II (Low Sol, High Perm) bcs->class2 class3 Class III (High Sol, Low Perm) bcs->class3 class4 Class IV (Low Sol, Low Perm) bcs->class4 strat1 Conventional Dosage Form class1->strat1 strat2 Solubility Enhancement: - Particle Size Reduction - Amorphous Dispersions - Lipid Formulations class2->strat2 strat3 Permeation Enhancers class3->strat3 strat4 Combination Strategies: (e.g., Nanoformulations) class4->strat4

Caption: Formulation Strategy Decision Tree based on BCS Class.

References

Technical Support Center: Aryl Hydrocarbon Receptor (AHR) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "AHR-1911" is not publicly available at this time. The following technical support guide provides experimental controls and best practices for working with Aryl Hydrocarbon Receptor (AHR) antagonists in general.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for an AHR antagonist?

A1: An Aryl Hydrocarbon Receptor (AHR) antagonist is a type of ligand that binds to the AHR but does not activate it. Instead, it prevents or reduces the binding of AHR agonists (the molecules that normally activate the receptor). By occupying the ligand-binding pocket, antagonists block the subsequent conformational changes required for the AHR to translocate to the nucleus, heterodimerize with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and bind to Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter region of target genes.[1][2][3] This inhibition blocks the transcription of AHR-responsive genes, such as those encoding metabolic enzymes like CYP1A1 and CYP1B1.[3][4]

Q2: How can I confirm that my AHR antagonist is working in a cell-based assay?

A2: To confirm the activity of your AHR antagonist, you should perform a co-treatment experiment with a known AHR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) or β-naphthoflavone.[2] A successful antagonist will reduce or completely block the agonist-induced expression of AHR target genes like CYP1A1. This can be measured at the mRNA level using quantitative PCR (qPCR) or at the protein level using a reporter assay (e.g., a luciferase reporter downstream of a DRE) or Western blotting for CYP1A1 protein.

Q3: What are the essential positive and negative controls for an AHR antagonist experiment?

A3: Proper controls are critical for interpreting your results. Here are the essential controls:

  • Vehicle Control: Cells treated with the same solvent used to dissolve the antagonist and agonist (e.g., DMSO). This serves as the baseline for AHR activity.

  • Agonist-Only Control (Positive Control): Cells treated with a known AHR agonist (e.g., TCDD). This demonstrates the maximum inducible AHR response in your experimental system.

  • Antagonist-Only Control: Cells treated with your AHR antagonist alone. This is to ensure the antagonist itself does not have any partial agonist activity.

  • Co-treatment Group: Cells treated with both the agonist and your antagonist. This is your main experimental group to test the efficacy of the antagonist.

Q4: I am seeing cytotoxicity with my AHR antagonist. What should I do?

A4: If you observe cytotoxicity, it is important to determine if this is a specific effect of AHR inhibition or a non-specific toxic effect of the compound.

  • Dose-Response Curve: Perform a dose-response experiment to identify the concentration range where the antagonist is effective without causing significant cell death. Use a cell viability assay (e.g., MTT, CellTiter-Glo) to assess cytotoxicity.

  • Test in AHR-knockout/knockdown cells: If available, test the antagonist in cells lacking AHR. If the cytotoxicity persists, it is likely an off-target effect.

  • Use a structurally different AHR antagonist: Compare the effects with another known AHR antagonist. If both show similar non-toxic antagonism, the cytotoxicity of your compound is likely independent of its AHR activity.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
No inhibition of agonist-induced AHR activity 1. Antagonist concentration is too low.2. The antagonist is not soluble or stable in the cell culture medium.3. The chosen agonist is too potent or used at too high a concentration.4. The antagonist is not effective against the specific agonist used.[2]1. Perform a dose-response experiment with increasing concentrations of the antagonist.2. Check the solubility of your antagonist. Consider using a different solvent or a solubilizing agent.3. Titrate the agonist to find a concentration that gives a sub-maximal response, making it easier to observe inhibition.4. Test your antagonist against different classes of AHR agonists (e.g., halogenated aromatic hydrocarbons vs. flavonoids).[2]
Antagonist shows activity on its own (Partial Agonism) The compound may be a Selective AHR Modulator (SAhRM) or a partial agonist.[2]1. Carefully analyze the dose-response curve of the antagonist alone. A partial agonist will induce a response, but to a lesser degree than a full agonist.2. Measure the expression of a panel of AHR target genes, as some SAhRMs may activate a subset of genes while antagonizing others.
High variability between experimental replicates 1. Inconsistent cell seeding density.2. Pipetting errors.3. Cell health issues.1. Ensure a uniform single-cell suspension before seeding plates.2. Use calibrated pipettes and be consistent with your technique.3. Regularly check cells for signs of stress or contamination. Ensure consistent growth conditions.

Experimental Protocols

Protocol: DRE-Luciferase Reporter Assay for AHR Antagonist Activity

This protocol is designed to quantitatively assess the ability of a test compound to antagonize AHR activation in response to an agonist.

Materials:

  • Hepatoma cell line stably transfected with a DRE-luciferase reporter construct (e.g., HepG2 40/6 cells).[2]

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • AHR agonist (e.g., TCDD in DMSO).

  • Test AHR antagonist (in DMSO).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed the DRE-luciferase reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the AHR antagonist in cell culture medium. Also, prepare a fixed concentration of the AHR agonist (e.g., a concentration that gives ~80% of the maximal response).

  • Treatment:

    • Vehicle Control: Add medium containing the vehicle (e.g., 0.1% DMSO).

    • Agonist Control: Add medium containing the AHR agonist.

    • Antagonist Controls: Add medium containing each concentration of the AHR antagonist.

    • Co-treatment: Add medium containing the fixed concentration of the AHR agonist plus each concentration of the AHR antagonist.

  • Incubation: Incubate the plate for 4-24 hours, depending on the cell line and agonist used.[2]

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate cell viability assay).

    • Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control.

    • Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Data Presentation

Table 1: Example IC50 Values for AHR Antagonists against TCDD-induced DRE-Luciferase Activity

AntagonistCell LineAgonist (Concentration)IC50 (nM)
GNF351HepG2 40/6TCDD (1 nM)~30
CH-223191HepG2TCDD (1 nM)~300
α-NaphthoflavoneH1L1.1c2TCDD (1 nM)~100

Note: These are example values based on published data and may vary depending on experimental conditions.

Visualizations

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR inactive_complex Inactive Cytoplasmic Complex AHR->inactive_complex Hsp90 Hsp90 Hsp90->inactive_complex XAP2 XAP2 XAP2->inactive_complex p23 p23 p23->inactive_complex Src Src Src->inactive_complex AHR_n AHR inactive_complex->AHR_n Nuclear Translocation ARNT ARNT active_complex AHR-ARNT Heterodimer ARNT->active_complex AHR_n->active_complex DRE DRE/XRE active_complex->DRE Binds to DNA Target_Genes Target Gene Transcription (e.g., CYP1A1) DRE->Target_Genes Initiates Agonist Agonist Agonist->inactive_complex Binds & Activates Antagonist Antagonist (e.g., this compound) Antagonist->inactive_complex Binds & Blocks

Caption: Canonical AHR signaling pathway and the inhibitory mechanism of an AHR antagonist.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Cytotoxicity cluster_2 Phase 3: Target Gene Expression cluster_3 Decision Point start Seed DRE-Luciferase Reporter Cells treat Treat with Agonist + Test Antagonist start->treat measure Measure Luciferase Activity treat->measure dose_response Perform Antagonist Dose-Response measure->dose_response Hits ic50 Calculate IC50 dose_response->ic50 cytotox Assess Cell Viability (e.g., MTT Assay) dose_response->cytotox evaluate Potent & Non-toxic? ic50->evaluate cytotox->evaluate treat_cells Treat Wild-Type Cells extract_rna Extract RNA treat_cells->extract_rna qpcr Perform qPCR for CYP1A1 mRNA extract_rna->qpcr end Validated AHR Antagonist qpcr->end evaluate->treat_cells Yes

Caption: Workflow for identifying and validating a novel AHR antagonist.

References

Validation & Comparative

Validating the Efficacy of Aryl Hydrocarbon Receptor (AHR) Modulators on Target Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to environmental stimuli and endogenous signals. Its activation influences a wide array of physiological and pathological processes, making it a significant target for therapeutic development. This guide provides a comparative analysis of a prototypical AHR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), and a selective AHR antagonist, CH-223191. The objective is to present a framework for validating the effect of novel compounds on AHR target genes.

Disclaimer: Information regarding a specific compound designated "AHR-1911" was not publicly available at the time of this publication. Therefore, the well-characterized AHR agonist TCDD is used as a representative example to illustrate the experimental validation process.

Data Presentation: Comparative Efficacy of AHR Modulators

The following table summarizes the dose-dependent effect of the AHR agonist TCDD on the expression of a primary AHR target gene, Cytochrome P450 1A1 (CYP1A1), and the inhibitory effect of the AHR antagonist CH-223191. Data is presented as fold change in CYP1A1 mRNA levels relative to a vehicle control.

Treatment GroupConcentrationCYP1A1 mRNA Expression (Fold Change)
Vehicle (DMSO)-1.0
TCDD0.1 nM15.3
TCDD1.0 nM85.7
TCDD10.0 nM150.2
CH-2231911.0 µM1.2
TCDD + CH-22319110.0 nM + 1.0 µM5.4

Note: The data presented are representative values compiled from various in vitro studies and are intended for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of results.

1. Cell Culture and Treatment Protocol

  • Cell Line: Human hepatoma (HepG2) cells are a commonly used model for studying AHR signaling.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: For gene expression analysis, seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of TCDD and CH-223191 in dimethyl sulfoxide (DMSO).

    • On the day of the experiment, dilute the stock solutions in culture medium to the final desired concentrations. The final DMSO concentration should not exceed 0.1% (v/v) in all wells, including the vehicle control.

    • For antagonist studies, pre-incubate the cells with CH-223191 for 1 hour before adding the agonist TCDD.

    • Incubate the cells with the compounds for 24 hours.

2. RNA Isolation Protocol

  • Lysis: After the 24-hour incubation, remove the culture medium and wash the cells once with phosphate-buffered saline (PBS). Add 1 mL of TRIzol® reagent to each well and lyse the cells by pipetting up and down.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube, add 200 µL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube and add 500 µL of isopropanol. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Air-dry the RNA pellet and resuspend it in nuclease-free water.

  • Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

3. Quantitative Real-Time PCR (qPCR) Protocol

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers, following the manufacturer's instructions.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix in a total volume of 20 µL containing:

      • 10 µL of 2x SYBR Green qPCR Master Mix

      • 1 µL of forward primer (10 µM)

      • 1 µL of reverse primer (10 µM)

      • 2 µL of diluted cDNA

      • 6 µL of nuclease-free water

    • Primer sequences for human CYP1A1:

      • Forward: 5'-GAC CAC AAC CAC CAA GAC CTT T-3'

      • Reverse: 5'-AGG CTG GTC AGG TCT CCT TCT T-3'

    • Primer sequences for a reference gene (e.g., GAPDH):

      • Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'

      • Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'

  • Thermal Cycling Conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis to confirm product specificity.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for CYP1A1 and the reference gene.

    • Determine the relative gene expression using the ΔΔCt method.

Mandatory Visualizations

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-XAP2-p23 Complex AHR_Ligand_N AHR-Ligand AHR_complex->AHR_Ligand_N Translocation Ligand AHR Ligand (e.g., TCDD) Ligand->AHR_complex Binds Antagonist AHR Antagonist (e.g., CH-223191) Antagonist->AHR_complex Blocks Ligand Binding AHR_ARNT AHR-ARNT Heterodimer AHR_Ligand_N->AHR_ARNT Dimerization ARNT ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, AHRR) XRE->Target_Genes Initiates

Caption: Canonical AHR signaling pathway upon agonist binding and antagonist inhibition.

Experimental Workflow for Validating AHR Modulator Effects

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Biology cluster_data_analysis Data Analysis start Seed HepG2 Cells treatment Treat with AHR Modulator (e.g., TCDD, CH-223191) for 24 hours start->treatment rna_isolation Total RNA Isolation treatment->rna_isolation cDNA_synthesis cDNA Synthesis (Reverse Transcription) rna_isolation->cDNA_synthesis qpcr Quantitative PCR (qPCR) for CYP1A1 & Reference Gene cDNA_synthesis->qpcr data_analysis Relative Gene Expression Analysis (ΔΔCt Method) qpcr->data_analysis results Comparative Results data_analysis->results

Caption: Workflow for assessing AHR modulator effects on target gene expression.

A Comparative Analysis of Aryl Hydrocarbon Receptor (AHR) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of exogenous and endogenous compounds. Its role in xenobiotic metabolism, immune modulation, and carcinogenesis has made it a significant target for therapeutic development. This guide provides a comparative overview of various AHR ligands, detailing their functional characteristics and the experimental methodologies used for their evaluation.

While this guide focuses on well-documented AHR ligands, it is important to note that the specific compound "AHR-1911" does not correspond to a publicly documented aryl hydrocarbon receptor ligand at the time of this publication. The information and protocols presented herein provide a robust framework for the evaluation and comparison of novel AHR ligands like this compound, should they become available.

Data Presentation: A Comparative Look at AHR Ligands

The functional outcomes of AHR activation are highly dependent on the nature of the ligand. Ligands are broadly classified as agonists, which activate the receptor, and antagonists, which block its activation. The following tables summarize key quantitative data for several well-characterized AHR ligands, offering a comparative perspective on their potency and efficacy.

Table 1: Comparative Activity of AHR Agonists

LigandTypeChemical ClassEC50 / KdTarget Gene Induction (e.g., CYP1A1)Source
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)Potent AgonistHalogenated Aromatic HydrocarbonKd: ~70 pM[1]StrongExogenous (Environmental Toxin)
6-Formylindolo[3,2-b]carbazole (FICZ)Potent AgonistEndogenous Tryptophan MetaboliteKd: ~70 pM[1]StrongEndogenous
β-Naphthoflavone (β-NF)AgonistFlavonoid-Moderate to StrongSynthetic
IndirubinAgonistIndole-ModerateEndogenous
3,3'-Diindolylmethane (DIM)AgonistIndole-WeakerEndogenous (from I3C)
Indole-3-carbinol (I3C)AgonistIndole-ModerateEndogenous (Dietary)
L-KynurenineAgonistEndogenous Tryptophan Metabolite-ModerateEndogenous[1]

Table 2: Comparative Activity of AHR Antagonists

LigandTypeChemical ClassIC50Mechanism of ActionSource
CH-223191Potent AntagonistSynthetic30 nM[1]Competitive binding, inhibits nuclear translocationSynthetic
GNF351AntagonistSynthetic62 nM[1]Competitive bindingSynthetic
BAY 2416964AntagonistSynthetic341 nM[1]-Synthetic
IK-175Potent AntagonistSynthetic91 nM (human), 23 nM (murine)-Synthetic
KYN-101Potent AntagonistSynthetic22 nM (human), 23 nM (murine)-Synthetic

Mandatory Visualizations

AHR Signaling Pathway

The canonical AHR signaling pathway is initiated by ligand binding to the cytosolic AHR complex. This leads to nuclear translocation, dimerization with the AHR nuclear translocator (ARNT), and subsequent binding to xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AHR_complex AHR-Hsp90-XAP2-p23 Ligand->AHR_complex Binding AHR_ligand_complex Ligand-AHR-Hsp90-p23 AHR_complex->AHR_ligand_complex Conformational Change AHR_ligand_nuc Ligand-AHR AHR_ligand_complex->AHR_ligand_nuc Nuclear Translocation AHR_ARNT Ligand-AHR-ARNT Heterodimer AHR_ligand_nuc->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, AHRR) XRE->Target_Genes Activation

Caption: Canonical AHR signaling pathway.

Experimental Workflow for AHR Ligand Characterization

The characterization of a novel AHR ligand typically follows a tiered approach, starting with binding assays, followed by cell-based reporter assays, and culminating in functional assays that measure downstream effects.

Experimental_Workflow cluster_workflow AHR Ligand Characterization Workflow start Novel Compound (e.g., this compound) binding_assay Step 1: Binding Affinity (Radioligand Binding Assay) start->binding_assay reporter_assay Step 2: Agonist/Antagonist Activity (Luciferase Reporter Assay) binding_assay->reporter_assay functional_assay Step 3: Functional Response (EROD/MROD Assay for CYP1A1/1A2 Activity) reporter_assay->functional_assay conclusion Characterized AHR Ligand (Agonist/Antagonist with known potency) functional_assay->conclusion

Caption: Workflow for AHR ligand characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of AHR ligands. Below are protocols for key experiments cited in this guide.

Luciferase Reporter Gene Assay for AHR Activation

This assay is a common method to screen for AHR agonists and antagonists by measuring the transcriptional activation of a reporter gene under the control of AHR response elements.

a. Principle: Engineered cell lines containing a luciferase reporter gene driven by an AHR-responsive promoter are used. Upon activation by an AHR agonist, the AHR-ARNT heterodimer binds to the xenobiotic response elements (XREs) in the promoter, inducing the expression of luciferase. The light produced by the luciferase reaction is proportional to the level of AHR activation. For antagonist screening, cells are co-treated with a known agonist and the test compound.

b. Materials:

  • Human hepatoma (HepG2) or other suitable cells stably or transiently transfected with an XRE-luciferase reporter plasmid.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Test compounds (potential agonists/antagonists) and a known AHR agonist (e.g., TCDD or β-NF) as a positive control.

  • 96-well cell culture plates.

  • Luciferase assay reagent (containing luciferin substrate and lysis buffer).

  • Luminometer.

c. Protocol:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Agonist Assay: Remove the medium and add fresh medium containing various concentrations of the test compound or positive control. Include a vehicle control (e.g., DMSO).

    • Antagonist Assay: Pre-incubate cells with various concentrations of the test compound for 1 hour, followed by the addition of a known AHR agonist at a concentration that gives a submaximal response (e.g., EC80).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Add the luciferase assay reagent to each well to lyse the cells and provide the substrate.

    • Incubate at room temperature for 10-15 minutes.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • For agonist activity, calculate the fold induction relative to the vehicle control and determine the EC50 value.

    • For antagonist activity, calculate the percent inhibition of the agonist response and determine the IC50 value.

Radioligand Binding Assay

This assay directly measures the binding affinity of a ligand to the AHR. It is a fundamental method for determining the dissociation constant (Kd) or the inhibitory constant (Ki) of a compound.

a. Principle: A radiolabeled AHR ligand (e.g., [3H]TCDD) is incubated with a source of AHR (e.g., cytosolic extracts or purified receptor). The amount of radioligand bound to the receptor is measured in the presence and absence of a competing unlabeled ligand. This allows for the determination of specific binding and the affinity of the unlabeled ligand.

b. Materials:

  • Source of AHR (e.g., liver cytosol from C57BL/6 mice).

  • Radiolabeled AHR ligand (e.g., [3H]TCDD).

  • Unlabeled test compounds.

  • Binding buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

c. Protocol:

  • Preparation of Cytosol: Prepare cytosolic extracts from a suitable tissue source according to established protocols.

  • Incubation:

    • In a series of tubes, add a fixed amount of cytosol and a fixed concentration of the radiolabeled ligand.

    • Add increasing concentrations of the unlabeled test compound.

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled TCDD).

  • Binding Reaction: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by filtration through glass fiber filters. The receptor-ligand complex is retained on the filter.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the unlabeled ligand concentration to generate a competition curve.

    • Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

Ethoxyresorufin-O-deethylase (EROD) Assay

This is a functional assay that measures the activity of the cytochrome P450 enzyme, CYP1A1, which is a primary downstream target gene of AHR. An increase in EROD activity is a hallmark of AHR activation by an agonist.

a. Principle: The EROD assay measures the O-deethylation of 7-ethoxyresorufin to the fluorescent product resorufin by CYP1A1. The rate of resorufin formation is directly proportional to the CYP1A1 enzyme activity.

b. Materials:

  • Cell line capable of expressing CYP1A1 (e.g., HepG2) or liver microsomes from treated animals.

  • 7-ethoxyresorufin (substrate).

  • Resorufin (for standard curve).

  • NADPH (cofactor).

  • Reaction buffer (e.g., Tris-HCl or phosphate buffer).

  • 96-well black microplates.

  • Fluorescence microplate reader.

c. Protocol:

  • Cell Treatment or Microsome Preparation:

    • Treat cells with the test compounds for 24-72 hours to induce CYP1A1 expression.

    • Alternatively, prepare liver microsomes from animals treated with the test compounds.

  • EROD Reaction:

    • In a 96-well black plate, add the cell lysate or microsomal protein.

    • Add the reaction buffer containing 7-ethoxyresorufin.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes).

  • Termination: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or fluorescamine).

  • Fluorescence Measurement: Measure the fluorescence of the resorufin product using a microplate reader (excitation ~530 nm, emission ~590 nm).

  • Standard Curve: Prepare a standard curve with known concentrations of resorufin to quantify the amount of product formed.

  • Data Analysis:

    • Calculate the rate of resorufin formation (pmol/min/mg protein).

    • Compare the EROD activity in treated samples to that in control samples to determine the fold induction.

By employing these standardized protocols and comparative data tables, researchers can effectively characterize and compare the activity of various AHR ligands, facilitating the discovery and development of novel therapeutics targeting the AHR pathway.

References

An In-depth Efficacy Analysis of the Aryl Hydrocarbon Receptor Antagonist CH-223191

Author: BenchChem Technical Support Team. Date: December 2025

A comparative efficacy guide to AHR-1911 and CH-223191 cannot be provided at this time, as extensive searches of scientific literature and public databases did not yield any information on a compound designated "this compound" involved in Aryl Hydrocarbon Receptor (AHR) modulation. It is possible that "this compound" is an internal, proprietary name not yet disclosed in public forums, a novel compound not yet described in the literature, or a typographical error.

This guide will therefore focus on a comprehensive review of the well-characterized AHR antagonist, CH-223191, to provide researchers, scientists, and drug development professionals with a detailed overview of its efficacy, mechanism of action, and relevant experimental data.

CH-223191: A Potent and Specific Aryl Hydrocarbon Receptor Antagonist

CH-223191, with the chemical name 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide, is a widely used synthetic antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating gene expression in response to a wide array of environmental and endogenous molecules.[1] Dysregulation of the AHR signaling pathway has been implicated in various pathological conditions, making AHR antagonists like CH-223191 valuable tools for research and potential therapeutic development.[3][4]

Mechanism of Action

CH-223191 functions as a "pure" AHR antagonist, meaning it inhibits AHR signaling without exhibiting any agonist activity, even at high concentrations.[1][2] Its primary mechanism involves blocking the nuclear translocation of the AHR.[5] In its inactive state, the AHR resides in the cytoplasm as part of a protein complex.[1] Upon binding to an agonist, the AHR translocates to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), initiating the transcription of target genes, such as cytochrome P450 enzymes (e.g., CYP1A1).[1][6] CH-223191 competitively inhibits the binding of AHR agonists, thereby preventing these downstream events.[7]

Notably, CH-223191 displays ligand-selective antagonism. It is more effective at blocking the effects of halogenated aromatic hydrocarbons (HAHs), like the potent toxicant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), than those of polycyclic aromatic hydrocarbons (PAHs).[1][2][7] Furthermore, CH-223191 is specific to the AHR and does not show affinity for the estrogen receptor, a characteristic that distinguishes it from some other AHR antagonists.[1][2]

AHR_Signaling_Pathway_and_CH223191_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90-XAP2-p23 complex AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Translocation & Heterodimerization Agonist AHR Agonist (e.g., TCDD) Agonist->AHR_complex Binds CH223191 CH-223191 CH223191->AHR_complex Competitively Inhibits Agonist Binding AHR_ARNT_inhibited CH223191->AHR_ARNT_inhibited XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Initiates

Figure 1: Mechanism of CH-223191 action on the AHR signaling pathway.
Quantitative Efficacy Data

The following table summarizes key in vitro efficacy data for CH-223191.

ParameterSpecies/Cell LineAgonistValueReference
IC₅₀ Human (HepG2)TCDD30 nM
IC₅₀ HumanTCDD0.2 µM[8]
IC₅₀ MouseTCDD1.5 µM[8]
IC₅₀ RatTCDD3.1 µM[8]
IC₅₀ Guinea PigTCDD1.1 µM[8]

Experimental Protocols

AHR Reporter Gene Assay (Luciferase Assay)

This assay is commonly used to quantify the ability of a compound to inhibit AHR activation in response to an agonist.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CH-223191.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells, stably transfected with a luciferase reporter gene under the control of AHR-responsive elements, are cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of CH-223191 for a specified period (e.g., 1 hour).

  • Agonist Stimulation: An AHR agonist, such as TCDD, is then added to the culture medium at a concentration known to induce a robust luciferase signal.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for reporter gene expression.

  • Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of AHR activation, is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized to a positive control (agonist alone) and a negative control (vehicle). The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal curve.

Luciferase_Assay_Workflow Start Start Cell_Culture Culture AHR-Luciferase Reporter Cells Start->Cell_Culture Pre_treatment Pre-treat with varying concentrations of CH-223191 Cell_Culture->Pre_treatment Agonist_Stimulation Add AHR Agonist (e.g., TCDD) Pre_treatment->Agonist_Stimulation Incubation Incubate for 24 hours Agonist_Stimulation->Incubation Lysis Lyse Cells Incubation->Lysis Luminescence_Measurement Add Luciferase Substrate & Measure Luminescence Lysis->Luminescence_Measurement Data_Analysis Normalize Data and Calculate IC₅₀ Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a typical AHR luciferase reporter assay.
AHR Nuclear Translocation Assay (Western Blot)

This method is used to visually confirm that CH-223191 prevents the movement of AHR from the cytoplasm to the nucleus.

Objective: To assess the effect of CH-223191 on agonist-induced AHR nuclear translocation.

Methodology:

  • Cell Culture: A suitable cell line, such as Hepa1, is cultured.

  • Pre-treatment: Cells are pre-treated with CH-223191 or a vehicle control for 1 hour.

  • Agonist Treatment: An AHR agonist (e.g., TCDD) is added, and the cells are incubated for a further 1 hour.

  • Cell Fractionation: The cells are harvested, and the cytoplasmic and nuclear fractions are separated using a nuclear extraction kit.

  • Protein Quantification: The protein concentration in each fraction is determined.

  • Western Blotting: Equal amounts of protein from the nuclear extracts are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the AHR protein.

  • Analysis: The presence and intensity of the AHR band in the nuclear fraction are compared between the different treatment groups. A reduction in the AHR band in the CH-223191-treated samples indicates inhibition of nuclear translocation.[5]

In Vivo Efficacy

In animal models, CH-223191 has demonstrated the ability to prevent TCDD-induced toxicity. For instance, oral administration of CH-223191 to mice has been shown to protect against TCDD-induced liver toxicity and wasting syndrome.

Summary and Conclusion

CH-223191 is a well-documented, potent, and specific antagonist of the Aryl Hydrocarbon Receptor. Its efficacy has been demonstrated across various in vitro and in vivo models, primarily through its ability to inhibit the nuclear translocation of the AHR. The data presented in this guide underscore its utility as a research tool for investigating AHR signaling and as a potential lead compound for the development of therapeutics targeting AHR-mediated pathologies. Further research is warranted to fully elucidate its therapeutic potential in various disease contexts. Without any publicly available information on "this compound," a direct comparison of efficacy is not possible.

References

Cross-Validation of Aryl Hydrocarbon Receptor (AHR) Modulation: A Comparative Guide to TCDD and CH-223191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prototypical Aryl Hydrocarbon Receptor (AHR) agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), and the potent AHR antagonist, CH-223191. The information presented herein is supported by experimental data to facilitate the cross-validation of their mechanisms of action.

Mechanism of Action: A Tale of Two Ligands

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in xenobiotic metabolism, immune responses, and cell differentiation. The functional outcomes of AHR signaling are highly dependent on the nature of the ligand it binds.

TCDD , a potent agonist, binds to the cytoplasmic AHR complex, leading to its nuclear translocation and dimerization with the AHR Nuclear Translocator (ARNT).[1] This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1]

In contrast, CH-223191 acts as a competitive antagonist.[2] It binds to the AHR but does not induce the conformational changes necessary for efficient nuclear translocation and DNA binding.[2][3] By occupying the ligand-binding pocket, CH-223191 effectively blocks the binding and subsequent downstream effects of AHR agonists like TCDD.[3]

Quantitative Comparison of AHR Modulators

The following tables summarize key quantitative parameters for TCDD and CH-223191, providing a basis for comparing their efficacy and potency in modulating AHR activity.

ParameterTCDD (Agonist)CH-223191 (Antagonist)Reference
Binding Affinity (IC50) Not applicable (agonist)0.03 µM (for inhibiting TCDD-induced luciferase activity)[3]
CYP1A1 Induction (EC50) 0.22 µg/kg (in vivo, rat)Not applicable (antagonist)[4]
Inhibition of TCDD-induced Activity (IC50) Not applicable (agonist)0.2 µM (human cells), 1.5 µM (mouse cells), 3.1 µM (rat cells)[5]

Table 1: Comparative Efficacy of TCDD and CH-223191.

Signaling Pathway Visualization

The following diagrams illustrate the differential effects of an AHR agonist and antagonist on the canonical AHR signaling pathway.

AHR_Agonist_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90-XAP2-p23 AHR_TCDD AHR-TCDD AHR_complex->AHR_TCDD Nuclear Translocation TCDD TCDD (Agonist) TCDD->AHR_complex Binding ARNT ARNT AHR_TCDD->ARNT Dimerization AHR_ARNT AHR-ARNT-TCDD AHR_TCDD->AHR_ARNT ARNT->AHR_ARNT DRE DRE/XRE AHR_ARNT->DRE Binding CYP1A1 CYP1A1 mRNA DRE->CYP1A1 Transcription

AHR Agonist (TCDD) Signaling Pathway

AHR_Antagonist_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90-XAP2-p23 AHR_CH223191 AHR-CH223191 AHR_complex->AHR_CH223191 No/Inefficient Nuclear Translocation CH223191 CH-223191 (Antagonist) CH223191->AHR_complex Binding TCDD TCDD TCDD->AHR_complex Blocked ARNT ARNT AHR_CH223191->ARNT No/Inefficient Dimerization DRE DRE/XRE AHR_CH223191->DRE No Binding CYP1A1 No Transcription

AHR Antagonist (CH-223191) Action

Key Experimental Protocols

Detailed methodologies for essential assays used to characterize AHR modulators are provided below.

AHR-Responsive Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate AHR-dependent gene transcription.

Methodology:

  • Cell Culture: Plate cells stably or transiently expressing a luciferase reporter gene under the control of a DRE/XRE-containing promoter (e.g., HepG2-XRE-Luc) in a 96-well plate.[6]

  • Compound Treatment:

    • Agonist Assay: Treat cells with serial dilutions of the test compound (e.g., TCDD).

    • Antagonist Assay: Pre-incubate cells with the antagonist (e.g., CH-223191) for a specified time before adding a known concentration of an AHR agonist (e.g., TCDD).[3]

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours) to allow for reporter gene expression.[7]

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.[7]

  • Data Analysis: Normalize the luminescence readings to a control (e.g., vehicle-treated cells). For agonists, calculate the EC50 value. For antagonists, calculate the IC50 value.

Luciferase_Assay_Workflow plate_cells Plate Reporter Cells (e.g., HepG2-XRE-Luc) pre_incubate Pre-incubate with Antagonist (optional) plate_cells->pre_incubate add_agonist Add Agonist (e.g., TCDD) plate_cells->add_agonist Agonist only pre_incubate->add_agonist incubate Incubate (e.g., 24h) add_agonist->incubate lyse_cells Lyse Cells & Add Luciferase Substrate incubate->lyse_cells read_luminescence Read Luminescence lyse_cells->read_luminescence analyze_data Analyze Data (EC50 / IC50) read_luminescence->analyze_data

Luciferase Reporter Assay Workflow
Quantitative Real-Time PCR (qPCR) for AHR Target Gene Expression

This method measures the mRNA levels of AHR target genes, such as CYP1A1 and AHRR, to assess the transcriptional activity of the AHR pathway.

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., HepG2) and treat with the AHR agonist and/or antagonist as described for the luciferase assay.

  • RNA Isolation: After the desired incubation period, harvest the cells and isolate total RNA using a suitable method (e.g., TRIzol reagent).[8]

  • cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[8]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., CYP1A1, AHRR) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[8]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if a protein of interest (in this case, AHR) binds to a specific DNA region in the genome.

Methodology:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to AHR or a negative control IgG. Use protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with proteinase K to digest the proteins. Purify the DNA.

  • DNA Analysis: Analyze the purified DNA by qPCR using primers specific for known DRE/XRE-containing promoter regions of AHR target genes (e.g., CYP1A1).[9] The amount of immunoprecipitated DNA is quantified relative to an input control.[10]

References

A Comparative Guide to Aryl Hydrocarbon Receptor Ligands: Specificity and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding specificity and functional performance of several key ligands for the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that mediates a wide range of physiological and toxicological effects. Understanding the specific interactions of different ligands with the AHR is crucial for research into its biological roles and for the development of novel therapeutics.

This document contrasts the performance of the high-affinity agonist 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), the endogenous agonist 6-formylindolo[3,2-b]carbazole (FICZ), and the endogenous ligand 2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE). Additionally, it evaluates two well-characterized AHR antagonists, GNF351 and CH-223191, providing a comprehensive overview for researchers selecting compounds for their studies.

Quantitative Performance Comparison

The following table summarizes the binding affinities and functional potencies of selected AHR ligands. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

LigandTypeBinding Affinity (Kd/Ki/IC50)Functional Potency (EC50/IC50)Reference Cell/System
TCDD AgonistKd: ~0.48 nM[1]EC50: ~9 nM (in a yeast reporter system)[1]Competitive binding assays; Yeast reporter system[1]
FICZ AgonistKd: ~0.07 nM[1]EC50: 34 pM (in rat hepatoma cells)[1]Competitive binding assays; Rat hepatoma cells[1]
ITE AgonistKi: ~3 nM[2]EC50: ~20 nM (in murine hepatoma cells)[1]Direct binding to AHR; Murine hepatoma cells[1][2]
GNF351 AntagonistIC50: 62 nM[1][3]IC50: 8.5 nM (in HepG2 40/6 cells)[4]Competition with photoaffinity ligand; DRE-mediated response in human and mouse cells[1][3][4]
CH-223191 AntagonistIC50: 30 nM[5][6]IC50: 0.03 µM (inhibiting TCDD-induced luciferase activity)[7]AHR-dependent transcription in vitro; TCDD-induced luciferase activity[5][6][7]

Signaling Pathways and Experimental Workflows

To understand the context of these quantitative comparisons, it is essential to visualize the underlying biological processes and experimental methodologies.

AHR_Signaling_Pathway Canonical AHR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AHR_Complex AHR-HSP90-XAP2-p23 Ligand->AHR_Complex Binding AHR_Ligand_Complex Ligand-AHR Complex AHR_Complex->AHR_Ligand_Complex Conformational Change ARNT ARNT AHR_Ligand_Complex->ARNT Dimerization AHR_ARNT_Dimer AHR-ARNT Heterodimer ARNT->AHR_ARNT_Dimer XRE Xenobiotic Response Element (XRE) AHR_ARNT_Dimer->XRE Binding Target_Gene_Expression Target Gene Transcription (e.g., CYP1A1) XRE->Target_Gene_Expression Activation

Canonical AHR Signaling Pathway

The diagram above illustrates the canonical signaling pathway of the Aryl Hydrocarbon Receptor. Ligand binding in the cytoplasm induces a conformational change, leading to nuclear translocation and dimerization with ARNT. This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the AHR by measuring its ability to compete with a radiolabeled ligand.

Competitive_Binding_Assay Competitive Radioligand Binding Assay Workflow Prepare_Lysate Prepare cell or tissue lysate containing AHR Incubate Incubate lysate with a fixed concentration of radiolabeled ligand (e.g., [3H]TCDD) and varying concentrations of test compound Prepare_Lysate->Incubate Separate Separate bound from free radioligand (e.g., via filtration or charcoal dextran) Incubate->Separate Quantify Quantify radioactivity of the bound fraction using liquid scintillation Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze

Competitive Radioligand Binding Assay Workflow

Protocol:

  • Preparation of Cytosol: Prepare a cytosolic fraction from cells or tissues expressing the AHR. This is typically done by homogenization followed by ultracentrifugation to pellet cellular debris and organelles.

  • Incubation: In a multi-well plate, incubate a fixed concentration of a radiolabeled AHR ligand (e.g., [³H]TCDD) with the cytosolic preparation in the presence of increasing concentrations of the unlabeled test compound. Include control wells with only the radioligand (total binding) and with an excess of unlabeled high-affinity ligand (non-specific binding).

  • Separation: After incubation to equilibrium, separate the bound from the free radioligand. Common methods include hydroxylapatite adsorption, dextran-coated charcoal, or filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based assay measures the functional activity of a test compound by quantifying the AHR-mediated expression of a reporter gene, typically luciferase.

Luciferase_Assay_Workflow Luciferase Reporter Gene Assay Workflow Transfect Transfect cells with a reporter plasmid containing a luciferase gene under the control of an AHR-responsive promoter (XREs) Treat Treat transfected cells with varying concentrations of the test compound Transfect->Treat Lyse Lyse the cells to release cellular contents, including luciferase Treat->Lyse Add_Substrate Add luciferase substrate to the lysate Lyse->Add_Substrate Measure Measure luminescence using a luminometer Add_Substrate->Measure Analyze Analyze data to determine EC50 (agonists) or IC50 (antagonists) Measure->Analyze

Luciferase Reporter Gene Assay Workflow

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2, HEK293T) and transiently or stably transfect them with a reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of the Xenobiotic Response Element (XRE).

  • Cell Plating and Treatment: Seed the transfected cells into a multi-well plate. After allowing the cells to adhere, treat them with a range of concentrations of the test compound (for agonist activity) or a fixed concentration of an AHR agonist plus a range of concentrations of the test compound (for antagonist activity).

  • Cell Lysis: After a suitable incubation period (typically 18-24 hours), lyse the cells using a lysis buffer to release the luciferase enzyme.

  • Luminescence Measurement: Add a luciferase assay reagent containing the substrate (e.g., luciferin) to the cell lysate. Measure the resulting luminescence using a luminometer.

  • Data Analysis: For agonist assays, plot the luminescence signal against the log concentration of the test compound and fit to a dose-response curve to determine the EC50 value. For antagonist assays, plot the inhibition of the agonist-induced signal against the log concentration of the test compound to determine the IC50 value.

Quantitative PCR (qPCR) for Target Gene Expression

This technique measures the expression level of AHR target genes, such as Cytochrome P450 1A1 (CYP1A1), in response to ligand treatment.

qPCR_Workflow qPCR for Target Gene Expression Workflow Treat_Cells Treat cells with the test compound Isolate_RNA Isolate total RNA from the cells Treat_Cells->Isolate_RNA Reverse_Transcription Perform reverse transcription to synthesize complementary DNA (cDNA) Isolate_RNA->Reverse_Transcription qPCR Perform quantitative PCR using primers specific for the target gene (e.g., CYP1A1) and a reference gene (e.g., GAPDH) Reverse_Transcription->qPCR Analyze_Data Analyze the amplification data to determine the relative change in gene expression qPCR->Analyze_Data

qPCR for Target Gene Expression Workflow

Protocol:

  • Cell Treatment and RNA Isolation: Treat cultured cells with the test compound for a specified time. Isolate total RNA from the cells using a commercial kit or a standard protocol like TRIzol extraction.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random primers).

  • Quantitative PCR: Set up a qPCR reaction using the synthesized cDNA as a template, primers specific for the AHR target gene of interest (e.g., CYP1A1), and a reference (housekeeping) gene (e.g., GAPDH or ACTB). Use a fluorescent dye such as SYBR Green or a fluorescently labeled probe for detection.

  • Data Analysis: Analyze the amplification curves to determine the cycle threshold (Ct) values. Calculate the relative change in target gene expression compared to the reference gene and untreated controls using the ΔΔCt method.

Logical Comparison of AHR Ligand Specificity

The choice of an AHR ligand for a particular study depends on the desired outcome. The following diagram illustrates a logical framework for selecting a ligand based on its known properties.

Ligand_Selection_Logic Logical Framework for AHR Ligand Selection Goal Define Experimental Goal Activate_AHR Activate AHR Signaling? Goal->Activate_AHR Inhibit_AHR Inhibit AHR Signaling? Goal->Inhibit_AHR Potent_Activation Potent & Sustained Activation? Activate_AHR->Potent_Activation Yes Transient_Activation Transient & Physiological Activation? Activate_AHR->Transient_Activation No Antagonist_Screen Screen for Antagonists? Inhibit_AHR->Antagonist_Screen Yes TCDD Use TCDD Potent_Activation->TCDD Yes FICZ_ITE Use FICZ or ITE Transient_Activation->FICZ_ITE Yes GNF351_CH223191 Use GNF351 or CH-223191 Antagonist_Screen->GNF351_CH223191 Yes

References

Independent Verification of Aryl Hydrocarbon Receptor (AHR) Modulator Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of a potent Aryl Hydrocarbon Receptor (AHR) agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), and a specific AHR antagonist, CH-223191. The information presented is intended to assist researchers in the selection and application of these compounds for studies related to AHR signaling, toxicology, and therapeutic development.

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor involved in regulating various biological processes, including xenobiotic metabolism, immune responses, and cell cycle control.[1][2] Its dysregulation has been implicated in several diseases, making it a significant target for drug development.[1][3] AHR agonists, upon binding, initiate a signaling cascade leading to the transcription of target genes.[2] Conversely, AHR antagonists block this activation by competing with agonists for the ligand-binding site or by preventing the receptor's nuclear translocation.[1]

Quantitative Comparison of AHR Modulator Activity

The following table summarizes the key quantitative metrics for the biological activity of TCDD and CH-223191. These values are critical for designing experiments and interpreting results.

ParameterTCDD (Agonist)CH-223191 (Antagonist)Description
EC50 / IC50 ED50 of 1 x 10-9 mol/kg (in vivo, C57BL/6J mice)[4]IC50 of 30 nM (0.03 µM)[5][6][7]The concentration of an agonist that gives half-maximal response (EC50) or the concentration of an antagonist that inhibits the response by 50% (IC50).
Mechanism of Action Binds to AHR, leading to nuclear translocation, heterodimerization with ARNT, and binding to Dioxin Response Elements (DREs) to activate gene transcription.[2][8]Competitively binds to the AHR, preventing agonist binding and subsequent nuclear translocation and DNA binding.[1][7]The molecular mechanism by which the compound exerts its effect on the AHR signaling pathway.
Key Target Gene CYP1A1 (Cytochrome P450 1A1)[8]Blocks TCDD-induced CYP1A1 expression.[7]A primary downstream gene whose expression is modulated by AHR activity and is often used as a biomarker for receptor activation.
Cellular Effect Induces expression of xenobiotic metabolizing enzymes, can have toxic effects including teratogenesis and tumor promotion.[4][8]Inhibits TCDD-induced toxicity and downstream signaling, such as TGF-beta/Smad pathway.[5]The functional consequence of the compound's interaction with the AHR pathway in a cellular context.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the independent verification of the biological activities of these AHR modulators.

AHR Activation/Inhibition Assessment via Reporter Gene Assay

Objective: To quantify the agonist or antagonist activity of a test compound on the Aryl Hydrocarbon Receptor.

Methodology:

  • Cell Culture: Plate cells stably transfected with a Dioxin Response Element (DRE)-luciferase reporter construct (e.g., HepG2-XRE-Luc) in a 96-well plate.[9]

  • Compound Treatment (Agonist Screening): Treat the cells with various concentrations of the test compound (e.g., TCDD) or a vehicle control for a defined period (e.g., 22-24 hours).[10]

  • Compound Treatment (Antagonist Screening): Expose the reporter cells to a constant, sub-maximal concentration (typically EC50 – EC85) of a known agonist (e.g., TCDD) in the presence of varying concentrations of the test antagonist (e.g., CH-223191).[11]

  • Cell Lysis and Luciferase Assay: Following incubation, discard the treatment media.[10] Add a luciferase detection reagent to lyse the cells and initiate the chemiluminescent reaction.[10]

  • Data Acquisition: Measure the luminescence intensity from each well using a plate-reading luminometer.[10]

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a constitutively expressed reporter) and express the results as fold induction over vehicle-treated cells for agonists, or as a percentage inhibition for antagonists. Determine the EC50 or IC50 value from the dose-response curve.

Cell Viability Assessment via MTT Assay

Objective: To determine the effect of AHR modulators on cell viability and proliferation.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound for 24-72 hours.[9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/ml and incubate for 1 to 4 hours at 37°C.[12]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][12]

  • Absorbance Measurement: Mix to ensure complete solubilization and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizing AHR Signaling and Experimental Workflows

The following diagrams illustrate the AHR signaling pathway and a typical experimental workflow for assessing AHR modulator activity.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AHR Agonist (e.g., TCDD) AHR_complex AHR Complex (AHR, Hsp90, AIP, p23) Ligand->AHR_complex Binding AHR_active Activated AHR AHR_complex->AHR_active Conformational Change Nucleus_entry Nuclear Translocation ARNT ARNT AHR_active->ARNT Translocation AHR_ARNT AHR-ARNT Heterodimer Antagonist AHR Antagonist (e.g., CH-223191) Antagonist->AHR_complex Competitive Binding ARNT->AHR_ARNT DRE DRE (DNA Response Element) AHR_ARNT->DRE Binding mRNA mRNA (e.g., CYP1A1) DRE->mRNA Gene Transcription Protein Protein (e.g., CYP1A1 Enzyme) mRNA->Protein Translation Experimental_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 1: Treatment cluster_readout Day 2: Readout A Plate Reporter Cells B Prepare Serial Dilutions of Test Compounds C Treat Cells with Compounds A->C D Incubate for 22-24 hours C->D E Lyse Cells & Add Luciferase Substrate D->E F Measure Luminescence E->F G Analyze Data (Dose-Response Curves) F->G

References

Comparative Analysis of AHR-1911 with Known Aryl Hydrocarbon Receptor (AHR) Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the hypothetical compound AHR-1911 against well-characterized Aryl Hydrocarbon Receptor (AHR) agonists and antagonists. Due to the absence of published data for this compound, this document serves as a template for researchers to insert their experimental findings and benchmark them against established AHR ligands. The provided data for known modulators, detailed experimental protocols, and signaling pathway diagrams are intended to facilitate a comprehensive evaluation of novel compounds like this compound.

AHR Signaling Pathway Overview

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that regulates the expression of a diverse set of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.[1][][3] Upon binding to a ligand, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter region of target genes, thereby initiating their transcription.[1][4]

Reporter_Gene_Assay_Workflow Cell_Culture 1. Seed cells containing AHR-responsive reporter gene (e.g., DRE-Luciferase) Treatment 2. Treat cells with This compound or known modulators at varying concentrations Cell_Culture->Treatment Incubation 3. Incubate for a defined period (e.g., 24 hours) Treatment->Incubation Lysis 4. Lyse cells Incubation->Lysis Luminometry 5. Measure luciferase activity using a luminometer Lysis->Luminometry Data_Analysis 6. Analyze data to determine EC50 (agonists) or IC50 (antagonists) Luminometry->Data_Analysis qPCR_Workflow Cell_Treatment 1. Treat cells with This compound or known modulators RNA_Extraction 2. Extract total RNA Cell_Treatment->RNA_Extraction cDNA_Synthesis 3. Synthesize cDNA via reverse transcription RNA_Extraction->cDNA_Synthesis qPCR 4. Perform quantitative PCR (qPCR) with primers for target gene (e.g., CYP1A1) and a housekeeping gene cDNA_Synthesis->qPCR Data_Analysis 5. Analyze relative gene expression (e.g., using the ΔΔCt method) qPCR->Data_Analysis

References

AHR-1911 Performance Evaluation: Data Unvailable for Direct Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound designated "AHR-1911" have not yielded any specific information regarding a molecule or drug with this identifier. The search results were predominantly related to non-scientific subject matter. It is possible that "this compound" is a novel, yet-to-be-published compound, a misnomer, or an internal designation not currently in the public domain. Therefore, a direct performance comparison of this compound against a known inhibitor is not feasible at this time.

As an alternative, this guide provides a comprehensive comparison of a well-characterized Aryl Hydrocarbon Receptor (AHR) antagonist, CH-223191 , against a known AHR agonist, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), to demonstrate the requested format and the depth of analysis that can be provided when data is available.

Comparative Analysis of AHR Modulators: CH-223191 (Antagonist) vs. TCDD (Agonist)

This comparison guide outlines the performance of the potent and specific AHR antagonist, CH-223191, in contrast to the well-known AHR agonist, TCDD. The data presented here is a synthesis of publicly available research to illustrate their opposing effects on the AHR signaling pathway.

Data Presentation: Quantitative Comparison of AHR Modulators

The following table summarizes the key quantitative parameters for CH-223191 and TCDD, highlighting their distinct mechanisms of action on the Aryl Hydrocarbon Receptor.

ParameterCH-223191TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin)Reference
Mechanism of Action AHR AntagonistAHR Agonist[1][2]
IC50 30 nMNot Applicable (Agonist)[1][3][4]
Binding Affinity (Kd) -High Affinity-
Effect on AHR Inhibits nuclear translocation and DNA bindingInduces nuclear translocation and DNA binding[1]
Downstream GeneExpression (e.g., CYP1A1) Inhibits TCDD-induced expressionPotently induces expression[1]
In Vivo Efficacy Prevents TCDD-induced toxicity in miceInduces a wide range of toxic responses[4]

Experimental Protocols

AHR Reporter Gene Assay

This experiment is designed to quantify the agonistic or antagonistic activity of a compound on the AHR signaling pathway.

Objective: To determine the IC50 of CH-223191 in inhibiting TCDD-induced AHR activation.

Materials:

  • HepG2 cells stably transfected with a luciferase reporter gene under the control of a dioxin-responsive element (DRE).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS).

  • CH-223191 (test compound).

  • TCDD (agonist).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed HepG2-DRE-luciferase cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with varying concentrations of CH-223191 for 1 hour.

  • Add a fixed concentration of TCDD (e.g., 1 nM) to the wells.

  • Incubate the plate for an additional 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the percent inhibition of TCDD-induced luciferase activity for each concentration of CH-223191.

  • Determine the IC50 value by plotting the percent inhibition against the log concentration of CH-223191 and fitting the data to a sigmoidal dose-response curve.

In Vivo AHR Antagonism Study

This protocol assesses the ability of an AHR antagonist to prevent agonist-induced toxicity in a living organism.

Objective: To evaluate the efficacy of CH-223191 in preventing TCDD-induced liver toxicity and wasting syndrome in mice.

Materials:

  • C57BL/6 mice.

  • CH-223191.

  • TCDD.

  • Corn oil (vehicle).

  • Equipment for oral gavage and intraperitoneal injection.

  • Histopathology equipment.

  • Analytical balance.

Procedure:

  • Acclimate mice for one week prior to the experiment.

  • Divide mice into four groups: Vehicle control, TCDD only, CH-223191 only, and CH-223191 + TCDD.

  • Administer CH-223191 (e.g., 10 mg/kg/day) or vehicle orally for a specified number of days.

  • On a designated day, administer a single intraperitoneal dose of TCDD (e.g., 50 µg/kg) or vehicle.

  • Monitor body weight and clinical signs of toxicity daily.

  • At the end of the study period, euthanize the mice and collect liver tissue for histopathological analysis and measurement of cytochrome P450 enzyme activity.

  • Compare the outcomes between the different treatment groups to determine the protective effect of CH-223191.

Mandatory Visualizations

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90-XAP2 Complex Activated_AHR Activated AHR Complex AHR_complex->Activated_AHR Conformational Change Agonist Agonist (e.g., TCDD) Agonist->AHR_complex Binds Antagonist Antagonist (e.g., CH-223191) Antagonist->AHR_complex Blocks Binding ARNT ARNT Activated_AHR->ARNT Translocates & Dimerizes AHR_ARNT AHR-ARNT Heterodimer DRE DRE (DNA) AHR_ARNT->DRE Binds Gene_Expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Induces Reporter_Assay_Workflow start Start seed_cells Seed HepG2-DRE-luc cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 pretreat Pre-treat with CH-223191 incubate1->pretreat add_agonist Add TCDD (AHR Agonist) pretreat->add_agonist incubate2 Incubate 24h add_agonist->incubate2 measure Measure Luciferase Activity incubate2->measure analyze Analyze Data & Determine IC50 measure->analyze end End analyze->end

References

Safety Operating Guide

Safe Disposal of Unidentified Research Compounds: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For novel or unidentified compounds, such as a substance designated "AHR-1911" for which public data is unavailable, a stringent and cautious approach is mandatory. This guide provides essential, step-by-step procedures for the safe management and disposal of such research chemicals, designed for researchers, scientists, and drug development professionals.

Since "this compound" does not correspond to a known chemical in publicly available databases, it must be treated as a substance with unknown hazards. The following procedures are based on established protocols for managing unidentified laboratory chemicals.

I. Immediate Safety and Handling Precautions

Before any disposal procedures can be initiated, ensure the immediate safety of all laboratory personnel.

  • Assume Hazard: Treat the unknown substance as highly toxic, flammable, and reactive.

  • Personal Protective Equipment (PPE): At a minimum, wear the following when handling the container:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles and a face shield.

    • A flame-resistant lab coat.

  • Ventilation: Handle the substance only within a certified chemical fume hood.

  • Isolate the Substance:

    • If the container is compromised, place it in a secondary, chemically resistant container (e.g., a polyethylene tub or a salvage drum).

    • Label the outer container clearly as "Caution: Unknown Chemical. Hazards Not Fully Characterized."

    • Store the container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

II. Characterization and Identification

Federal, state, and local regulations prohibit the transport and disposal of unidentified waste. Therefore, the first logistical step is to make every effort to identify the compound.

  • Internal Records Review:

    • Consult laboratory notebooks, inventory records, and purchase orders that may correspond to the "this compound" designation.

    • Interview current and former laboratory personnel who may have worked with this substance.

  • Safety Data Sheet (SDS) Search:

    • If "this compound" is a product code, check the supplier's website or contact their technical support for an SDS.

  • Basic Hazard Categorization (if safe to do so):

    • Do not open the container if there are signs of instability, such as crystal formation, discoloration, or pressure buildup.

    • If the substance is stable and can be safely handled, a qualified chemist may perform simple tests (e.g., pH determination) to broadly categorize the waste. This information is crucial for safe storage and subsequent disposal.[1]

The workflow for identifying an unknown chemical can be summarized as follows:

start Unknown Chemical 'this compound' Identified internal_records Review Internal Lab Records (Notebooks, Inventory) start->internal_records check_sds Is an SDS Available? sds_found SDS Obtained check_sds->sds_found Yes no_sds SDS Not Found check_sds->no_sds No contact_personnel Interview Lab Personnel internal_records->contact_personnel contact_supplier Contact Supplier with Product/Lot Number contact_personnel->contact_supplier contact_supplier->check_sds proceed_disposal Proceed with Disposal Based on SDS Information sds_found->proceed_disposal treat_as_unknown Treat as Unknown Hazardous Waste no_sds->treat_as_unknown

Figure 1: Workflow for Chemical Identification.

III. Proper Disposal Procedures for Unknown Chemicals

If the identity of "this compound" cannot be determined, it must be disposed of as unknown hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[2][3][4][5]

Step 1: Contact Your EHS Office

  • Immediately notify your institution's EHS office about the unidentified chemical.

  • Provide them with all available information, including any potential hazards you have inferred.

Step 2: Segregation and Labeling of Chemical Waste

  • Do not mix the unknown chemical with any other waste. Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fire.

  • Use a dedicated, leak-proof, and chemically compatible container for the waste.

  • Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The name "Unknown Chemical (this compound)."

    • The date waste was first placed in the container (accumulation start date).

    • The principal investigator's name and laboratory location.

    • Any known hazard characteristics (e.g., "Suspected Toxin").

Step 3: Waste Accumulation and Storage

  • Store the labeled waste container in a designated and secure satellite accumulation area.

  • Ensure the container is kept closed except when adding waste.

  • Use secondary containment, such as a plastic tub, to capture any potential leaks.

Step 4: Arrange for Professional Disposal

  • Your EHS office will coordinate with a licensed hazardous waste disposal company.

  • The disposal company may need to perform an analysis of the material to determine its properties before transport and final disposal. The cost of this analysis is typically charged to the generating department.[2][4]

The procedural flow for the disposal of an unknown chemical is outlined below:

start_disposal Begin Disposal Process for Unknown Chemical contact_ehs Contact Institutional EHS Office start_disposal->contact_ehs segregate_waste Segregate and Contain the Unknown Chemical contact_ehs->segregate_waste label_waste Complete Hazardous Waste Label segregate_waste->label_waste store_waste Store in Secure Secondary Containment label_waste->store_waste ehs_pickup EHS/Contractor Pickup and Transport store_waste->ehs_pickup analysis Waste Analysis by Contractor (if required) ehs_pickup->analysis final_disposal Final Disposal in Compliance with Regulations analysis->final_disposal

Figure 2: Disposal Workflow for Unknown Chemicals.

IV. Quantitative Data and Experimental Protocols

As "this compound" is an unidentified substance, no quantitative data regarding its physical or chemical properties (e.g., LD50, flashpoint) can be provided. Similarly, specific experimental protocols for its handling are not available. The primary protocol is one of caution and adherence to the general principles of handling unknown, potentially hazardous materials as outlined above and by your institution's EHS department.

Table 1: Summary of Key Procedural Data

ParameterGuideline
Personal Protective Equipment Chemical-resistant gloves, safety goggles, face shield, lab coat.
Handling Environment Certified Chemical Fume Hood.
Waste Labeling "Hazardous Waste," "Unknown Chemical (this compound)," Accumulation Date, PI Name.
Waste Storage Secure, designated area with secondary containment.
Primary Point of Contact Your Institution's Environmental Health and Safety (EHS) Office.
Disposal Method Via licensed hazardous waste contractor arranged by EHS.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of unidentified chemicals, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling AHR-1911

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for AHR-1911

Disclaimer: The chemical identifier "this compound" does not correspond to a known substance in publicly available chemical databases. The following guidance is a template based on general best practices for handling potentially hazardous chemicals in a laboratory setting. Researchers, scientists, and drug development professionals must replace the placeholder information with specific data for the actual compound being handled. Always refer to the substance-specific Safety Data Sheet (SDS) for complete and accurate information.

This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound. It is intended to be a primary resource for laboratory personnel, offering procedural, step-by-step guidance to ensure safety and compliance.

Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before handling this compound. This involves identifying the potential hazards associated with the substance and the experimental procedures.

1.1. Summary of Known Hazards

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity [Insert data from SDS, e.g., Oral, Dermal, Inhalation][Insert relevant pictogram]
Skin Corrosion/Irritation [Insert data from SDS][Insert relevant pictogram]
Serious Eye Damage/Irritation [Insert data from SDS][Insert relevant pictogram]
Carcinogenicity [Insert data from SDS][Insert relevant pictogram]
Reproductive Toxicity [Insert data from SDS][Insert relevant pictogram]
Specific Target Organ Toxicity [Insert data from SDS][Insert relevant pictogram]

1.2. Occupational Exposure Limits

Regulatory BodyExposure Limit (TWA)Exposure Limit (STEL)
OSHA (PEL) [Insert value][Insert value]
ACGIH (TLV) [Insert value][Insert value]
NIOSH (REL) [Insert value][Insert value]
Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following recommendations are based on a general assessment of risk for handling an uncharacterized chemical. The level of protection may need to be escalated based on the specific hazards of this compound.

2.1. PPE Requirements

Protection LevelRequired PPE
Level D - Standard laboratory coat or coveralls- Safety glasses with side shields- Chemical-resistant gloves (specify type based on chemical compatibility)- Closed-toe shoes
Level C - Full-face air-purifying respirator with appropriate cartridges- Chemical-resistant suit or coveralls- Inner and outer chemical-resistant gloves- Chemical-resistant boots
Level B - Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator- Hooded chemical-resistant clothing- Inner and outer chemical-resistant gloves- Chemical-resistant boots
Level A - Positive-pressure, full-facepiece SCBA- Totally encapsulating chemical-protective suit- Inner and outer chemical-resistant gloves- Chemical-resistant boots

Note: The appropriate level of PPE is determined by a site-specific risk assessment. For handling this compound powder outside of a certified chemical fume hood, a higher level of respiratory protection may be required.

2.2. Glove Selection Guide

Glove MaterialBreakthrough Time (minutes)DegradationRecommended Use
Nitrile [Insert data][Insert data]General laboratory use, splash protection
Neoprene [Insert data][Insert data]Protection against acids, bases, and some solvents
Butyl Rubber [Insert data][Insert data]Protection against ketones and esters
Viton® [Insert data][Insert data]Protection against chlorinated and aromatic solvents
Handling and Storage Procedures

3.1. Engineering Controls

  • Primary: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Secondary: Ensure adequate general laboratory ventilation. Eyewash stations and safety showers must be readily accessible.[1]

3.2. Standard Operating Procedure for Handling this compound

  • Preparation:

    • Confirm availability and functionality of all necessary safety equipment.

    • Don the appropriate PPE as determined by the risk assessment.

    • Prepare all necessary equipment and reagents within the chemical fume hood.

  • Weighing and Aliquoting:

    • If handling a powder, perform these tasks in a fume hood or a balance enclosure to prevent aerosolization.

    • Use anti-static tools if the substance is sensitive to static discharge.

  • In-Use:

    • Keep all containers of this compound sealed when not in use.

    • Handle the substance with care to avoid spills and splashes.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Remove PPE in the designated area, avoiding cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

3.3. Storage

  • Store this compound in a tightly sealed, properly labeled container.

  • The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials.

  • Consult the SDS for specific storage temperature and light sensitivity requirements.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

4.1. Waste Segregation and Collection

  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

4.2. Disposal Procedure

  • All hazardous waste must be properly labeled with the contents and associated hazards.

  • Arrange for waste pickup through the institution's Environmental Health and Safety (EHS) department.

  • Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

5.1. Spills

  • Small Spill (in fume hood):

    • Alert others in the immediate area.

    • Use an appropriate absorbent material to contain the spill.

    • Clean the area with a suitable decontaminating agent.

    • Collect all contaminated materials as hazardous waste.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institutional EHS.

    • Prevent entry into the affected area.

    • Follow the guidance of emergency response personnel.

5.2. Personal Exposure

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Diagrams

PPE_Selection_Workflow start_end start_end process process decision decision output output start Start: Handling this compound identify_hazards Identify Hazards (Consult SDS) start->identify_hazards assess_exposure Assess Exposure Potential (Inhalation, Dermal, Splash) identify_hazards->assess_exposure is_powder Handling Powder Outside Hood? assess_exposure->is_powder is_splash High Splash Potential? is_powder->is_splash No select_respirator Select Respirator (e.g., N95, PAPR, SCBA) is_powder->select_respirator Yes select_body Select Body Protection (Lab Coat, Chem-Resistant Suit) is_splash->select_body No select_eye Select Eye/Face Protection (Safety Glasses, Goggles, Face Shield) is_splash->select_eye Yes select_respirator->is_splash select_gloves Select Gloves (Check Chemical Compatibility) select_body->select_gloves select_eye->select_body ppe_selected Final PPE Ensemble select_gloves->ppe_selected finish End ppe_selected->finish

Caption: PPE Selection Workflow for this compound.

Emergency_Response_Plan start_event start_event action action decision decision notification notification end_point end_point spill_event Spill or Exposure Event assess_severity Assess Severity spill_event->assess_severity is_major Major Incident? assess_severity->is_major evacuate Evacuate Area is_major->evacuate Yes minor_spill Minor Spill / Exposure is_major->minor_spill No notify_ehs Notify EHS / Emergency Services evacuate->notify_ehs provide_info Provide SDS to Responders notify_ehs->provide_info secure_area Secure Area (Prevent Entry) provide_info->secure_area end End secure_area->end follow_sop Follow Spill/Exposure SOP minor_spill->follow_sop decontaminate Decontaminate follow_sop->decontaminate seek_medical Seek Medical Attention (as needed) decontaminate->seek_medical report_incident Report Incident seek_medical->report_incident report_incident->end

Caption: Emergency Response Plan for this compound Incidents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AHR-1911
Reactant of Route 2
Reactant of Route 2
AHR-1911

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.